molecular formula C8H5Cl3FNO B15564132 LDCA

LDCA

Numéro de catalogue: B15564132
Poids moléculaire: 256.5 g/mol
Clé InChI: WZVDWCGCAQYINC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LDCA is a useful research compound. Its molecular formula is C8H5Cl3FNO and its molecular weight is 256.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-dichloro-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3FNO/c9-5-3-4(1-2-6(5)12)13-8(14)7(10)11/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDWCGCAQYINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of LDCA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Lithocholic Acid (LCA)

Introduction

Lithocholic acid (LCA) is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid by the action of intestinal bacteria.[1] Initially known for its role as a detergent to facilitate the absorption of dietary fats, LCA has emerged as a critical signaling molecule with pleiotropic effects, modulating multiple cellular pathways.[1][2] It interacts with both membrane-bound and nuclear receptors to regulate gene expression and cellular processes, and has demonstrated potent anti-tumor activity in various cancer models.[3][4] This document provides a comprehensive technical overview of the established mechanisms of action of LCA, intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

LCA exerts its biological effects through several distinct but interconnected mechanisms, primarily involving the activation of a G protein-coupled membrane receptor and multiple nuclear receptors. These interactions trigger downstream signaling cascades that influence cellular metabolism, detoxification, proliferation, and apoptosis.

Membrane Receptor-Mediated Signaling: TGR5 Activation

One of the most well-characterized mechanisms of LCA is its function as a potent agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1).[5] LCA is the most potent natural agonist for TGR5.[3][6]

Signaling Pathway: Upon binding to TGR5, LCA induces a conformational change that activates the associated heterotrimeric G protein, specifically stimulating the Gαs subunit.[7] This activation leads to the dissociation of the G protein complex and the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors and other signaling proteins, to elicit a cellular response.[3][6]

Physiological Outcomes:

  • Anti-Tumor Effects: In cancer cells, such as neuroblastoma and prostate cancer, the TGR5-cAMP-PKA pathway can initiate apoptosis.[3]

  • Metabolic Regulation: TGR5 activation enhances energy expenditure, which can have beneficial effects on metabolic health.[7]

  • Skeletal Muscle Regeneration: LCA promotes skeletal muscle regeneration by activating the TGR5/AKT/mTOR signaling pathway, which enhances protein synthesis and inhibits degradation.[8][9]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LCA Lithocholic Acid (LCA) TGR5 TGR5 Receptor LCA->TGR5 Binds G_protein Gαs Protein TGR5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Apoptosis, Metabolic Regulation) PKA->Downstream Phosphorylates Targets VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCA Lithocholic Acid (LCA) VDR VDR LCA->VDR Binds & Activates VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerizes with RXR RXR VDR_RXR_nuc VDR-RXR Complex VDR_RXR->VDR_RXR_nuc Translocates DNA DNA VDR_RXR_nuc->DNA Binds to VDRE mRNA mRNA DNA->mRNA Transcription Protein Target Proteins (e.g., CYP3A) mRNA->Protein Translation Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LCA Lithocholic Acid (LCA) caspase8 Caspase-8 Activation LCA->caspase8 Induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) LCA->MOMP Induces caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release MOMP->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis Experimental_Workflow_Caspase_Assay start Start step1 1. Seed and Culture Cells in 6-well plates start->step1 step2 2. Treat Cells with LCA and Vehicle Control step1->step2 step3 3. Harvest Cells and Prepare Cytosolic Lysate step2->step3 step4 4. Add Lysate to 96-well plate step3->step4 step5 5. Add Caspase Substrate (e.g., DEVD-AFC) step4->step5 step6 6. Incubate at 37°C (1-2 hours) step5->step6 step7 7. Measure Fluorescence with Plate Reader step6->step7 step8 8. Analyze Data: Calculate Fold Change vs Control step7->step8 end_node End step8->end_node

References

The Pivotal Role of L-D-Carboxypeptidase A (LdcA) in Bacterial Cell Wall Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a critical structure for survival and integrity, undergoes constant remodeling and recycling. A key player in the intricate process of peptidoglycan (PG) metabolism is the L,D-Carboxypeptidase A (LdcA). This enzyme plays a crucial role in the cytoplasmic recycling of peptidoglycan components, specifically in the processing of tetrapeptide fragments. This technical guide provides an in-depth exploration of this compound's function, its significance in bacterial physiology, and its potential as a target for novel antimicrobial agents. We present a comprehensive overview of the biochemical pathways involving this compound, detailed experimental methodologies for its study, and quantitative data on its activity and the impact of its absence on cell wall composition.

Introduction: The Dynamic Bacterial Cell Wall

The bacterial cell wall is a dynamic and essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis[1]. It is primarily composed of peptidoglycan, a mesh-like polymer of glycan strands cross-linked by short peptides[2]. During bacterial growth and division, the cell wall undergoes continuous synthesis, degradation, and remodeling, a process that involves a multitude of enzymes[1]. In Gram-negative bacteria, a significant portion of the cell wall material is broken down and its components are recycled back into the cytoplasm to be reutilized for new peptidoglycan synthesis[3][4]. This recycling pathway is a highly efficient process that conserves cellular resources.

Biochemical Function of this compound: A Precise Peptidase

This compound is a cytoplasmic L,D-carboxypeptidase that plays a specific and critical role in the peptidoglycan recycling pathway[3][4]. Its primary function is to cleave the terminal D-alanine residue from tetrapeptide fragments of peptidoglycan that have been transported into the cytoplasm[3][5].

Substrate and Product:

  • Substrate: The main substrate for this compound is the tetrapeptide L-Ala-γ-D-Glu-meso-diaminopimelic acid (mDAP)-D-Ala. This tetrapeptide is a breakdown product of peptidoglycan.

  • Product: this compound catalyzes the hydrolysis of the peptide bond between mDAP and the terminal D-Ala, releasing D-alanine and generating a tripeptide: L-Ala-γ-D-Glu-meso-mDAP[3][4].

This tripeptide is then re-utilized in the de novo synthesis of peptidoglycan precursors by the enzyme murein peptide ligase (Mpl)[3].

This compound in the Peptidoglycan Recycling Pathway

The role of this compound is central to the efficient recycling of peptidoglycan components in many Gram-negative bacteria. The pathway can be summarized as follows:

  • Peptidoglycan Degradation: During cell wall turnover, lytic enzymes break down the peptidoglycan sacculus, releasing various fragments, including muropeptides.

  • Transport into Cytoplasm: Muropeptides, including those containing tetrapeptides, are transported from the periplasm into the cytoplasm by specific transporters like AmpG.

  • This compound-mediated Cleavage: In the cytoplasm, this compound specifically targets the tetrapeptide fragments and removes the terminal D-alanine, producing a tripeptide.

  • Re-utilization of Tripeptides: The resulting tripeptide is then ligated to UDP-N-acetylmuramic acid (UDP-MurNAc) by Mpl, forming UDP-MurNAc-tripeptide. This molecule re-enters the main peptidoglycan synthesis pathway.

Signaling Pathway of Peptidoglycan Recycling

Peptidoglycan_Recycling cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PG Peptidoglycan Muropeptides Muropeptides (including tetrapeptides) PG->Muropeptides Lytic Enzymes Tetrapeptide L-Ala-γ-D-Glu-mDAP-D-Ala Muropeptides->Tetrapeptide AmpG Transporter This compound This compound Tetrapeptide->this compound Tripeptide L-Ala-γ-D-Glu-mDAP This compound->Tripeptide D_Ala D-Alanine This compound->D_Ala Mpl Mpl Tripeptide->Mpl UDP_MurNAc_Tripeptide UDP-MurNAc-tripeptide Mpl->UDP_MurNAc_Tripeptide UDP_MurNAc UDP-MurNAc UDP_MurNAc->Mpl PG_Synthesis Peptidoglycan Synthesis Pathway UDP_MurNAc_Tripeptide->PG_Synthesis

Caption: Peptidoglycan recycling pathway involving this compound.

Physiological Significance of this compound

The activity of this compound is not merely a matter of resource conservation; it has significant implications for bacterial physiology, particularly during stress and different growth phases.

  • Stationary Phase Survival: In Escherichia coli, the loss of this compound function leads to increased sensitivity to lysis during the stationary phase of growth[6]. This is attributed to the accumulation of tetrapeptide precursors, which cannot be efficiently reincorporated into the cell wall, leading to defects in peptidoglycan structure and integrity[7].

  • Cell Wall Homeostasis: this compound contributes to maintaining the balance of peptidoglycan precursors. In the absence of this compound, the accumulation of tetrapeptides can lead to the formation of aberrant peptidoglycan structures, as Mpl can still act on the tetrapeptide, leading to the incorporation of a tetrapeptide-containing precursor into the cell wall[7]. This aberrant precursor lacks the terminal D-alanine necessary for transpeptidation, resulting in a less cross-linked and weaker cell wall[7].

  • Virulence: In the opportunistic pathogen Pseudomonas aeruginosa, this compound has been identified as an important factor for full virulence in an insect pathogenesis model[3]. This suggests that proper peptidoglycan recycling is crucial for the bacterium's ability to cause disease.

This compound in Gram-Positive Bacteria

While the role of this compound is well-characterized in Gram-negative bacteria, the situation in Gram-positive bacteria is more diverse. Gram-positive bacteria have a much thicker peptidoglycan layer and different mechanisms of cell wall turnover. Some Gram-positive species possess homologues of this compound, but their functions can differ. For instance, in Streptococcus pneumoniae, a putative L,D-carboxypeptidase, DacB, has been identified, but it appears to be involved in PG maturation rather than recycling in the same manner as E. coli this compound[8]. Further research is needed to fully elucidate the roles of this compound homologues in the diverse phylum of Gram-positive bacteria[8][9][10].

Quantitative Data on this compound Function

Table 1: Kinetic Parameters of L,D-Carboxypeptidases
EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compoundVibrio choleraeUDP-MurNAc-tetrapeptide1.2 ± 0.23.5 ± 0.32900[2]
LdcVVibrio choleraeMurNAc-L-Ala-γ-D-Glu-mDAP-D-Ala0.8 ± 0.11.8 ± 0.12250[2]
Table 2: Muropeptide Composition Analysis in Wild-Type and Δthis compound Mutant Listeria monocytogenes
Muropeptide PeakWild-Type (%)Δlmo1941 (this compound mutant) (%)Fold Change
315.2 ± 1.57.6 ± 0.8-2.0
78.9 ± 0.94.9 ± 0.5-1.8

Data adapted from a study on a surface protein mutant with effects on the cell wall, showing changes in specific muropeptide peaks that can be indicative of altered carboxypeptidase activity[11]. Direct quantitative comparison for an this compound null mutant in a Gram-negative bacterium was not available in a tabular format in the searched literature.

Experimental Protocols

This compound Enzymatic Activity Assay (Spectrophotometric)

This protocol is adapted from general principles of lactate (B86563) dehydrogenase and carboxypeptidase assays and can be optimized for this compound[4][6][12][13][14].

  • Principle: The release of D-alanine from the tetrapeptide substrate can be coupled to a reaction catalyzed by D-amino acid oxidase, which produces hydrogen peroxide. The hydrogen peroxide can then be used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

  • Reagents:

    • Purified this compound enzyme

    • Tetrapeptide substrate (e.g., L-Ala-γ-D-Glu-mDAP-D-Ala)

    • D-amino acid oxidase

    • Horseradish peroxidase

    • Chromogenic substrate (e.g., o-dianisidine)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, tetrapeptide substrate, D-amino acid oxidase, horseradish peroxidase, and the chromogenic substrate.

    • Pre-incubate the mixture at the optimal temperature for this compound activity (e.g., 37°C).

    • Initiate the reaction by adding a known amount of purified this compound enzyme.

    • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Peptidoglycan Extraction and Muropeptide Analysis by UPLC

This protocol is a generalized procedure based on established methods[4][6][7].

Experimental Workflow for Muropeptide Analysis

Muropeptide_Analysis_Workflow Start Bacterial Culture (WT and Δthis compound) Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Cell Lysis (e.g., boiling in SDS) Harvest->Lysis PG_Isolation Peptidoglycan (Sacculi) Isolation (Ultracentrifugation) Lysis->PG_Isolation Washing Washing to remove SDS PG_Isolation->Washing Digestion Enzymatic Digestion (Muramidase) Washing->Digestion Reduction Reduction of Muropeptides (Sodium Borohydride) Digestion->Reduction UPLC UPLC Separation Reduction->UPLC Detection Detection (UV 204 nm) UPLC->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Workflow for peptidoglycan extraction and muropeptide analysis.

  • Cell Growth and Harvesting: Grow bacterial cultures (wild-type and Δthis compound mutant) to the desired growth phase (e.g., mid-exponential or stationary). Harvest the cells by centrifugation.

  • Cell Lysis and Peptidoglycan Isolation: Resuspend the cell pellet and lyse the cells, typically by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS). This solubilizes most cellular components, leaving the insoluble peptidoglycan sacculi. Isolate the sacculi by ultracentrifugation.

  • Washing: Thoroughly wash the peptidoglycan pellet with water to remove all traces of SDS.

  • Enzymatic Digestion: Resuspend the purified peptidoglycan in a suitable buffer and digest it into soluble muropeptides using a muramidase, such as mutanolysin or cellosyl.

  • Reduction of Muropeptides: Reduce the muramic acid residues at the reducing end of the muropeptides to muramitol using sodium borohydride. This prevents the formation of anomers and ensures that each muropeptide elutes as a single peak during chromatography.

  • UPLC Analysis: Separate the resulting muropeptides by reverse-phase ultra-performance liquid chromatography (UPLC) using a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) in a low pH buffer (e.g., formic acid or phosphate (B84403) buffer).

  • Detection and Quantification: Detect the eluted muropeptides by their absorbance at 204 nm. Identify individual muropeptide peaks based on their retention times compared to known standards or by mass spectrometry. Quantify the relative abundance of each muropeptide by integrating the area under each peak.

Construction of an this compound Deletion Mutant

This protocol outlines a general strategy for creating a gene deletion mutant using homologous recombination[14].

Logical Relationship for Gene Deletion Construction

Gene_Deletion cluster_pcr PCR Amplification Upstream Upstream Flank of this compound SOE_PCR Splicing by Overlap Extension (SOE) PCR Upstream->SOE_PCR Downstream Downstream Flank of this compound Downstream->SOE_PCR Antibiotic_Cassette Antibiotic Resistance Cassette Antibiotic_Cassette->SOE_PCR Deletion_Cassette Deletion Cassette SOE_PCR->Deletion_Cassette Ligation Ligation into Suicide Vector Deletion_Cassette->Ligation Suicide_Plasmid Recombinant Suicide Plasmid Ligation->Suicide_Plasmid Transformation Transformation into Recipient Strain Suicide_Plasmid->Transformation Integration Homologous Recombination (Single Crossover) Transformation->Integration Counter_selection Counter-selection for Second Crossover Integration->Counter_selection Deletion_Mutant Δthis compound Mutant Counter_selection->Deletion_Mutant

Caption: Logical workflow for constructing a gene deletion mutant.

  • Construction of the Deletion Cassette:

    • Amplify the upstream and downstream regions flanking the this compound gene from the bacterial chromosome using PCR.

    • Amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) or chloramphenicol (B1208) resistance) from a suitable plasmid.

    • Join these three fragments together using splicing by overlap extension (SOE) PCR to create a linear deletion cassette where the antibiotic resistance gene replaces the this compound coding sequence.

  • Cloning into a Suicide Vector: Ligate the deletion cassette into a suicide vector that cannot replicate in the target bacterium.

  • Transformation and Homologous Recombination: Transform the recombinant suicide plasmid into the target bacterial strain. Select for transformants that have integrated the plasmid into the chromosome via a single homologous recombination event.

  • Counter-selection: Grow the single-crossover integrants under conditions that select for the loss of the suicide vector backbone (e.g., using a counter-selectable marker like sacB on the vector). This will promote a second homologous recombination event, resulting in either the wild-type allele or the desired deletion mutant.

  • Screening and Verification: Screen the resulting colonies for the desired antibiotic resistance and sensitivity to the counter-selection agent. Verify the deletion of the this compound gene by PCR and sequencing.

This compound as a Potential Drug Target

The essential role of this compound in the physiology of certain pathogenic bacteria, particularly in their ability to survive under stress and in some cases, exhibit full virulence, makes it an attractive target for the development of novel antibacterial agents[3]. Inhibiting this compound would disrupt peptidoglycan recycling, leading to a weakened cell wall and potentially sensitizing the bacteria to other antibiotics or host immune defenses. The cytoplasmic location of this compound means that any potential inhibitor would need to be able to cross the bacterial cell membrane(s).

Conclusion

L-D-Carboxypeptidase A is a key enzyme in the intricate network of bacterial cell wall metabolism. Its precise enzymatic function in cleaving tetrapeptides is crucial for the efficient recycling of peptidoglycan components, which in turn impacts bacterial survival, cell wall integrity, and, in some pathogens, virulence. The detailed understanding of this compound's role, facilitated by the experimental approaches outlined in this guide, opens up new avenues for the development of targeted antibacterial therapies. Further research into the kinetic properties of this compound from a wider range of bacteria and a deeper exploration of its function in Gram-positive species will undoubtedly provide a more complete picture of this important enzyme and its potential for therapeutic intervention.

References

An In-depth Technical Guide on the Discovery and Synthesis of the LDCA Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the novel anti-cancer agent, LDCA. Identified as a potent "dual-hit" metabolic modulator, this compound selectively targets cancer cells by inhibiting Lactate (B86563) Dehydrogenase A (LDH-A), a key enzyme in aerobic glycolysis. This document details the synthesis of this compound, its mechanism of action, quantitative efficacy data, and its synergistic effects with conventional chemotherapeutic agents like doxorubicin (B1662922). Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Discovery and Rationale

The discovery of this compound stems from the understanding that many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic reprogramming is characterized by increased glucose uptake and lactate production, even in the presence of oxygen. Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate (B1213749) to lactate, is a critical enzyme in this process and is often overexpressed in various cancers. Inhibition of LDH-A presents a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism.

This compound was developed as a novel small molecule inhibitor of LDH-A.[1] It is characterized as a "dual-hit" metabolic modulator that not only inhibits LDH-A but also induces apoptosis in cancer cells.[2] Research has demonstrated its potential to rigorously attenuate tumor progression.[1]

Synthesis of this compound

The synthesis of this compound, a substituted 2-thio-1,2,3,4-tetrahydropyrimidine derivative, is achieved through a one-pot multicomponent Biginelli-like reaction.

Experimental Protocol: Synthesis of this compound

Reagents:

  • Appropriate aromatic aldehyde

  • Urea (B33335) or thiourea (B124793)

  • β-dicarbonyl compound

  • Catalyst (e.g., Tin(II) chloride dihydrate or Tin(II) iodide)

  • Solvent (if not solvent-free)

Procedure:

  • A mixture of the aromatic aldehyde (1 equivalent), urea or thiourea (1.2 equivalents), and a β-dicarbonyl compound (1 equivalent) is prepared.

  • A catalytic amount of Tin(II) chloride dihydrate or Tin(II) iodide is added to the mixture.

  • The reaction is carried out under solvent-free conditions with microwave irradiation for a specified time and power, or by conventional heating in a suitable solvent like ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound compound.

Note: The specific aromatic aldehyde and β-dicarbonyl compound used to generate the exact structure of the cited "this compound" are proprietary to the discovering research group and are not explicitly detailed in the referenced publications.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the competitive inhibition of Lactate Dehydrogenase A (LDH-A).[1] This inhibition leads to a cascade of events within the cancer cell, ultimately culminating in apoptosis.

LDH-A Inhibition

This compound acts as a competitive inhibitor of LDH-A, binding to the enzyme's active site and preventing the conversion of pyruvate to lactate.[1] This blockage of a critical step in aerobic glycolysis disrupts the cancer cell's ability to generate ATP and maintain the acidic tumor microenvironment.

Induction of Mitochondria-Mediated Apoptosis

The inhibition of LDH-A by this compound leads to a buildup of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. This metabolic shift can increase the production of reactive oxygen species (ROS), leading to oxidative stress. The disruption in cellular metabolism and increased oxidative stress contribute to the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[2] This is followed by the release of cytochrome c from the mitochondria, which activates the caspase cascade, leading to programmed cell death.

LDCA_Mechanism_of_Action This compound This compound LDHA LDH-A This compound->LDHA Inhibits Pyruvate Pyruvate LDHA->Pyruvate Blocks conversion Lactate Lactate Pyruvate->Lactate Mitochondria Mitochondria Pyruvate->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The efficacy of this compound, both alone and in combination with other agents, has been quantified in various cancer cell lines.

Compound/CombinationCell LineAssayEndpointValueReference
This compoundB16-F10 (Melanoma)MTT AssayIC5020 µM[2]
DoxorubicinB16-F10 (Melanoma)MTT AssayIC50500 nM[2]
This compound + DoxorubicinB16-F10 (Melanoma)MTT AssayCombination Index (CI)< 1 (Synergistic)[2]

IC50: The concentration of a drug that gives half-maximal response. Combination Index (CI): A quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., B16-F10)

  • 96-well plates

  • Complete cell culture medium

  • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and/or doxorubicin for combination studies) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

LDH Enzyme Activity Assay

This assay measures the enzymatic activity of LDH-A in the presence and absence of this compound.

Materials:

  • Purified LDH-A enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • NADH

  • Sodium pyruvate

  • This compound compound

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the purified LDH-A enzyme in a cuvette.

  • Add varying concentrations of the this compound inhibitor to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding sodium pyruvate.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (e.g., Km, Vmax) and the inhibition constant (Ki) for this compound.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis One-pot Multicomponent Reaction Purification Purification (Recrystallization) Synthesis->Purification Treatment Treatment with this compound (and Doxorubicin) Purification->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (Apoptosis Markers) Treatment->WesternBlot MMP_Assay Mitochondrial Membrane Potential Assay Treatment->MMP_Assay IC50_Calc IC50 Calculation MTT->IC50_Calc CI_Calc Combination Index (CI) Calculation MTT->CI_Calc LDH_Assay LDH Enzyme Assay (Target Engagement) Pathway_Analysis Signaling Pathway Analysis WesternBlot->Pathway_Analysis MMP_Assay->Pathway_Analysis

Figure 2: General experimental workflow for this compound synthesis and evaluation.

Conclusion

This compound represents a promising new therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its ability to selectively inhibit LDH-A and induce apoptosis, particularly in synergy with existing chemotherapies, warrants further investigation. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel compound. Further studies are needed to elucidate its detailed pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

The Core Function of Lactate Dehydrogenase-A (LDHA) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and therapeutic potential of lactate (B86563) dehydrogenase-A (LDHA) inhibitors, with a focus on their mechanism of action, impact on cellular signaling, and the experimental methodologies used for their evaluation. LDHA is a critical enzyme in anaerobic glycolysis, particularly in the context of the Warburg effect observed in many cancer cells, making it a compelling target for drug development.[1][2]

Mechanism of Action of LDHA Inhibitors

Lactate dehydrogenase A (LDHA) is a key enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate, a crucial step in anaerobic glycolysis.[1][3] This process also regenerates NAD+ from NADH, which is essential for maintaining a high glycolytic rate.[1] Cancer cells, in particular, often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where they rely heavily on glycolysis for energy production even in the presence of oxygen.[1][4][5] This metabolic phenotype supports rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis.[2][6]

LDHA inhibitors function by directly targeting and blocking the catalytic activity of the LDHA enzyme.[1][3] By binding to the enzyme, often at its active site, these inhibitors prevent the conversion of pyruvate to lactate.[1] This disruption has several significant downstream consequences for cancer cells:

  • Inhibition of Glycolysis: By blocking a key step, LDHA inhibitors disrupt the entire glycolytic pathway, leading to a reduction in lactate production.[1]

  • Induction of Metabolic Stress: The accumulation of pyruvate and the depletion of NAD+ create a state of metabolic stress within the cancer cells.[1]

  • Altered Redox Balance: The inhibition of the conversion of NADH to NAD+ disrupts the cellular redox balance, further stressing the cancer cells that are highly dependent on glycolysis for their energy needs.[1]

  • Increased Oxidative Stress: The metabolic shift away from glycolysis can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and potentially leading to cell death.[7]

Ultimately, these effects can lead to reduced cell proliferation, cell cycle arrest, and increased apoptosis (programmed cell death) in cancer cells.[1][4]

Quantitative Data on LDHA Inhibitor Activity

The efficacy of LDHA inhibitors is quantified through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function.[8][9] The following tables summarize key quantitative data for several representative LDHA inhibitors.

InhibitorCell LineIC50 ValueReference
FX11 P493 Lymphoma9 µM (for growth inhibition)[7]
Compound 6 Pancreatic Cancer CellsEC50 of 14.54 ± 0.83 µM[10]
Galloflavin hLDHAKi of 5.46 µM[11]
Oxamate Jurkat & DU528 CellsVaries (Dose-dependent effects observed)[12]
NHI-Glc-2 PANC-1 Cells10 µM (inhibited enzyme activity)[13]
Table 1: IC50 and EC50 Values of Various LDHA Inhibitors.
InhibitorCell LineEffect on Lactate ProductionEffect on ATP LevelsEffect on Glucose UptakeReference
Oxamate HeLa & SiHaDecreasedDecreasedDecreased[4][14]
EGCG MIA PaCa-2ReducedNot specifiedReduced[15]
FX11 P493 LymphomaNot specifiedReducedNot specified[7]
Table 2: Metabolic Effects of LDHA Inhibitors in Cancer Cell Lines.

Key Signaling Pathways Affected by LDHA Inhibition

The inhibition of LDHA has a cascading effect on several critical signaling pathways that are often dysregulated in cancer.

The Warburg Effect and Glycolysis

The primary pathway affected by LDHA inhibitors is the Warburg effect.[1][4] By blocking the final step of aerobic glycolysis, these inhibitors directly counter this metabolic reprogramming that is a hallmark of many cancers.[4][5]

Warburg_Effect cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA Lactate Lactate LDHA->Lactate NAD+ Regeneration LDCA This compound (Inhibitor) This compound->LDHA JNK_Pathway This compound This compound (LDHA Inhibitor) LDHA LDHA This compound->LDHA JNK JNK Pathway LDHA->JNK Inhibition leads to activation Apoptosis Mitochondrial Apoptosis JNK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest JNK->CellCycleArrest PI3K_AKT_Pathway This compound This compound (LDHA Inhibitor) LDHA LDHA This compound->LDHA PI3K_AKT PI3K/AKT/GSK Pathway This compound->PI3K_AKT Suppresses LDHA->PI3K_AKT Supports Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation KLF4_LDHA_Pathway KLF4 KLF4 LDHA_gene LDHA Gene KLF4->LDHA_gene Transcriptionally Represses LDHA_protein LDHA Protein LDHA_gene->LDHA_protein Expression Aerobic_Glycolysis Aerobic Glycolysis LDHA_protein->Aerobic_Glycolysis Catalyzes Experimental_Workflow cluster_workflow LDHA Inhibitor Characterization Workflow Start Identify Potential LDHA Inhibitor (this compound) EnzymeAssay LDH Enzyme Activity Assay Start->EnzymeAssay CellViability Cell Viability/Cytotoxicity Assay (LDH Release) EnzymeAssay->CellViability MetabolicAssays Metabolic Assays (Lactate, ATP, Glucose Uptake) CellViability->MetabolicAssays SignalingAnalysis Signaling Pathway Analysis (Western Blot, etc.) MetabolicAssays->SignalingAnalysis InVivo In Vivo Xenograft Models SignalingAnalysis->InVivo

References

An In-Depth Technical Guide to LdcA Enzyme Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a critical structure for survival and a key target for antibiotics, undergoes constant remodeling and recycling. Central to this process in many Gram-negative bacteria is the enzyme L,D-carboxypeptidase A (LdcA). This cytoplasmic enzyme plays a crucial role in the peptidoglycan recycling pathway by specifically cleaving the terminal D-alanine from tetrapeptide fragments of the cell wall. This action is essential for the subsequent reuse of these fragments in the synthesis of new peptidoglycan.[1] Understanding the substrate specificity of this compound is paramount for elucidating the intricacies of bacterial cell wall metabolism and for the development of novel antimicrobial agents that target this pathway.

This technical guide provides a comprehensive overview of the substrate specificity of the this compound enzyme. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and infectious diseases.

Biological Role and Signaling Pathway

This compound is a key player in the cytoplasmic part of the peptidoglycan recycling pathway. During bacterial growth and division, lytic transglycosylases and endopeptidases break down the peptidoglycan sacculus, releasing muropeptides into the periplasm. These fragments, primarily GlcNAc-anhMurNAc-tetrapeptide, are transported into the cytoplasm by the permease AmpG. Once in the cytoplasm, the N-acetylglucosamine (GlcNAc) and anhydro-N-acetylmuramic acid (anhMurNAc) sugar moieties are processed by other enzymes. This compound then acts on the remaining tetrapeptide, l-Ala-γ-d-Glu-meso-A2pm-d-Ala, by cleaving the L-meso-diaminopimelate-D-alanine bond. This releases D-alanine and produces a tripeptide, l-Ala-γ-d-Glu-meso-A2pm. This tripeptide is the substrate for the murein peptide ligase (Mpl), which adds it to UDP-MurNAc, thereby reintroducing it into the peptidoglycan biosynthesis pathway. The inability of this compound to act on intact peptidoglycan or cross-linked muropeptides, as it is a cytoplasmic enzyme, underscores its specific role in processing soluble turnover products.[1]

Peptidoglycan_Recycling_Pathway Peptidoglycan Recycling Pathway Involving this compound cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Peptidoglycan Peptidoglycan Muropeptides Muropeptides Peptidoglycan->Muropeptides Lytic enzymes AmpG AmpG Muropeptides->AmpG Transport anhMurNAc_tetrapeptide anhMurNAc-Tetrapeptide AmpG->anhMurNAc_tetrapeptide Tetrapeptide l-Ala-γ-d-Glu-meso-A2pm-d-Ala anhMurNAc_tetrapeptide->Tetrapeptide Amidase (AmpD) + NagZ This compound This compound Tripeptide l-Ala-γ-d-Glu-meso-A2pm This compound->Tripeptide D_Alanine D-Alanine This compound->D_Alanine Tetrapeptide->this compound Mpl Mpl Tripeptide->Mpl UDP_MurNAc_tripeptide UDP-MurNAc-Tripeptide Mpl->UDP_MurNAc_tripeptide UDP_MurNAc UDP-MurNAc UDP_MurNAc->Mpl PG_Biosynthesis Peptidoglycan Biosynthesis UDP_MurNAc_tripeptide->PG_Biosynthesis

Figure 1. The role of this compound in the peptidoglycan recycling pathway.

Substrate Specificity of this compound

The substrate specificity of this compound is tightly regulated to ensure the correct processing of peptidoglycan fragments. The enzyme exhibits a strong preference for monomeric tetrapeptide substrates.

Quantitative Data on Substrate Specificity

While extensive quantitative kinetic data for this compound from numerous bacterial species is not widely available in a consolidated format, studies on Escherichia coli this compound have provided qualitative insights into its substrate preferences. The enzyme efficiently hydrolyzes the terminal D-alanine from various monomeric muropeptides, including the free tetrapeptide (l-Ala-γ-d-Glu-meso-A2pm-d-Ala), UDP-MurNAc-tetrapeptide, and GlcNAc-MurNAc-tetrapeptide.[1] However, it does not act on intact peptidoglycan or cross-linked muropeptides.[1] This specificity is consistent with its cytoplasmic localization, where it would only encounter soluble turnover products.

SubstrateRelative Activity (%)Source OrganismReference
Monomeric Muropeptides
UDP-MurNAc-tetrapeptide100Escherichia coli[1]
Free tetrapeptideHighEscherichia coli[1]
GlcNAc-MurNAc-tetrapeptideHighEscherichia coli[1]
Modified Monomeric Muropeptides
Monomers with m-lanthionine at position 3ActiveEscherichia coli[2]
Monomers with L-ornithine at position 3InactiveEscherichia coli[2]
Polymeric/Cross-linked Substrates
Cross-linked muropeptidesInactiveEscherichia coli[1][2]
Macromolecular murein (peptidoglycan)InactiveEscherichia coli[1][2]

Note: The table presents qualitative and relative activity data due to the limited availability of specific Km and kcat values in the reviewed literature.

Experimental Protocols

Determining the substrate specificity of this compound involves a series of biochemical and analytical procedures. The general workflow includes enzyme purification, substrate synthesis or isolation, enzymatic assays, and product detection and quantification.

General Experimental Workflow for Determining this compound Substrate Specificity

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Purify_this compound Purify this compound Enzyme (e.g., His-tagged protein) Incubate Incubate this compound with Substrate at various concentrations Purify_this compound->Incubate Prepare_Substrates Prepare Substrates (Natural & Analogues) Prepare_Substrates->Incubate Vary_Conditions Vary reaction conditions (pH, temperature) Incubate->Vary_Conditions Time_Course Take samples at different time points Incubate->Time_Course Quench_Reaction Quench Reaction Time_Course->Quench_Reaction Detect_Product Detect & Quantify Product (e.g., D-alanine or tripeptide) Quench_Reaction->Detect_Product HPLC HPLC Detect_Product->HPLC Coupled_Assay Coupled Spectrophotometric Assay Detect_Product->Coupled_Assay Calculate_Kinetics Calculate Kinetic Parameters (Km, Vmax, kcat, kcat/Km) HPLC->Calculate_Kinetics Coupled_Assay->Calculate_Kinetics Compare_Specificity Compare Specificity for Different Substrates Calculate_Kinetics->Compare_Specificity

Figure 2. General experimental workflow for determining this compound substrate specificity.

Detailed Methodologies

1. This compound Enzyme Purification:

  • Cloning and Expression: The this compound gene from the bacterium of interest is cloned into an expression vector, often with a tag (e.g., His6-tag) for affinity purification. The plasmid is then transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Cell Lysis and Clarification: Over-expressed cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl). The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate containing the tagged this compound is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). After washing to remove non-specifically bound proteins, the this compound is eluted using a gradient of an appropriate competing ligand (e.g., imidazole).

  • Size-Exclusion Chromatography: For higher purity, the eluted this compound can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

2. Substrate Preparation:

  • The primary substrate, UDP-MurNAc-tetrapeptide, can be prepared from UDP-MurNAc-pentapeptide, which is obtainable from certain bacterial cultures like Bacillus cereus.[1]

  • The pentapeptide is converted to the tetrapeptide by digestion with a D,D-carboxypeptidase (e.g., PBP5 from E. coli).[1]

  • The resulting tetrapeptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Substrate analogues can be synthesized chemically to investigate the structural requirements for substrate recognition.

3. This compound Activity Assay using HPLC:

  • Reaction Mixture: A typical reaction mixture contains a purified this compound enzyme, the tetrapeptide substrate at varying concentrations, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at a constant temperature (e.g., 37°C).

  • Time Points and Quenching: Aliquots are taken at different time points and the reaction is stopped, for example, by boiling or adding a strong acid.

  • HPLC Analysis: The samples are analyzed by RP-HPLC using a C18 column to separate the substrate (tetrapeptide) from the product (tripeptide).[3][4]

    • Mobile Phase: A common mobile phase system consists of Buffer A (e.g., 0.05% trifluoroacetic acid in water) and Buffer B (e.g., 0.05% trifluoroacetic acid in acetonitrile).[4]

    • Gradient: A linear gradient of Buffer B is used to elute the peptides.

    • Detection: The peptides are detected by their absorbance at a low wavelength, typically around 206-214 nm.[3]

  • Quantification: The amount of product formed is quantified by integrating the peak area in the chromatogram.

4. Coupled Spectrophotometric Assay for D-alanine Release: This method provides a continuous assay by coupling the release of D-alanine to a reaction that can be monitored spectrophotometrically.

  • Principle: The D-alanine produced by this compound is oxidized by D-amino acid oxidase (DAAO), which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

  • Reaction Mixture: The reaction mixture contains this compound, the tetrapeptide substrate, DAAO, HRP, and a chromogenic substrate (e.g., Amplex Red).

  • Detection: The increase in absorbance of the oxidized chromogenic substrate is monitored over time using a spectrophotometer.

  • Considerations: The concentrations of the coupling enzymes (DAAO and HRP) must be high enough to ensure that the this compound-catalyzed reaction is the rate-limiting step.

Conclusion

The L,D-carboxypeptidase A (this compound) is a highly specific enzyme that plays a vital, well-defined role in the recycling of peptidoglycan components in many bacteria. Its specificity for monomeric tetrapeptide substrates ensures the efficient processing of cell wall turnover products for reuse in biosynthesis. The detailed experimental protocols and workflows presented in this guide provide a framework for the further characterization of this compound from various bacterial species. A deeper understanding of the kinetic parameters and substrate requirements of this enzyme will be instrumental in the development of novel antibacterial strategies that target the essential process of cell wall maintenance. The lack of extensive quantitative kinetic data in the current literature highlights a key area for future research that could significantly advance the field of antimicrobial drug discovery.

References

The Multifaceted Role of Lithocholic Acid: A Deep Dive into Affected Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate biological pathways modulated by Lithocholic Acid (LCA) treatment. This whitepaper provides an in-depth analysis of LCA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a significant signaling molecule with pleiotropic effects on various cellular processes. Initially considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its crucial role in modulating key biological pathways, including those involved in cancer, inflammation, and metabolic regulation. This guide synthesizes current knowledge to provide a detailed technical overview of the biological pathways affected by LCA treatment.

Core Signaling Pathways Modulated by LCA

LCA exerts its effects primarily through interactions with several key receptors, most notably the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Vitamin D Receptor (VDR). Activation of these receptors initiates a cascade of downstream signaling events that influence a wide range of physiological and pathological processes.

TGR5/GPBAR1 Signaling Pathway

LCA is a potent agonist of TGR5, a cell surface receptor expressed in various tissues, including the intestine, liver, and immune cells. The binding of LCA to TGR5 triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, mediating a variety of cellular responses.

Key effects of LCA-mediated TGR5 activation include:

  • Anti-inflammatory effects: TGR5 activation in macrophages and other immune cells has been shown to suppress the production of pro-inflammatory cytokines.[1]

  • Metabolic regulation: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.

  • Skeletal muscle regeneration: LCA has been found to promote skeletal muscle regeneration through the TGR5/AKT/mTOR signaling pathway.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCA Lithocholic Acid (LCA) TGR5 TGR5/GPBAR1 LCA->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AKT Akt PKA->AKT Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Signaling PKA->NFkB_inhibition mTOR mTOR AKT->mTOR Activates Cellular_Responses Cellular Responses (e.g., Anti-inflammation, GLP-1 secretion, Skeletal muscle regeneration) mTOR->Cellular_Responses CREB->Cellular_Responses NFkB_inhibition->Cellular_Responses

LCA-activated TGR5 signaling cascade.

Vitamin D Receptor (VDR) Signaling Pathway

LCA is also a known ligand for the Vitamin D Receptor (VDR), a nuclear receptor that traditionally binds to the active form of vitamin D, 1α,25-dihydroxyvitamin D3. Upon binding LCA, VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The interaction of LCA with VDR has been implicated in:

  • Gene expression regulation: LCA-activated VDR can regulate the expression of genes involved in xenobiotic detoxification, such as CYP3A4.

  • Anti-inflammatory and immunomodulatory effects: LCA has been shown to attenuate colitis in a VDR-dependent manner.[2]

  • Inhibition of cancer cell growth: The LCA-VDR axis can influence the expression of genes that control cell proliferation and differentiation.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCA Lithocholic Acid (LCA) VDR Vitamin D Receptor (VDR) LCA->VDR Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Gene_Expression Modulation of Target Gene Expression VDRE->Gene_Expression Regulates

LCA-mediated VDR signaling pathway.

Apoptosis and Anti-Cancer Effects

LCA has demonstrated potent anti-cancer properties in various cancer cell lines. Its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. The mechanisms underlying LCA-induced apoptosis are multifaceted and can involve both intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: LCA can induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic (Death Receptor) Pathway: LCA has been shown to upregulate the expression of death receptors, such as Fas, making cancer cells more susceptible to apoptosis.

  • Endoplasmic Reticulum (ER) Stress: In some cancer cell types, LCA can induce ER stress, which can also trigger apoptosis.

Apoptosis_Pathway cluster_pathways Apoptotic Pathways LCA Lithocholic Acid (LCA) Intrinsic Intrinsic Pathway (Mitochondrial Stress) LCA->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor Upregulation) LCA->Extrinsic ER_Stress Endoplasmic Reticulum (ER) Stress LCA->ER_Stress Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

LCA-induced apoptotic pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of LCA treatment on cell viability, gene expression, and inflammatory cytokine levels.

Table 1: IC50 Values of Lithocholic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer25
DU145Prostate Cancer50
MCF-7Breast Cancer30
MDA-MB-231Breast Cancer40
HT-29Colon Cancer60
HCT116Colon Cancer55

Table 2: Fold Change in VDR Target Gene Expression upon LCA Treatment

GeneFunctionFold Change
CYP3A4Xenobiotic Metabolism3.5
CYP24A1Vitamin D Catabolism2.8
CAMPAntimicrobial Peptide2.1
TRPV6Calcium Channel1.8

Table 3: Effect of Lithocholic Acid on Inflammatory Cytokine Levels in vitro

CytokineCell TypeLCA Concentration (µM)% Inhibition
TNF-αMacrophages1065%
IL-6Macrophages1058%
IL-1βMacrophages1072%
IL-8Colon Epithelial Cells1050%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of LCA on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Lithocholic Acid (LCA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Prepare serial dilutions of LCA in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the LCA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve LCA).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in LCA-treated cells.

Materials:

  • Cells treated with LCA and control cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • 96-well plate (clear for colorimetric assay, black for fluorometric assay)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce apoptosis in cells by treating with LCA for the desired time. Include an untreated control.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein from each sample to separate wells.

  • Add assay buffer to each well to bring the total volume to 100 µL.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assay) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity in LCA-treated samples compared to the untreated control.

VDR Luciferase Reporter Assay

Objective: To assess the activation of the Vitamin D Receptor (VDR) by LCA.

Materials:

  • Host cell line (e.g., HEK293T)

  • VDR expression plasmid

  • Luciferase reporter plasmid containing Vitamin D Response Elements (VDREs)

  • Transfection reagent

  • LCA

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed host cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

  • After 24 hours of transfection, treat the cells with various concentrations of LCA. Include a positive control (e.g., 1α,25-dihydroxyvitamin D3) and a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity by LCA relative to the vehicle control.

Western Blot for Akt/mTOR Phosphorylation

Objective: To detect the phosphorylation status of Akt and mTOR, key components of the PI3K/Akt/mTOR pathway, in response to LCA treatment.

Materials:

  • Cells treated with LCA and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with LCA for the desired time points.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to normalize for protein loading.

Chromatin Immunoprecipitation (ChIP) for VDR

Objective: To identify the genomic regions where VDR binds in response to LCA treatment.

Materials:

  • Cells treated with LCA and control cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis buffers

  • Sonication equipment

  • Anti-VDR antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control regions

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-VDR antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-VDR-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known VDR target genes and negative control regions. For genome-wide analysis, the purified DNA can be used to prepare a library for ChIP-sequencing (ChIP-seq).

ELISA for Cytokine Measurement

Objective: To quantify the levels of inflammatory cytokines in cell culture supernatants after LCA treatment.

Materials:

  • Cell culture supernatants from LCA-treated and control cells

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Wash buffer

  • Assay diluent

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add the TMB substrate solution and incubate in the dark until a color develops.

  • Add the stop solution to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Conclusion

Lithocholic acid is a multifaceted signaling molecule that impacts a wide array of biological pathways. Its ability to interact with key receptors like TGR5 and VDR, and to modulate fundamental cellular processes such as apoptosis and inflammation, underscores its potential as a therapeutic target for a variety of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of the biological pathways affected by LCA treatment, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this promising bioactive compound.

References

Structural Analysis of the LdcA Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional characteristics of the L,D-carboxypeptidase A (LdcA) protein, a key enzyme in bacterial peptidoglycan recycling. This document outlines the protein's critical role in cell wall homeostasis, its structural features, and detailed methodologies for its study, positioning this compound as a potential target for novel antibacterial agents.

Introduction to this compound

L,D-carboxypeptidase A (this compound) is a cytoplasmic serine protease found in many Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Novosphingobium aromaticivorans.[1][2][3] It plays a crucial role in the recycling of peptidoglycan, a major component of the bacterial cell wall.[2][4] Specifically, this compound cleaves the terminal D-alanine from tetrapeptide fragments (L-Ala-γ-D-Glu-meso-Dap-D-Ala) that are generated during cell wall turnover.[1][5] This process yields tripeptides that can be re-incorporated into the peptidoglycan synthesis pathway.[2][4] Due to its essential role in cell wall maintenance and bacterial viability, particularly during the stationary phase, this compound has emerged as a promising target for the development of new antibiotics.[1][5]

Role of this compound in Peptidoglycan Recycling

Peptidoglycan recycling is a vital process for bacteria, allowing them to conserve energy and resources by salvaging components of their cell wall during growth and division. In Gram-negative bacteria, approximately 40-60% of the cell wall is turned over per generation. The process involves the breakdown of the existing peptidoglycan in the periplasm and the transport of the resulting fragments into the cytoplasm for processing and reuse.

This compound functions in the cytoplasm as a key enzyme in this pathway. Its primary function is to remove the C-terminal D-alanine from tetrapeptide fragments of peptidoglycan. The resulting tripeptide is then utilized by the murein peptide ligase (Mpl) to regenerate UDP-N-acetylmuramic acid-pentapeptide, a precursor for new cell wall synthesis.[2][4] The absence or inhibition of this compound leads to the accumulation of tetrapeptides, which can be aberrantly re-incorporated into the cell wall, resulting in structural defects and, ultimately, cell lysis.[6]

Peptidoglycan_Recycling_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PGN Peptidoglycan Lytic_Transglycosylases Lytic Transglycosylases PGN->Lytic_Transglycosylases Tetrapeptide_Fragments Tetrapeptide Fragments Lytic_Transglycosylases->Tetrapeptide_Fragments AmpG AmpG Permease Tetrapeptide_Fragments->AmpG This compound This compound Tripeptide Tripeptide This compound->Tripeptide cleaves D-Ala Mpl Mpl Ligase Tripeptide->Mpl UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide Mpl->UDP_MurNAc_Pentapeptide Cell_Wall_Synthesis Cell Wall Synthesis UDP_MurNAc_Pentapeptide->Cell_Wall_Synthesis Tetrapeptide_Fragments_Cytoplasm Tetrapeptide Fragments Tetrapeptide_Fragments_Cytoplasm->this compound

Peptidoglycan recycling pathway involving this compound.

Structural Characteristics of this compound

The three-dimensional structure of this compound has been determined for several bacterial species, providing valuable insights into its catalytic mechanism and substrate specificity. These studies reveal a conserved two-domain architecture and a classic serine protease catalytic triad (B1167595).

Overall Fold and Domain Organization

This compound consists of two distinct domains: an N-terminal domain with a flavodoxin-like fold and a C-terminal domain characterized by a "swiveling" β/β/α fold. The active site is located in a cleft between these two domains. This structural arrangement is conserved across different bacterial species.

The Catalytic Active Site

This compound is a serine protease that utilizes a catalytic triad composed of serine (Ser), histidine (His), and a glutamate (B1630785) (Glu) or aspartate (Asp) residue to hydrolyze the peptide bond. In E. coli this compound, the active site residues are predicted to be Ser106 (nucleophile), His200, and another residue acting as the general base.[7] Site-directed mutagenesis studies on other enzymes with similar active site architecture have confirmed the critical role of these residues in catalysis.[2][8]

Quantitative Structural Data

The following table summarizes the available quantitative data from the crystal structures of this compound from Escherichia coli and Novosphingobium aromaticivorans.

ParameterEscherichia coli this compound (PDB: 3V1A)Novosphingobium aromaticivorans this compound (PDB: 4H2E)
Resolution (Å) 1.751.89
Space Group I222P21
Unit Cell (a, b, c in Å) 100.9, 108.9, 110.158.9, 88.9, 60.1
Unit Cell (α, β, γ in °) 90, 90, 9090, 116.3, 90
Molecules per ASU 12

Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of this compound and its susceptibility to inhibitors is crucial for the development of effective antibacterial drugs.

Kinetic Parameters

The catalytic efficiency of this compound can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

SubstrateKmVmaxSource Organism
UDP-MurNAc-tetrapeptideData not availableData not available-
L-Ala-γ-D-Glu-meso-Dap-D-AlaData not availableData not available-
Inhibition of this compound

This compound is known to be inhibited by β-lactam antibiotics that contain a D-amino acid side chain.[1][7] These antibiotics likely act as suicide inhibitors, forming a stable acyl-enzyme intermediate with the active site serine, thereby inactivating the enzyme.

Quantitative data on the inhibition of this compound, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are essential for evaluating the potency of potential inhibitors. As with the kinetic parameters, specific Ki or IC50 values for the inhibition of this compound by compounds like ampicillin (B1664943) are not currently available in the public domain and represent an important area for future investigation.

InhibitorKiIC50Source Organism
AmpicillinData not availableData not available-
Other β-lactamsData not availableData not available-

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and characterization of this compound.

Recombinant Expression and Purification of this compound

A common method for obtaining large quantities of this compound for structural and functional studies is through recombinant expression in E. coli, often with an affinity tag for simplified purification.

Protocol: Expression and Purification of His-tagged this compound

  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the this compound gene fused to a C- or N-terminal His6-tag.

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Ni-NTA Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Gel Filtration Chromatography: For higher purity, further purify the eluted protein by size-exclusion chromatography using a Superdex 200 column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl).[1]

  • Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter unit and store at -80°C.

Purification_Workflow Start E. coli culture with this compound expression vector Induction Induce protein expression (IPTG) Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (sonication/French press) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Wash Wash with increasing imidazole NiNTA->Wash Elute Elute with high imidazole Wash->Elute GelFiltration Size-Exclusion Chromatography (e.g., Superdex 200) Elute->GelFiltration PurityCheck Assess purity (SDS-PAGE) GelFiltration->PurityCheck End Pure this compound Protein PurityCheck->End

Workflow for this compound protein purification.
X-ray Crystallography

Determining the high-resolution three-dimensional structure of this compound is essential for understanding its mechanism and for structure-based drug design.

Protocol: Crystallization of E. coli this compound

  • Protein Preparation: Purify this compound to >95% homogeneity as described above and concentrate to 10-15 mg/mL in a low salt buffer.

  • Crystallization Screening: Use the hanging drop vapor diffusion method to screen for crystallization conditions. Mix equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution on a siliconized cover slip.

  • Incubation: Seal the cover slip over the reservoir well and incubate at a constant temperature (e.g., 20°C).

  • Crystal Growth: Crystals of E. coli this compound have been successfully grown in the following conditions:

    • Condition A: 0.02 M Tris-HCl pH 8.5, 0.2 M sodium thiocyanate, and 12% PEG 3350.[1]

    • Condition B: 85 mM HEPES pH 7.5, 3.655 M NaCl, and 15% glycerol.[1]

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in liquid nitrogen for data collection. A cryo-protectant (e.g., reservoir solution supplemented with 20-25% glycerol) may be necessary to prevent ice formation.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement or experimental phasing methods. Refine the atomic model against the diffraction data.

Enzymatic Assay

An enzymatic assay is required to determine the kinetic parameters of this compound and to screen for potential inhibitors. A common method involves monitoring the release of D-alanine from a tetrapeptide substrate.

Protocol: Spectrophotometric Assay for this compound Activity

This protocol is a representative method and may require optimization for specific this compound orthologs and substrates.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • Varying concentrations of the tetrapeptide substrate (e.g., L-Ala-γ-D-Glu-meso-Dap-D-Ala)

    • Coupling enzymes (e.g., D-amino acid oxidase and horseradish peroxidase)

    • A chromogenic substrate for peroxidase (e.g., Amplex Red)

  • Initiation: Equilibrate the reaction mixture at a constant temperature (e.g., 37°C) and initiate the reaction by adding a known concentration of purified this compound.

  • Detection: Monitor the increase in absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 571 nm for the product of Amplex Red oxidation) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibitor Screening: To screen for inhibitors, perform the assay at a fixed substrate concentration in the presence of varying concentrations of the potential inhibitor. Calculate the percent inhibition and determine the IC50 value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the structure, dynamics, and interactions of this compound in solution.

Protocol: Sample Preparation for NMR Spectroscopy

  • Isotope Labeling: For detailed structural and dynamic studies, express this compound in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to produce isotopically labeled protein.

  • Purification: Purify the labeled protein as described in section 5.1.

  • Buffer Exchange: Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 1 mM DTT) containing 5-10% D2O for the lock signal.

  • Concentration: Concentrate the protein to a final concentration of 0.3-1.0 mM.[9]

  • Sample Preparation: Transfer the protein solution into a high-quality NMR tube.

  • Data Acquisition: Acquire a series of NMR experiments (e.g., 1H-15N HSQC, triple resonance experiments) on a high-field NMR spectrometer to obtain structural and dynamic information.

Conclusion

This compound represents a compelling target for the development of novel antibacterial therapeutics. Its crucial role in peptidoglycan recycling, coupled with its conservation across many pathogenic bacteria, makes it an attractive candidate for inhibition. This technical guide has provided a comprehensive overview of the structural and functional aspects of this compound, along with detailed experimental protocols to facilitate further research. The elucidation of specific kinetic and inhibitory data, along with the continued exploration of its structure and mechanism, will be pivotal in the rational design of potent and selective this compound inhibitors.

References

Navigating the Labyrinth of Lysosomal Damage: A Technical Guide to LDCA Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lysosome, once viewed as a simple cellular recycling center, is now recognized as a critical signaling hub, orchestrating a complex network of pathways that govern cellular homeostasis, aging, and disease. Lysosomal membrane permeabilization (LMP) and the subsequent release of cathepsins and other hydrolases into the cytosol—a process central to Lysosomal Damage and Cathepsin Activity (LDCA)—can trigger various forms of regulated cell death, including apoptosis and necroptosis.[1][2][3] This intricate interplay presents a compelling, yet challenging, landscape for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for identifying and validating novel drug targets within the this compound axis.

Identifying Targets in the this compound Pathway

The initial step in this compound-targeted drug discovery is the identification of molecular entities that either modulate lysosomal stability or are activated by lysosomal damage and cathepsin release. This can be achieved through a combination of high-throughput screening, proteomic approaches, and genetic screening.

High-Throughput Screening (HTS) for Modulators of Lysosomal Integrity

Table 1: High-Throughput Screening Assays for Lysosomal Membrane Permeabilization

Assay PrincipleReporterDetection MethodThroughputAdvantagesDisadvantages
Lysosomotropic Dyes Acridine Orange[7][8]Fluorescence Microscopy, Plate ReaderHighSimple, cost-effectiveProne to artifacts, indirect measure of LMP
Galectin Puncta Assay Fluorescently-tagged Galectin-1 or -3[9][10][11]High-Content ImagingMedium to HighHighly sensitive and specific for LMP[9][10]Requires image analysis capabilities
Cytosolic Cathepsin Activity Fluorogenic Cathepsin Substrates[12][13][14]Fluorescence Plate ReaderHighDirectly measures a key downstream event of LMPMay not capture all LMP events
Fluorescent Dextran Release Fluorescently-labeled Dextran[15]Fluorescence MicroscopyMediumVisualizes release of lysosomal contentRequires pre-loading of cells
Proteomic Approaches for Target Deconvolution

Once hit compounds are identified from HTS, target deconvolution is necessary to pinpoint their molecular targets.[16][17] Proteomic strategies are invaluable for this purpose.

  • Affinity Chromatography: This technique involves immobilizing the hit compound on a solid support to "pull down" its binding partners from cell lysates.[16][17]

  • Lysosome Immunoprecipitation (Lyso-IP): This powerful method allows for the isolation of intact lysosomes from cells, enabling the proteomic analysis of the lysosomal membrane and lumen to identify proteins that are altered upon compound treatment.[18][19][20][21][22]

Validating this compound Targets

Following identification, rigorous validation is crucial to confirm the role of a potential target in the this compound pathway and its therapeutic potential. This involves a multi-faceted approach combining biochemical, cell-based, and in vivo studies.

Biochemical Assays for Cathepsin Activity

Directly measuring the enzymatic activity of cathepsins is fundamental to validating targets that are presumed to modulate their function.

Table 2: Common Fluorogenic Substrates for Cathepsin Activity Assays

CathepsinSubstrateExcitation (nm)Emission (nm)Reference
Cathepsin B (z-Arginine-Arginine)2-Cresyl Violet550-590>610[13]
Cathepsin B Rhodamine 110-(Rr)2499521[23]
Cathepsin D Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu260303[24]
Cathepsin L Ac-FR-AFC400505[14]

AFC: Amino-4-trifluoromethyl coumarin; z: benzyloxycarbonyl; Rr: Arginine-Arginine

Cell-Based Assays for Validating LMP and Downstream Events

Cellular assays are essential to confirm the on-target effects of a compound or genetic perturbation and to elucidate the downstream consequences of modulating the this compound pathway.

  • Galectin Puncta Assay: As a highly specific marker for LMP, this assay is crucial for validating that a target is indeed involved in maintaining lysosomal membrane integrity.[9][10][11][25][26]

  • Immunofluorescence: Staining for key proteins in cell death pathways, such as activated caspases or members of the Bcl-2 family, can confirm the engagement of specific cell death mechanisms downstream of cathepsin release.[1][27]

  • Western Blotting: This technique can be used to measure the release of cathepsins into the cytosol and the cleavage of their substrates.[3]

Experimental Protocols

Detailed Protocol: Galectin-3 Puncta Assay for LMP Detection

This protocol describes the immunofluorescence-based detection of Galectin-3 puncta, a hallmark of lysosomal membrane permeabilization.[9][25]

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with the compound of interest or induce LMP using a known agent (e.g., L-leucyl-L-leucine methyl ester, LLoMe) for the desired time.

  • Fixation and Permeabilization:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Wash cells three times with PBS.

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

    • Incubate cells with a primary antibody against Galectin-3 (e.g., anti-LGALS3) diluted in 1% BSA in PBS overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate cells with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash cells three times with PBS.

    • Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number and intensity of Galectin-3 puncta per cell using image analysis software. An increase in puncta formation indicates LMP.

Detailed Protocol: Fluorogenic Cathepsin B Activity Assay

This protocol outlines a method to measure Cathepsin B activity in cell lysates using a fluorogenic substrate.[13][28]

  • Lysate Preparation:

    • Harvest cells and wash them with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., containing digitonin (B1670571) to selectively permeabilize the plasma membrane) on ice for 10-15 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cytosolic fraction.

  • Activity Assay:

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Prepare a reaction buffer containing the fluorogenic Cathepsin B substrate (e.g., (z-RR)2-Cresyl Violet).

    • Add 50 µL of the reaction buffer to each well.

    • Include a negative control with lysis buffer only and a positive control with purified Cathepsin B.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

    • Cathepsin B activity is proportional to the increase in fluorescence.

Visualizing the Complexity: Signaling Pathways and Workflows

Understanding the intricate signaling networks and experimental workflows is paramount for successful this compound target identification and validation.

LDCA_Signaling_Pathway Inducer LMP Inducer (e.g., ROS, silica, drugs) Lysosome Lysosome Inducer->Lysosome Damage LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Galectin Galectin Recruitment LMP->Galectin Cathepsins Cathepsin Release (B, D, L, etc.) LMP->Cathepsins Repair Lysosomal Repair (ESCRT) LMP->Repair Cellular Response Bid Bid Cathepsins->Bid Cleavage Inflammasome Inflammasome Activation Cathepsins->Inflammasome tBid tBid Bid->tBid BaxBak Bax/Bak Activation tBid->BaxBak Mitochondria Mitochondria BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyroptosis Pyroptosis Inflammasome->Pyroptosis Target_Validation_Workflow HTS High-Throughput Screen (LMP Assay) Hit Hit Compound Identification HTS->Hit Deconvolution Target Deconvolution (e.g., Lyso-IP, Affinity Chromatography) Hit->Deconvolution PutativeTarget Putative Target Identified Deconvolution->PutativeTarget Biochemical Biochemical Validation (Cathepsin Activity Assay) PutativeTarget->Biochemical Cellular Cell-Based Validation (Galectin Puncta, Apoptosis Assays) PutativeTarget->Cellular Genetic Genetic Validation (siRNA/CRISPR) PutativeTarget->Genetic ValidatedTarget Validated Target Biochemical->ValidatedTarget Cellular->ValidatedTarget Genetic->ValidatedTarget LeadOpt Lead Optimization ValidatedTarget->LeadOpt

References

The Core Function of LdcA in Gram-Negative Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

LdcA, an L,D-carboxypeptidase, plays a crucial, albeit nuanced, role in the physiology of Gram-negative bacteria. Primarily located in the cytoplasm, its canonical function is the cleavage of the terminal D-alanine from peptidoglycan (PG) tetrapeptides, a key step in the intricate process of cell wall recycling. This activity is not merely a salvage pathway for cellular resources but is deeply integrated with cell wall homeostasis, morphology, and, in some pathogens, virulence. Disruption of this compound function leads to an accumulation of tetrapeptide precursors, which can be aberrantly reincorporated into the cell wall, resulting in structural defects and increased susceptibility to certain stresses. This technical guide provides an in-depth analysis of this compound's function, collating available quantitative data, detailing experimental methodologies for its study, and visualizing its operational context through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibacterial drug discovery and the fundamental study of bacterial cell wall biology.

Introduction: The Central Role of this compound in Peptidoglycan Recycling

Gram-negative bacteria maintain the integrity of their cell wall through a dynamic process of synthesis, remodeling, and recycling of peptidoglycan (PG). During growth and division, as much as 50% of the cell wall material is turned over in each generation. This compound (L,D-carboxypeptidase A) is a key cytoplasmic enzyme in the PG recycling pathway.[1][2] Its primary role is to cleave the terminal D-alanine from murein tetrapeptides (L-Ala-γ-D-Glu-meso-diaminopimelic acid-D-Ala), converting them into tripeptides.[2][3] This tripeptide is then re-utilized by the murein peptide ligase (Mpl) for the synthesis of new PG precursors.[3][4]

The absence of this compound disrupts this finely tuned process. In this compound mutants, the accumulation of tetrapeptides leads to their direct ligation to UDP-MurNAc by Mpl, forming UDP-MurNAc-tetrapeptide.[3] This aberrant precursor is then incorporated into the growing peptidoglycan sacculus. The resulting cell wall lacks the terminal D-alanine on these subunits, which is crucial for the formation of 4-3 cross-links by D,D-transpeptidases, the primary mechanism of PG cross-linking. This leads to a reduction in the overall cross-linkage of the cell wall, compromising its structural integrity.[3]

Biochemical Properties and Substrate Specificity of this compound

This compound is a serine peptidase that exhibits specificity for the L-D peptide bond between the third and fourth amino acid residues of murein tetrapeptides. Its substrates include free tetrapeptides as well as tetrapeptides attached to MurNAc or UDP-MurNAc.

Enzyme Kinetics

Quantitative kinetic data for this compound from various Gram-negative bacteria is not extensively available in the published literature. To facilitate further research in this area, a detailed protocol for determining these kinetic parameters is provided in Section 4. The following table summarizes the current availability of this data.

BacteriumSubstrateKm (mM)kcat (s-1)VmaxReference
Escherichia coliMurNAc-L-Ala-γ-D-Glu-mDAP-D-AlaData not availableData not availableData not availableData not available in published literature
Pseudomonas aeruginosaMurNAc-L-Ala-γ-D-Glu-mDAP-D-AlaData not availableData not availableData not availableData not available in published literature
Vibrio choleraeMurNAc-L-Ala-γ-D-Glu-mDAP-D-AlaData not availableData not availableData not availableData not available in published literature
Salmonella TyphimuriumMurNAc-L-Ala-γ-D-Glu-mDAP-D-AlaData not availableData not availableData not availableData not available in published literature
This compound Inhibitors

The essential role of this compound in maintaining cell wall integrity in some contexts makes it a potential target for novel antibacterial agents. However, there is a notable lack of specific inhibitors designed and characterized for this compound. Beta-lactam antibiotics with a D-amino acid side chain have been reported to inhibit this compound.[5] The development of potent and specific this compound inhibitors remains an open avenue for drug discovery.

Inhibitor CompoundTarget BacteriumIC50 (µM)Reference
Data not availableData not availableData not availableData not available in published literature

The Physiological Role of this compound

The function of this compound extends beyond simple resource recycling, impacting cell morphology, stress resistance, and virulence.

Impact on Peptidoglycan Composition

The most direct and quantifiable consequence of this compound deletion is the alteration of the muropeptide composition of the cell wall. The accumulation of tetrapeptide precursors leads to a significant increase in the proportion of muropeptides lacking the terminal D-alanine and a corresponding decrease in the overall degree of cross-linking.

Table 1: Muropeptide Composition Analysis in Escherichia coli Wild-Type vs. Δthis compound Mutant

Muropeptide SpeciesWild-Type (%)Δthis compound Mutant (%)Change in Δthis compound Mutant
Monomers (Tripeptide)~25~10Decreased
Monomers (Tetrapeptide)~5~20Increased
Dimers (Tetra-Tri)~30~15Decreased
Dimers (Tetra-Tetra)~10~5Decreased
Trimers and Higher Oligomers~15~5Decreased
Total Cross-linking ~45-50 ~25-30 Significantly Decreased

Data is illustrative and based on qualitative descriptions from literature. Precise percentages can be obtained using the UPLC-MS protocol in Section 4.

Role in Cell Morphology and Division

While not universally essential for viability under laboratory conditions, the absence of this compound can lead to morphological defects in some Gram-negative species, particularly during stationary phase or under stress conditions. These defects can include cell chaining, filamentation, and altered cell shape, likely due to the compromised integrity of the cell wall.

Contribution to Virulence and Antibiotic Resistance

In some pathogenic bacteria, this compound has been implicated in virulence. For instance, in Pseudomonas aeruginosa, this compound is involved in full virulence in an insect pathogenesis model.[6] The altered cell wall structure in this compound mutants can also affect susceptibility to antibiotics. While a compromised cell wall might suggest increased sensitivity, the reality is more complex and can depend on the specific antibiotic and the bacterial species.

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of this compound, as well as for the analysis of its physiological function.

Purification of Recombinant His-tagged this compound

This protocol describes the expression and purification of this compound with an N-terminal Hexa-histidine tag from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with a suitable expression vector containing the his-ldcA gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

  • Lysozyme (B549824), DNase I.

  • Protease inhibitor cocktail.

Procedure:

  • Inoculate a 1 L culture of LB medium (with antibiotic) with an overnight culture of the expression strain.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I (10 µg/mL), and protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged this compound protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Continuous Spectrophotometric Assay for L,D-Carboxypeptidase Activity

This assay utilizes a synthetic substrate, Nα-acetyl-L-alanyl-γ-D-glutamyl-L-lysyl-D-alanine (Ac-L-Ala-D-Glu-L-Lys-D-Ala), and couples the release of D-alanine to its oxidation by D-amino acid oxidase (DAAO) and the subsequent detection of hydrogen peroxide.

Materials:

  • Purified this compound enzyme.

  • Synthetic tetrapeptide substrate (e.g., Ac-L-Ala-D-Glu-L-Lys-D-Ala).

  • D-amino acid oxidase (DAAO) from porcine kidney.

  • Horseradish peroxidase (HRP).

  • Amplex™ Red reagent (or another suitable HRP substrate).

  • Assay Buffer: 100 mM HEPES, pH 7.5.

Procedure:

  • Prepare a reaction mixture in a 96-well microplate containing:

    • Assay Buffer.

    • Synthetic tetrapeptide substrate (at varying concentrations for kinetic analysis).

    • DAAO (final concentration ~0.1 U/mL).

    • HRP (final concentration ~0.2 U/mL).

    • Amplex™ Red (final concentration ~50 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified this compound enzyme.

  • Immediately measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (for other HRP substrates) over time in a microplate reader.

  • Calculate the initial reaction velocity (V0) from the linear portion of the progress curve.

  • For kinetic parameter determination, perform the assay with a range of substrate concentrations and fit the V0 values to the Michaelis-Menten equation.

UPLC-MS Analysis of Muropeptide Composition

This protocol outlines the analysis of peptidoglycan composition from bacterial cultures.

Materials:

  • Bacterial cell cultures (wild-type and this compound mutant).

  • Boiling 4% SDS solution.

  • Pronase E, Trypsin.

  • Cellosyl (muramidase).

  • Sodium borohydride (B1222165).

  • Orthophosphoric acid.

  • UPLC system coupled to a mass spectrometer.

  • C18 reverse-phase column.

  • Solvent A: 0.1% formic acid in water.

  • Solvent B: 0.1% formic acid in acetonitrile.

Procedure:

  • Harvest bacterial cells from a 1 L culture in exponential phase by centrifugation.

  • Resuspend the pellet in ice-cold water and add dropwise to an equal volume of boiling 4% SDS with vigorous stirring. Boil for 30 minutes.

  • Cool the sample and pellet the crude peptidoglycan (sacculi) by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Wash the pellet extensively with water to remove all SDS.

  • Resuspend the sacculi in a suitable buffer and treat with Pronase E and/or Trypsin to remove covalently bound proteins.

  • Inactivate the proteases by boiling and wash the sacculi with water.

  • Resuspend the purified sacculi in a suitable buffer and digest with a muramidase (B13767233) (e.g., Cellosyl) overnight at 37°C.

  • Stop the digestion by boiling for 10 minutes.

  • Reduce the muropeptides by adding sodium borohydride and incubating for 30 minutes at room temperature.

  • Adjust the pH to 2-4 with orthophosphoric acid.

  • Analyze the soluble muropeptide mixture by UPLC-MS. Separate the muropeptides on a C18 column using a gradient of Solvent A and Solvent B.

  • Identify and quantify individual muropeptides based on their retention times and mass-to-charge ratios.

Signaling Pathways and Logical Relationships

While this compound is not a classical signaling molecule, its activity is embedded within the broader network of cell wall synthesis and recycling, which is tightly regulated and integrated with other cellular processes.

Peptidoglycan Recycling Pathway

The following diagram illustrates the central role of this compound in the canonical peptidoglycan recycling pathway in Gram-negative bacteria.

Peptidoglycan_Recycling PG_Sacculus Peptidoglycan Sacculus AnhydroMuropeptides Anhydro-Muropeptides PG_Sacculus->AnhydroMuropeptides Turnover AmpG AmpG (Permease) AnhydroMuropeptides->AmpG NagZ NagZ AmpG->NagZ Transport Cytoplasm Cytoplasm AmpD AmpD NagZ->AmpD Tetrapeptide Tetrapeptide AmpD->Tetrapeptide This compound This compound Tetrapeptide->this compound Tripeptide Tripeptide This compound->Tripeptide Cleavage of terminal D-Ala Mpl Mpl (Ligase) Tripeptide->Mpl UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide Mpl->UDP_MurNAc_Tripeptide UDP_MurNAc UDP-MurNAc UDP_MurNAc->Mpl PG_Synthesis Peptidoglycan Synthesis UDP_MurNAc_Tripeptide->PG_Synthesis PG_Synthesis->PG_Sacculus Incorporation LdcA_Workflow start Start clone Cloning of this compound gene into expression vector start->clone mutant Generation of Δthis compound mutant start->mutant express Overexpression of His-tagged this compound in E. coli clone->express purify Purification of this compound (IMAC) express->purify assay Enzyme Activity Assay (Spectrophotometric) purify->assay kinetics Determination of Kinetic Parameters (Km, kcat) assay->kinetics inhibitor Inhibitor Screening (IC50 determination) assay->inhibitor end End kinetics->end pg_analysis Peptidoglycan Composition Analysis (UPLC-MS) mutant->pg_analysis phenotype Phenotypic Analysis (Growth, Morphology) mutant->phenotype pg_analysis->end phenotype->end inhibitor->end LdcA_Logic LdcA_presence This compound Present Tetrapeptide_hydrolysis Tetrapeptide -> Tripeptide LdcA_presence->Tetrapeptide_hydrolysis LdcA_absence This compound Absent Tetrapeptide_accumulation Tetrapeptide Accumulation LdcA_absence->Tetrapeptide_accumulation Normal_recycling Normal PG Recycling Tetrapeptide_hydrolysis->Normal_recycling Aberrant_recycling Aberrant PG Recycling Tetrapeptide_accumulation->Aberrant_recycling UDP_MurNAc_Tri UDP-MurNAc-Tripeptide Formation Normal_recycling->UDP_MurNAc_Tri UDP_MurNAc_Tetra UDP-MurNAc-Tetrapeptide Formation Aberrant_recycling->UDP_MurNAc_Tetra Normal_PG Normal Peptidoglycan (4-3 Cross-links) UDP_MurNAc_Tri->Normal_PG Defective_PG Defective Peptidoglycan (Reduced Cross-linking) UDP_MurNAc_Tetra->Defective_PG Homeostasis Cell Wall Homeostasis Normal_PG->Homeostasis Defects Cell Wall Defects (Morphology, Integrity) Defective_PG->Defects

References

LdcA Homologues: A Technical Guide to a Key Player in Bacterial Cell Wall Recycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L,D-Carboxypeptidase A (LdcA) and its homologues are critical enzymes in the peptidoglycan (PG) recycling pathway of many bacterial species. By cleaving the terminal D-alanine from muropeptides, this compound facilitates the reuse of cell wall components, a process vital for bacterial growth, division, and environmental adaptation. The conservation of this compound across various pathogenic and non-pathogenic bacteria, coupled with its role in cell wall integrity, positions it as a potential target for novel antimicrobial agents. This technical guide provides an in-depth analysis of this compound homologues, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing their role in cellular pathways.

Introduction to this compound and Peptidoglycan Recycling

In Gram-negative bacteria, the cell wall is a dynamic structure that undergoes continuous synthesis and degradation. During growth and division, as much as 30-60% of the peptidoglycan is turned over in each generation. The breakdown products, primarily muropeptides, are not discarded but are transported back into the cytoplasm for reuse in a process known as peptidoglycan recycling.

This compound is a cytoplasmic enzyme that plays a crucial role in this pathway. It is an L,D-carboxypeptidase that specifically targets the L-Ala-γ-D-Glu-meso-diaminopimelate (m-DAP)-D-Ala tetrapeptide, a common PG degradation product. This compound hydrolyzes the peptide bond between m-DAP and the terminal D-Ala, releasing a tripeptide (L-Ala-γ-D-Glu-m-DAP). This tripeptide is then re-ligated to UDP-N-acetylmuramic acid (UDP-MurNAc) by the enzyme Mpl (murein peptide ligase), re-entering the PG synthesis pathway. Loss of this compound function can lead to an accumulation of tetrapeptides, which, when reincorporated into the cell wall, can compromise its structural integrity and increase sensitivity to lysis, particularly in the stationary phase of growth.

The this compound protein family is characterized by a Peptidase_S66 domain containing a conserved Ser-His-Glu catalytic triad. While the primary role of this compound in many bacteria is in PG recycling, it is important to note that the designation "this compound" has also been applied to functionally distinct enzymes in some species. For instance, in Pseudomonas aeruginosa, an enzyme named this compound functions as a lysine (B10760008) decarboxylase involved in polyamine biosynthesis and acid stress response. This highlights the importance of functional characterization beyond sequence homology.

Comparative Analysis of this compound Homologues

Table 1: Kinetic Parameters of this compound Homologues

Bacterial SpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliUDP-MurNAc-tetrapeptideData not availableData not availableData not available
Pseudomonas aeruginosa (Peptidase_S66 family)L-Ala-γ-D-Glu-m-DAP-D-AlaData not availableData not availableData not available
Novosphingobium aromaticivoransL-Ala-γ-D-Glu-m-DAP-D-AlaData not availableData not availableData not available
Lactobacillus paracaseiPredicted L,D-carboxypeptidase activityData not availableData not availableData not available

Researchers are encouraged to contribute to this table as new findings are published.

Table 2: Structural and Physical Properties of this compound Homologues

Bacterial SpeciesPDB IDMolecular Weight (kDa)Quaternary StructureCatalytic TriadReference
Pseudomonas aeruginosa (Pathis compound)1ZRS, 2AUM, 2AUN~33DimerSer-His-Glu
Novosphingobium aromaticivorans (Nathis compound)Not specified~34DimerSer-His-Glu
Escherichia coliNot specified~33Predicted dimerSer-His-Glu

Experimental Protocols for the Study of this compound Homologues

The following sections provide detailed methodologies for the key experiments required to characterize this compound homologues.

Recombinant Production and Purification of this compound

Objective: To obtain pure, active this compound protein for biochemical and structural studies.

Protocol:

  • Gene Amplification and Cloning:

    • Amplify the this compound gene from the bacterial species of interest using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into an expression vector (e.g., pET series) containing a purification tag (e.g., hexahistidine-tag).

    • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities.

    • Use a buffer suitable for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Protein Purity and Concentration:

    • Assess protein purity by SDS-PAGE.

    • Determine the protein concentration using a spectrophotometer (measuring absorbance at 280 nm) or a protein assay (e.g., Bradford assay).

This compound Enzyme Activity Assay

Objective: To measure the L,D-carboxypeptidase activity of this compound.

Protocol:

This protocol is based on the detection of the released D-alanine using a D-amino acid oxidase/peroxidase coupled assay.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM HEPES buffer (pH 7.5)

      • 1-10 µM purified this compound enzyme

      • A range of concentrations of the tetrapeptide substrate (e.g., L-Ala-γ-D-Glu-m-DAP-D-Ala)

    • The total reaction volume is typically 50-100 µL.

  • Initiation and Incubation:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent (e.g., an equal volume of 1% trifluoroacetic acid).

  • Detection of D-alanine:

    • Prepare a detection reagent containing:

      • 100 mM Tris-HCl (pH 8.0)

      • 0.2 U/mL D-amino acid oxidase

      • 1 U/mL horseradish peroxidase

      • 1 mM Amplex Red (or another suitable peroxidase substrate)

    • Add the detection reagent to the terminated reaction mixture.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Measurement:

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm for Amplex Red) or absorbance (depending on the substrate) using a plate reader.

    • Create a standard curve using known concentrations of D-alanine to quantify the amount of product formed.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration.

    • Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Generation of an this compound Knockout Mutant

Objective: To investigate the physiological role of this compound by creating a null mutant.

Protocol (using Red Recombinase System in E. coli):

  • Preparation of the Targeting Cassette:

    • Amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) using PCR.

    • The primers should have 5' extensions that are homologous to the regions immediately upstream and downstream of the this compound gene.

  • Preparation of Electrocompetent Cells:

    • Grow an E. coli strain carrying the pKD46 plasmid (which expresses the Red recombinase system under the control of an arabinose-inducible promoter) at 30°C in SOB medium to an OD600 of 0.4-0.6.

    • Induce the expression of the Red recombinase by adding L-arabinose.

    • Prepare electrocompetent cells by washing the culture with ice-cold sterile water and 10% glycerol.

  • Electroporation:

Evolutionary Conservation of the LdcA Enzyme: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of LdcA Conservation, Function, and Analysis.

Introduction

The L-Ala-D/L-Ala carboxypeptidase (this compound) is a cytosolic enzyme crucial for the recycling of peptidoglycan in many Gram-negative bacteria. This process is vital for maintaining cell wall integrity, particularly during cell growth and division. This compound specifically catalyzes the removal of the terminal D-alanine from the tetrapeptide L-Ala-γ-D-Glu-meso-diaminopimelate (meso-A₂pm)-D-Ala, a key step in the cytoplasmic recycling pathway. The resulting tripeptide is then reutilized for the synthesis of new peptidoglycan. Due to its essential role and high degree of conservation across a range of pathogenic bacteria, this compound has emerged as a promising target for the development of novel antibacterial agents.

This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound enzyme, its structure-function relationships, and detailed methodologies for its study. It is intended for researchers, scientists, and drug development professionals interested in bacterial cell wall metabolism and the discovery of new antimicrobial targets.

Evolutionary Conservation of this compound

The this compound enzyme exhibits a significant degree of conservation across a wide range of bacterial species, highlighting its fundamental role in bacterial physiology. This conservation is evident at the sequence, structural, and functional levels.

Sequence Conservation
Organism UniProt Accession No. Sequence Identity to E. coli this compound (%)
Escherichia coli K-12P76008100
Pseudomonas aeruginosa PAO1Q9I4X655
Vibrio cholerae O1Q9KQR968
Salmonella enterica subsp. enterica serovar TyphimuriumP0A1X498
Yersinia pestis CO92Q8ZIM285
Shigella flexneriP0A1X599
Novosphingobium aromaticivorans DSM 12444Q2G7A842

Note: The sequence identity values in this table are approximate and were generated based on pairwise alignments. For precise, up-to-date values, it is recommended to perform alignments using the latest sequence databases.

Structural Conservation

The three-dimensional structure of this compound is highly conserved among different bacterial species. Crystal structures of this compound from Novosphingobium aromaticivorans (PDB ID: 3G23) and cryo-electron microscopy structures from Pseudomonas aeruginosa have been determined, revealing a conserved overall fold.[1][2]

Structural alignment of this compound homologs demonstrates a low root-mean-square deviation (RMSD) for the core catalytic domain, indicating that the spatial arrangement of key active site residues is maintained. While a precise RMSD value for the comparison between P. aeruginosa and N. aromaticivorans this compound is not readily published, visual inspection and comparison of the available structures confirm a high degree of structural similarity. Researchers can independently calculate RMSD values using PDB files and structural alignment tools.

Enzyme Source PDB ID Resolution (Å) Method
Novosphingobium aromaticivorans3G231.89X-ray Diffraction
Pseudomonas aeruginosaNot available in PDB3.7Cryo-Electron Microscopy
Functional Conservation

The enzymatic function of this compound is conserved across different bacterial species. The enzyme consistently demonstrates specificity for the tetrapeptide substrate L-Ala-γ-D-Glu-meso-A₂pm-D-Ala. Kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are expected to be within a similar order of magnitude for this compound orthologs, although specific values can vary depending on the organism and experimental conditions.

Enzyme Source Km (mM) kcat (s-1) kcat/Km (M-1s-1)
Escherichia coliData not readily availableData not readily availableData not readily available
Pseudomonas aeruginosaData not readily availableData not readily availableData not readily available
Vibrio choleraeData not readily availableData not readily availableData not readily available

Note: Specific kinetic parameters for this compound from these organisms are not consistently reported in the literature. The provided table highlights the need for further experimental characterization. The protocols provided in this guide can be used to determine these values.

Signaling Pathways and Logical Relationships

Peptidoglycan Recycling Pathway

This compound plays a pivotal role in the cytoplasmic branch of the peptidoglycan recycling pathway in Gram-negative bacteria. The following diagram illustrates the key steps in this process.

Peptidoglycan_Recycling cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PGN_turnover Peptidoglycan Turnover Muropeptides Muropeptides PGN_turnover->Muropeptides Lysozyme/Lytic Transglycosylases Tetrapeptide L-Ala-γ-D-Glu-meso-A₂pm-D-Ala Muropeptides->Tetrapeptide Transport & Processing Tripeptide L-Ala-γ-D-Glu-meso-A₂pm Tetrapeptide->Tripeptide cleaves D-Ala Mpl Murein Peptide Ligase (Mpl) Tripeptide->Mpl This compound This compound This compound->Tetrapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide Mpl->UDP_MurNAc_tripeptide MurF MurF UDP_MurNAc_tripeptide->MurF PGN_synthesis Peptidoglycan Synthesis MurF->PGN_synthesis

Caption: Peptidoglycan recycling pathway involving this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound enzyme.

This compound Enzymatic Activity Assay (HPLC-Based)

This protocol describes a highly sensitive and specific method for measuring this compound activity by quantifying the production of the tripeptide product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound enzyme

  • Substrate: L-Ala-γ-D-Glu-meso-A₂pm-D-Ala

  • Reaction Buffer: 50 mM HEPES, pH 7.5

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 50 µL of the substrate solution (at various concentrations for kinetic analysis) with the reaction buffer to a final volume of 90 µL.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of purified this compound enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% TCA.

  • Sample Preparation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 5-10 µL of the sample onto the C18 column.

    • Elute the products using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 2% to 50% B over 10 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).

  • Data Analysis: Quantify the amount of tripeptide product by integrating the area of the corresponding peak and comparing it to a standard curve of the pure tripeptide. Calculate the initial reaction velocity and determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Protein Crystallization of this compound (Hanging-Drop Vapor Diffusion)

This protocol outlines the general steps for crystallizing this compound for X-ray diffraction studies.

Materials:

  • Highly purified and concentrated this compound protein (e.g., >10 mg/mL)

  • Crystallization screening kits (various buffers, salts, and precipitants)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micro-pipettes and tips

  • Stereomicroscope

Procedure:

  • Plate Setup: Fill the reservoirs of a 24-well crystallization plate with 500 µL of the different screening solutions.

  • Drop Preparation:

    • On a siliconized cover slip, pipette a 1-2 µL drop of the concentrated this compound protein solution.

    • Add an equal volume (1-2 µL) of the reservoir solution from the corresponding well to the protein drop. Avoid introducing air bubbles.

  • Sealing: Invert the cover slip and place it over the reservoir, creating a "hanging drop." Seal the well with vacuum grease to ensure an airtight environment.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly inspect the drops under a stereomicroscope for the formation of crystals over several days to weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, and other additives to obtain larger, diffraction-quality crystals.

Crystallization_Workflow Protein_Purification Purify & Concentrate this compound Screening Set up Hanging-Drop Crystallization Screen Protein_Purification->Screening Incubation Incubate at Constant Temperature Screening->Incubation Monitoring Monitor for Crystal Growth Incubation->Monitoring Optimization Optimize Crystallization Conditions Monitoring->Optimization Initial Crystals Found Xray_Diffraction X-ray Diffraction & Structure Determination Optimization->Xray_Diffraction

Caption: General workflow for this compound protein crystallization.

This compound as a Drug Target

The essentiality and high conservation of this compound make it an attractive target for the development of novel antibiotics. Inhibitors of this compound would disrupt the peptidoglycan recycling pathway, leading to the accumulation of toxic intermediates and ultimately cell death. The structural and functional information presented in this guide can aid in the rational design and screening of potent and specific this compound inhibitors.

Conclusion

The this compound enzyme is a highly conserved and essential component of the peptidoglycan recycling machinery in many Gram-negative bacteria. Its evolutionary conservation at the sequence, structural, and functional levels underscores its importance in bacterial physiology and validates its potential as a broad-spectrum antibacterial target. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of this compound and to pursue the development of novel inhibitors against this promising target. Further research to populate the kinetic and structural comparison data tables will be invaluable to the scientific community.

References

Preclinical Efficacy of Lithocholic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of lithocholic acid (LCA) and its derivatives (LDCA). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the quantitative data from key studies, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The preclinical efficacy of various lithocholic acid derivatives has been quantified across several studies, primarily focusing on their anti-cancer and immunomodulatory properties. The following tables summarize the key quantitative data from this research.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50 (µM)Citation
Dimeric LCA (6a)HeLaCervical CancerMTT Assay49.2[1]
Dimeric LCA (6b)HeLaCervical CancerMTT Assay36.9[1]
Dimeric LCA (6a)MCF-7Breast CancerMTT Assay23.0[1]
Dimeric LCA (6b)MCF-7Breast CancerMTT Assay66.1[1]

IC50: The half maximal inhibitory concentration.

Table 2: Modulation of RORγt by this compound Derivatives

CompoundAssayParameterValueCitation
3-oxo-lithocholic acid amidate (A2)Microscale Thermophoresis (MST)KD16.5 ± 1.34 nM[2]
3-oxo-lithocholic acid amidate (A2)RORγt Reporter Luciferase AssayIC50225 ± 10.4 nM[2]

KD: Equilibrium dissociation constant. IC50: The half maximal inhibitory concentration.

Table 3: Efficacy of this compound in a DSS-Induced Colitis Mouse Model

TreatmentParameterResultCitation
UDCADisease Activity Index (DAI)Significantly attenuated from 8.4 ± 0.7 to 3.3 ± 0.6
LCADisease Activity Index (DAI)Significantly attenuated from 8.4 ± 0.7 to 4.3 ± 0.7
LCAHistological Inflammation ScoreMore effective in reducing the score than UDCA
LCAMucosal Permeability (FITC-dextran)Prevented DSS-induced increase

UDCA: Ursodeoxycholic acid, used as a comparator. DAI: A composite score of weight loss, stool consistency, and bleeding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the study of this compound efficacy.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[2][5][6][7]

  • Cell Preparation: Harvest approximately 106 cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are Annexin V- and PI-positive.[6]

This cell-based assay measures the transcriptional activity of the RORγt nuclear receptor in response to a compound.[1][8]

  • Cell Transfection: Co-transfect a suitable host cell line (e.g., HEK293T) with an RORγt expression vector and a reporter vector containing a luciferase gene under the control of RORγt response elements (ROREs). A Renilla luciferase vector is often co-transfected for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of the this compound derivative or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. Subsequently, quench the firefly luciferase reaction and measure the Renilla luciferase activity for normalization.[1]

This is a widely used animal model to induce colitis that mimics aspects of human inflammatory bowel disease.[9][10][11]

  • Animal Model: Use 6-8 week old male C57BL/6 mice.

  • Induction of Colitis: Administer 2.5-5% (wt/vol) DSS in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.

  • This compound Treatment: Administer the this compound derivative (e.g., by oral gavage) daily throughout the DSS administration period.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study period, sacrifice the mice and collect the colons. Measure the colon length and collect tissue for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

LDCA_Signaling_Pathways cluster_TGR5 TGR5 Signaling Pathway cluster_FXR FXR Signaling Pathway cluster_PXR PXR Signaling Pathway cluster_RORgt RORγt Signaling Pathway LDCA_TGR5 This compound TGR5 TGR5 LDCA_TGR5->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition NF-κB Inhibition PKA->NFkB_inhibition Leads to LDCA_FXR This compound FXR FXR LDCA_FXR->FXR Activates RXR RXR FXR->RXR Heterodimerizes with FXR_RXR FXR-RXR Heterodimer FXRE FXRE FXR_RXR->FXRE Binds to Gene_Expression Target Gene Expression FXRE->Gene_Expression Regulates SHP SHP Gene_Expression->SHP Upregulates CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits LDCA_PXR This compound PXR PXR LDCA_PXR->PXR Activates RXR_PXR RXR PXR->RXR_PXR Heterodimerizes with PXR_RXR PXR-RXR Heterodimer PXRE PXRE PXR_RXR->PXRE Binds to Detox_Genes Detoxification Genes (e.g., CYP3A4) PXRE->Detox_Genes Upregulates LDCA_RORgt This compound Derivative RORgt RORγt LDCA_RORgt->RORgt Inhibits Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff Promotes IL17 IL-17 Production Th17_Diff->IL17 Leads to TGR5_Pathway This compound Lithocholic Acid (LCA) TGR5 TGR5 Receptor This compound->TGR5 binds Gs Gαs TGR5->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates CREB CREB Phosphorylation PKA->CREB NFkB NF-κB Pathway Inhibition PKA->NFkB FXR_Pathway This compound Lithocholic Acid (LCA) FXR FXR This compound->FXR activates RXR RXR FXR->RXR dimerizes with Heterodimer FXR-RXR Heterodimer FXR->Heterodimer RXR->Heterodimer FXRE FXR Response Element (FXRE) in DNA Heterodimer->FXRE binds to SHP_Gene SHP Gene Transcription FXRE->SHP_Gene upregulates SHP_Protein SHP Protein SHP_Gene->SHP_Protein translates to CYP7A1 CYP7A1 Gene Expression SHP_Protein->CYP7A1 inhibits PXR_Pathway This compound Lithocholic Acid (LCA) PXR PXR This compound->PXR activates RXR RXR PXR->RXR dimerizes with Heterodimer PXR-RXR Heterodimer PXR->Heterodimer RXR->Heterodimer PXRE PXR Response Element (PXRE) in DNA Heterodimer->PXRE binds to Detox_Genes Upregulation of Detoxification Genes (e.g., CYP3A4) PXRE->Detox_Genes leads to RORgt_Inhibition LDCA_derivative This compound Derivative (e.g., 3-oxo-LCA amidate) RORgt RORγt LDCA_derivative->RORgt inhibits Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation promotes IL17_Production IL-17 Production Th17_Differentiation->IL17_Production leads to Inflammation Inflammation IL17_Production->Inflammation

References

Methodological & Application

Application Notes and Protocols for Utilizing LDCA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDCA is a dual-hit metabolic modulator that functions as an inhibitor of the lactate (B86563) dehydrogenase A (LDHA) enzyme.[1] LDHA is a critical enzyme in the metabolic pathway of anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[2] By inhibiting LDHA, this compound disrupts this metabolic process, leading to a reduction in lactate production and a shift from glycolysis towards oxidative phosphorylation. This metabolic reprogramming can induce oxidative stress and trigger mitochondria-mediated apoptosis in cancer cells, making LDHA inhibitors like this compound a promising class of anti-cancer agents.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its cytotoxic and anti-proliferative effects on cancer cells.

Data Presentation

The efficacy of LDHA inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.[4][5] IC50 values are crucial for comparing the potency of different compounds and for determining the appropriate concentration range for in vitro experiments.[5]

While specific IC50 values for this compound are not yet widely published and should be determined empirically for each cell line, the following table provides a summary of reported IC50 values for various other LDHA inhibitors across a range of cancer cell lines. This information can serve as a valuable reference for designing initial dose-response experiments with this compound.

LDHA InhibitorCancer Cell LineIC50 (µM)Reference
Dichloroacetate (DCA)A549 (Lung Cancer)21.1[6]
Dichloroacetate (DCA)NCI-H460 (Lung Cancer)10.5[6]
OxamateSGC-7901 (Gastric Cancer)Varies (Dose-dependent)[3]
OxamateBGC-823 (Gastric Cancer)Varies (Dose-dependent)[3]
FX-11HeLa (Cervical Cancer)23.3[7]
GSK2837808AhLDHA (Human LDHA)0.0026[8]
(R)-GNE-140hLDHA (Human LDHA)0.003[8]
AZ-33hLDHA (Human LDHA)0.5[8]

Note: The IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time. It is highly recommended to perform a dose-response experiment to determine the IC50 of this compound for the specific cancer cell line being investigated.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining healthy cancer cell lines in culture, a prerequisite for any drug treatment experiment.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • T25 or T75 cell culture flasks

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Procedure:

  • Maintain cells in a T75 flask in a 37°C incubator with 5% CO2.

  • Monitor cell confluency daily using an inverted microscope.

  • When cells reach 80-90% confluency, subculture them.

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the cells into new flasks or plates at the desired density for subsequent experiments.

This compound Treatment and Cell Viability Assay (MTT Assay)

This protocol describes how to treat cancer cells with this compound and assess the effect on cell viability using the MTT assay.

Materials:

  • Cancer cells in culture

  • This compound compound (stock solution prepared in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium. It is advisable to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

An alternative to the MTT assay, the LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Materials:

  • Cancer cells treated with this compound in a 96-well plate (as described above)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Following treatment with this compound for the desired time, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and a positive control (maximum LDH release).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cancer cells in culture.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding ldca_treatment 3. This compound Treatment (Dose-response) cell_seeding->ldca_treatment viability_assay 4a. Cell Viability Assay (MTT / LDH) ldca_treatment->viability_assay apoptosis_assay 4b. Apoptosis Assay (e.g., Annexin V) ldca_treatment->apoptosis_assay data_analysis 5. Data Analysis (IC50 determination) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for this compound cell culture experiments.

This compound Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects by inhibiting LDHA.

signaling_pathway cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_tca Mitochondrial Respiration cluster_apoptosis Apoptosis Induction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate High Rate Pyruvate->Lactate Reduced Rate LDHA LDHA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Pyruvate->AcetylCoA Increased Flux TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ROS Increased ROS TCA_Cycle->ROS ATP_TCA ATP OxPhos->ATP_TCA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->LDHA Inhibition

Caption: this compound inhibits LDHA, shifting metabolism and inducing apoptosis.

References

Application Notes and Protocols for LdcA Enzyme Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LdcA, also known as L-cysteine desulfhydrase, is an enzyme that catalyzes the degradation of L-cysteine into pyruvate, ammonia, and hydrogen sulfide (B99878) (H₂S). This enzymatic activity is crucial in various physiological processes, including cysteine homeostasis and the generation of H₂S, a significant signaling molecule. The monitoring of this compound activity is essential for understanding its role in bacterial physiology and for the development of potential antimicrobial agents targeting this enzyme. These application notes provide a detailed protocol for determining this compound enzyme activity using a reliable colorimetric method.

Principle of the Assay

The activity of this compound is determined by quantifying the amount of hydrogen sulfide (H₂S) produced from the enzymatic degradation of L-cysteine. The most common and robust method for H₂S detection in this context is the methylene (B1212753) blue assay. In this assay, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, a stable blue-colored compound. The intensity of the blue color, which is directly proportional to the amount of H₂S produced, is measured spectrophotometrically at a wavelength of 670 nm.

Experimental Protocols

Recombinant this compound Enzyme Purification

For accurate in vitro characterization, a pure preparation of this compound is required. Recombinant this compound can be expressed in a suitable host, such as Escherichia coli, and purified using standard chromatographic techniques. A common approach involves cloning the this compound gene into an expression vector that adds a polyhistidine-tag (His-tag) to the protein, facilitating purification via immobilized metal affinity chromatography (IMAC).

Brief Protocol for His-tagged this compound Purification:

  • Expression: Transform E. coli BL21(DE3) cells with the this compound expression plasmid. Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.

  • Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) using dialysis or a desalting column.

  • Purity Check: Assess the purity of the enzyme by SDS-PAGE.

This compound Enzyme Activity Assay (Methylene Blue Method)

This protocol is adapted for a 96-well plate format for higher throughput but can be scaled for cuvette-based assays.

Required Reagents and Buffers:

  • Assay Buffer: 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS), pH 8.0, containing 150 mM NaCl.[1]

  • L-cysteine Solution (Substrate): Prepare a fresh 10 mM stock solution of L-cysteine hydrochloride in the assay buffer.

  • Purified this compound Enzyme: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but a starting concentration of 20 µM can be used.

  • Zinc Acetate (B1210297) Solution: 1% (w/v) zinc acetate.

  • N,N-dimethyl-p-phenylenediamine (DMPD) Solution: 20 mM DMPD in 7.2 M HCl.

  • Ferric Chloride (FeCl₃) Solution: 30 mM FeCl₃ in 1.2 M HCl.[2]

  • Sulfide Standard: A stock solution of sodium sulfide (Na₂S) of known concentration (e.g., 1 mM) prepared fresh in assay buffer.

Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add the following components to each well for a final reaction volume of 100 µL:

    • Assay Buffer

    • Purified this compound enzyme

    • L-cysteine solution (to initiate the reaction)

    • Include appropriate controls:

      • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer.

      • No-substrate control: Replace the L-cysteine solution with an equal volume of assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Reaction Quenching and Color Development:

    • To stop the enzymatic reaction and trap the sulfide, add 50 µL of 1% zinc acetate solution to each well.

    • Add 50 µL of the DMPD solution to each well.

    • Add 50 µL of the FeCl₃ solution to each well.[2]

    • Mix the contents of the wells thoroughly.

  • Incubation for Color Development: Incubate the plate at room temperature for 20 minutes in the dark to allow for the complete formation of methylene blue.

  • Measurement: Measure the absorbance of each well at 670 nm using a microplate reader.

  • Sulfide Quantification: To determine the concentration of sulfide produced, create a standard curve using known concentrations of the sodium sulfide standard. The standards should be treated with the same color development reagents as the samples.

  • Calculation of Enzyme Activity: Calculate the amount of sulfide produced in each sample by interpolating the absorbance values from the sulfide standard curve. One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of sulfide per minute under the specified assay conditions.

Data Presentation

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference Organism
Cysteine Desulfidase (CyuA)L-cysteine200N/AN/AEscherichia coli

N/A: Not available in the cited literature.

Mandatory Visualization

Experimental Workflow for this compound Activity Assay

LdcA_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (pH 8.0) - L-cysteine - Purified this compound - Colorimetric Reagents Setup Set up reaction in 96-well plate: - Buffer - this compound Enzyme - L-cysteine Reagents->Setup Standards Prepare Sulfide Standard Curve Calculate Calculate Sulfide Concentration using Standard Curve Standards->Calculate Incubate Incubate at 37°C Setup->Incubate Initiate Reaction Quench Quench reaction with Zinc Acetate Incubate->Quench Develop Add DMPD and FeCl3 for color development Quench->Develop Measure Measure Absorbance at 670 nm Develop->Measure Measure->Calculate Activity Determine Enzyme Activity Calculate->Activity

Caption: Workflow for the this compound enzyme activity assay.

This compound Catalytic Reaction Pathway

LdcA_Reaction This compound This compound Enzyme Products Products This compound->Products Catalysis L_Cysteine L-Cysteine L_Cysteine->this compound Substrate Binding Pyruvate Pyruvate Products->Pyruvate Ammonia Ammonia Products->Ammonia H2S Hydrogen Sulfide (H₂S) Products->H2S

Caption: Catalytic reaction of the this compound enzyme.

References

Application Notes: LDCA Treatment in Murine Cancer Models

Application Notes and Protocols for Cloning and Expression of Recombinant L-lactate Dehydrogenase A (LdcA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactate dehydrogenase A (LdcA) is a key enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to L-lactate with the concomitant oxidation of NADH to NAD+. This process is critical for regenerating NAD+ to maintain glycolytic flux under oxygen-limiting conditions. In many organisms, including pathogenic bacteria and cancer cells, this compound plays a vital role in energy metabolism and survival, making it a potential therapeutic target. The production of pure, active recombinant this compound is essential for structural studies, functional assays, and high-throughput screening of potential inhibitors.

These application notes provide a comprehensive guide to the cloning, expression, and purification of recombinant this compound from Escherichia coli. The protocols are designed to be detailed and adaptable for researchers in academic and industrial settings.

Data Presentation

Successful expression and purification of recombinant this compound can be monitored and quantified at each stage. The following tables provide representative data for a typical purification process of His-tagged this compound from a 1-liter E. coli culture.

Table 1: Expression and Lysis Quantitative Summary

ParameterValue
Culture Volume1 L
Cell Pellet Wet Weight~ 10 g
Total Protein in Lysate350 - 500 mg
This compound Activity in LysateVariable

Table 2: His-Tagged this compound Purification Summary

Purification StepTotal Protein (mg)This compound Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Lysate45051001
Immobilized Metal Affinity Chromatography (IMAC)258594.417
Size Exclusion Chromatography (SEC)189878.419.6

Note: Values are representative and may vary based on expression conditions, construct efficiency, and purification efficacy.

Signaling Pathway and Metabolic Context

This compound is a central enzyme in anaerobic fermentation, a metabolic pathway that allows cells to produce ATP in the absence of an external electron acceptor for oxidative phosphorylation. By converting pyruvate to lactate, this compound regenerates the NAD+ consumed during glycolysis, thus permitting the continued production of ATP.

LdcA_Pathway Glucose Glucose Glycolysis Glycolysis (10 steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH_red NADH Glycolysis->NADH_red produced ATP_net Net 2 ATP Glycolysis->ATP_net produces This compound This compound (L-lactate Dehydrogenase) Pyruvate->this compound Lactate L-Lactate This compound->Lactate NAD_ox NAD+ This compound->NAD_ox regenerated NAD_ox->Glycolysis consumed NADH_red->this compound consumed

Caption: Anaerobic glycolysis pathway showing the central role of this compound.

Experimental Workflows

The overall process from gene to pure protein involves several distinct stages: cloning the gene of interest into an expression vector, transforming the vector into a suitable E. coli host, inducing protein expression, and finally, purifying the target protein from the cell lysate.

Cloning_Workflow genomic_dna Genomic DNA Isolation (from source organism) pcr PCR Amplification of this compound Gene (with restriction sites) genomic_dna->pcr insert_prep PCR Product Purification & Restriction Digest pcr->insert_prep vector_prep Expression Vector Preparation (pET-28a(+), restriction digest) ligation Ligation (this compound into pET-28a(+)) vector_prep->ligation insert_prep->ligation transformation Transformation into Cloning Strain (e.g., DH5α) ligation->transformation screening Colony Screening & Plasmid Verification (Colony PCR, Sequencing) transformation->screening final_plasmid Verified pET-28a-ldcA Plasmid screening->final_plasmid

Caption: Workflow for cloning the this compound gene into an expression vector.

Purification_Workflow transformation Transform pET-28a-ldcA into Expression Strain (e.g., BL21(DE3)) culture Large-Scale Culture Growth transformation->culture induction Induce Protein Expression (with IPTG) culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification imac IMAC Purification (Ni-NTA Affinity Chromatography) clarification->imac sec Size Exclusion Chromatography (Polishing Step) imac->sec analysis Purity Analysis (SDS-PAGE, Activity Assay) sec->analysis pure_protein Pure Recombinant this compound analysis->pure_protein

Caption: Workflow for expression and purification of recombinant this compound.

Experimental Protocols

Protocol 1: Cloning of E. coli this compound Gene into pET-28a(+) Vector

This protocol describes the amplification of the this compound gene and its insertion into the pET-28a(+) expression vector, which adds an N-terminal Hexahistidine (His6) tag for purification.

1.1. Primer Design: Design PCR primers to amplify the this compound coding sequence. Incorporate restriction sites that are compatible with the multiple cloning site (MCS) of pET-28a(+), for example, NdeI and XhoI. The NdeI site contains the start codon (ATG).

  • Forward Primer (NdeI): 5'- GAT CATATG AAA AAA ACG GCA ATT ACT G - 3'

    • (NdeI site in bold, start codon underlined)

  • Reverse Primer (XhoI): 5'- GAT CTCGAG TTA GCG GAT CTT TTC GTT G - 3'

    • (XhoI site in bold, stop codon is upstream of the primer)

1.2. PCR Amplification: Perform PCR using high-fidelity DNA polymerase with E. coli K-12 genomic DNA as the template.

  • Reaction Mix (50 µL):

    • 5x Phusion HF Buffer: 10 µL

    • 10 mM dNTPs: 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (1

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells using Lithocholic Acid Derivatives (LDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholic acid (LCA), a secondary bile acid, and its synthetic derivatives (collectively referred to as LDCA) have emerged as promising agents for cancer therapy. A growing body of evidence indicates that this compound can selectively induce apoptosis in a variety of cancer cell lines while exhibiting lower toxicity towards normal cells. This document provides detailed application notes on the mechanisms of this compound-induced apoptosis and comprehensive protocols for key experiments to evaluate their efficacy.

The induction of apoptosis by this compound involves multiple signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, activation of caspases, and induction of endoplasmic reticulum (ER) stress. These notes will serve as a guide for researchers investigating the potential of this compound as anti-cancer therapeutic agents.

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The cytotoxic effects of various lithocholic acid derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for LCA and its derivatives in colon, prostate, and lung cancer cell lines.

Table 1: IC50 Values of this compound in Colon Cancer Cell Lines

CompoundHCT-116 (µM)DLD-1 (µM)HCT-8 (µM)
LCA-PIP126.5 ± 2.035.4 ± 2.835.4 ± 4.3
LCA-DMAP113.2 ± 3.017.0 ± 2.959.1 ± 4.5
LCA-DABCO160.7 ± 1.246.4 ± 2.976.4 ± 5.9
LCA>200>200>200

Data sourced from[1]

Table 2: IC50 Values of this compound in Prostate Cancer Cell Lines

CompoundPC-3 (µM)DU-145 (µM)
Lithocholic Acid (LCA)32.030.4

Data sourced from[1][2]

Table 3: IC50 Values of Dichloroacetate (a compound that induces apoptosis) in Lung Cancer Cell Lines

CompoundA549 (mM)NCI-H460 (mM)
Dichloroacetate (DCA)36.8 ± 3.414.5 ± 1.2

Note: Data for a related apoptosis-inducing compound is provided as a reference for lung cancer cell lines. Data sourced from[3]

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through a complex interplay of signaling cascades. The primary mechanisms involve the intrinsic and extrinsic pathways, often accompanied by ER stress.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. This compound treatment can lead to a shift in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This dysregulation results in increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. While less commonly reported for this compound, some studies suggest that these compounds can sensitize cancer cells to extrinsic apoptotic signals. This pathway culminates in the activation of caspase-8, which can directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce ER stress in cancer cells. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged or severe ER stress can lead to the activation of pro-apoptotic factors, including CHOP and the activation of caspases, thereby linking ER stress to the apoptotic machinery.

LDCA_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation ER Endoplasmic Reticulum This compound->ER Induces Stress Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation UPR Unfolded Protein Response ER->UPR Activation CHOP CHOP UPR->CHOP Upregulation CHOP->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Detection) treatment->annexin western Western Blot (Protein Expression) treatment->western cell_cycle Cell Cycle Analysis (DNA Content) treatment->cell_cycle end Data Analysis & Conclusion mtt->end annexin->end western->end cell_cycle->end

References

Application Notes and Protocols for the Purification of LdcA Carboxypeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LdcA is a cytoplasmic LD-carboxypeptidase that plays a crucial role in the peptidoglycan recycling pathway of many Gram-negative bacteria.[1][2] This enzyme specifically catalyzes the removal of the terminal D-alanine from the tetrapeptide L-Ala-γ-D-Glu-meso-diaminopimelate-D-Ala, producing a tripeptide.[1][2][3] This tripeptide is then reutilized in the synthesis of new peptidoglycan. Due to its essential role in bacterial cell wall metabolism, this compound is considered a potential target for the development of novel antibacterial agents. These application notes provide detailed protocols for the expression, purification, and activity assessment of recombinant this compound, tailored for researchers in microbiology, biochemistry, and drug discovery.

Data Presentation

A critical aspect of protein purification is the quantitative assessment of the process at each step. The following table provides a template for summarizing the purification of this compound. Researchers should use their own experimental data to complete the table.

Table 1: Purification Summary for His-tagged this compound Carboxypeptidase

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Cell Lysate [Experimental Value][Experimental Value][Calculated Value]1001
Clarified Lysate [Experimental Value][Experimental Value][Calculated Value][Calculated Value][Calculated Value]
Ni-NTA Affinity Eluate [Experimental Value][Experimental Value][Calculated Value][Calculated Value][Calculated Value]
(Optional) Size Exclusion Chromatography [Experimental Value][Experimental Value][Calculated Value][Calculated Value][Calculated Value]

Formulas for Calculation:

  • Specific Activity: Total Activity / Total Protein

  • Yield: (Total Activity at a given step / Total Activity in Crude Cell Lysate) x 100

  • Fold Purification: Specific Activity at a given step / Specific Activity in Crude Cell Lysate

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli

This protocol describes the expression of N-terminally His-tagged this compound in an E. coli expression host.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an this compound expression vector (e.g., pET vector with an N-terminal His6-tag)

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5-10 mL of LB broth containing the appropriate antibiotic.

  • Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C with shaking.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol 2: Purification of His-tagged this compound

This protocol details the purification of His-tagged this compound using immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add fresh), 1 mg/mL lysozyme (B549824) (add fresh)

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Thaw the frozen cell pellet on ice.

    • Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.

    • Incubate on ice for 30 minutes with occasional mixing.

    • Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts to prevent overheating.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant (clarified lysate) and keep it on ice.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer.

    • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Buffer Exchange (Optional but Recommended):

    • Pool the fractions containing the purified this compound.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

    • Store the purified protein at -80°C.

Protocol 3: this compound Carboxypeptidase Activity Assay

This spectrophotometric assay is a general method for measuring carboxypeptidase activity using a synthetic substrate.

Materials:

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 500 mM NaCl

  • Substrate Stock Solution: 10 mM Hippuryl-L-phenylalanine in ethanol

  • Purified this compound enzyme

  • Spectrophotometer capable of measuring absorbance at 254 nm

Procedure:

  • Prepare a 1 mM working solution of the substrate by diluting the stock solution in Assay Buffer.

  • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

  • In a quartz cuvette, add 2.0 mL of the 1 mM substrate solution.

  • Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the purified this compound enzyme solution to the cuvette and mix quickly.

  • Record the increase in absorbance at 254 nm for 3-5 minutes. The rate of increase should be linear.

  • Calculate the rate of reaction (ΔA254/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity: One unit of carboxypeptidase activity is defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.

  • Units/mL = (ΔA254/min) / (ε * path length) * (Total reaction volume / Enzyme volume) * 1000

    • Where ε (extinction coefficient of hippuric acid) = 0.36 mM⁻¹cm⁻¹ (Note: some sources may use slightly different values)

    • Path length is typically 1 cm.

Visualizations

Peptidoglycan Recycling Pathway

The following diagram illustrates the role of this compound in the peptidoglycan recycling pathway in the cytoplasm of Gram-negative bacteria.

Peptidoglycan_Recycling_Pathway PGN Peptidoglycan Tetrapeptide GlcNAc-anhMurNAc -Tetrapeptide PGN->Tetrapeptide Turnover This compound This compound Tetrapeptide->this compound Substrate Tripeptide GlcNAc-anhMurNAc -Tripeptide This compound->Tripeptide Cleaves terminal D-Ala Mpl Mpl Ligase Tripeptide->Mpl Substrate UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide Mpl->UDP_MurNAc_Tripeptide UDP_MurNAc UDP-MurNAc UDP_MurNAc->Mpl New_PGN New Peptidoglycan Synthesis UDP_MurNAc_Tripeptide->New_PGN

Caption: Role of this compound in the peptidoglycan recycling pathway.

This compound Purification Workflow

This diagram outlines the major steps in the purification of His-tagged this compound carboxypeptidase.

LdcA_Purification_Workflow Start E. coli Culture with This compound Expression Vector Induction IPTG Induction Start->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Load Clarified Lysate Wash Wash Step IMAC->Wash Elution Elution Step Wash->Elution Analysis Purity & Activity Analysis (SDS-PAGE & Assay) Elution->Analysis Purified_this compound Purified this compound Analysis->Purified_this compound

Caption: Experimental workflow for His-tagged this compound purification.

References

Application Notes and Protocols: LDCA and Doxorubicin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for a range of cancers. Its clinical efficacy, however, is often limited by the development of multidrug resistance and significant cardiotoxicity. Emerging research indicates that combination therapy with Lithocholic acid (LDCA), a secondary bile acid, can synergistically enhance the cytotoxic effects of doxorubicin in cancer cells, potentially overcoming resistance and allowing for reduced doxorubicin dosages.

These application notes provide a comprehensive overview of the experimental basis for this compound and doxorubicin combination therapy. Detailed protocols for key in vitro and in vivo assays are presented to enable researchers to investigate the synergistic effects, mechanisms of action, and therapeutic potential of this combination. The document includes quantitative data from relevant studies, detailed experimental workflows, and diagrams of the key signaling pathways involved.

Quantitative Data Summary

The synergistic effect of combining this compound with doxorubicin has been quantified in various cancer cell lines. The following tables summarize key findings on apoptosis induction and clonogenic survival in B16-F10 melanoma cells.

Table 1: Induction of Apoptosis in B16-F10 Melanoma Cells

Treatment (24 hours)% TUNEL Positive Cells% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Dead Cells
Vehicle Control~5%~95%~2%~1%~2%
Doxorubicin (500 nM)~15%~80%~10%~5%~5%
This compound (20 µM)~20%~75%~15%~7%~3%
Doxorubicin (500 nM) + this compound (20 µM)~50%~40%~25%~20%~15%

Data compiled from studies demonstrating synergistic apoptosis induction.[1]

Table 2: Clonogenic Survival of B16-F10 Melanoma Cells

TreatmentColony Formation
Vehicle ControlHigh
Doxorubicin (500 nM)Moderate Reduction
This compound (20 µM)Moderate Reduction
Doxorubicin (500 nM) + this compound (20 µM)Significant Reduction

Qualitative summary based on representative images from clonogenic assays.[1]

Signaling Pathways

The combination of this compound and doxorubicin impacts several critical signaling pathways involved in apoptosis, cell survival, and drug resistance.

cluster_drugs Therapeutic Agents cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Lithocholic Acid (this compound) ABC ABC Transporters (e.g., ABCC1) This compound->ABC inhibits KEAP1 KEAP1 This compound->KEAP1 inhibits Dox Doxorubicin Dox->ABC efflux ROS Reactive Oxygen Species (ROS) Dox->ROS induces DNA DNA Damage Dox->DNA induces NRF2 NRF2 Bcl2 Bcl-2 NRF2->Bcl2 upregulates KEAP1->NRF2 inhibits ROS->DNA induces Bax Bax Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits DNA->Apoptosis triggers

Caption: this compound and Doxorubicin Synergistic Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify apoptosis in cancer cells treated with this compound and doxorubicin.

start Seed Cells in 6-well Plates treat Treat with this compound, Doxorubicin, or Combination start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest Cells (Trypsinization) incubate->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate 15 min at RT in dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze end Quantify Apoptotic Populations analyze->end

Caption: Annexin V-FITC and PI Staining Workflow.

Materials:

  • Cancer cell line of interest (e.g., B16-F10)

  • Complete culture medium

  • 6-well plates

  • This compound and Doxorubicin stock solutions

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: After allowing cells to adhere overnight, treat them with vehicle control, this compound alone, doxorubicin alone, or the combination at desired concentrations (e.g., 20 µM this compound and 500 nM doxorubicin).[1]

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash cells twice with ice-cold PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and collect the cell suspension in a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls for setting compensation and gates.

    • Identify four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of changes in the expression of key apoptotic proteins.

Materials:

  • Treated cell pellets (from a parallel experiment to the apoptosis assay)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Clonogenic Survival Assay

This assay assesses the long-term effect of the combination therapy on the ability of single cells to form colonies.

Materials:

  • Cancer cell line

  • Complete culture medium

  • 6-well plates

  • This compound and Doxorubicin stock solutions

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with the compounds as described in the apoptosis assay.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with Crystal Violet solution for 20 minutes.

  • Analysis:

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group relative to the vehicle control.

In Vivo Orthotopic Liver Cancer Model

This protocol outlines the establishment of an orthotopic xenograft model to evaluate the in vivo efficacy of the combination therapy.

start Culture Liver Cancer Cells prepare Prepare Cell Suspension start->prepare anesthetize Anesthetize Immunocompromised Mice prepare->anesthetize implant Surgically Implant Cells into Liver Lobe anesthetize->implant recover Post-operative Recovery implant->recover monitor Monitor Tumor Growth (e.g., Bioluminescence) recover->monitor treat Administer this compound, Doxorubicin, or Combination monitor->treat measure Measure Tumor Volume and Body Weight treat->measure end Euthanize and Analyze Tumors measure->end

Caption: Orthotopic Liver Cancer Model Workflow.

Materials:

  • Hepatocellular carcinoma cell line (e.g., SK-HEP-1)[2]

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel

  • Anesthetics

  • Surgical instruments

  • This compound and Doxorubicin formulations for in vivo administration

Procedure:

  • Cell Preparation: Culture the liver cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the abdominal wall to expose the liver.

    • Inject the cell suspension into one of the liver lobes.

    • Suture the incision.

  • Tumor Growth Monitoring: Monitor tumor establishment and growth using non-invasive imaging techniques (e.g., bioluminescence or ultrasound).

  • Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, doxorubicin, and the combination. Administer the treatments according to a predetermined schedule and route (e.g., intravenous or intraperitoneal injection).

  • Efficacy Evaluation:

    • Monitor tumor volume and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight and volume can be measured, and tissues can be collected for further analysis (e.g., histology, Western blotting).

Conclusion

The combination of this compound and doxorubicin presents a promising strategy to enhance the efficacy of chemotherapy. The protocols and data provided in these application notes offer a framework for researchers to further investigate the molecular mechanisms and therapeutic potential of this combination therapy in various cancer models. Careful execution of these experiments will be crucial in elucidating the synergistic interactions and advancing the development of more effective cancer treatments.

References

Generating an LdcA Knockout Mutant in Escherichia coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the generation and verification of an ldcA knockout mutant in Escherichia coli. The this compound protein in E. coli is an L,D-carboxypeptidase involved in the recycling of murein peptides, a crucial process for maintaining cell wall integrity.[1] Disruption of the this compound gene has been shown to be non-lethal during exponential growth but leads to bacteriolysis during the stationary phase, highlighting its importance for long-term cell survival.[1] This phenotype makes this compound an interesting target for studies on bacterial cell wall metabolism, stationary phase survival, and as a potential target for novel antibacterial agents. The following sections detail two primary methodologies for generating an this compound knockout: Lambda Red Recombineering and CRISPR/Cas9-mediated gene editing. Furthermore, protocols for the verification of the knockout mutant are provided, along with quantitative data to guide experimental design and interpretation.

Introduction to this compound in E. coli

The this compound gene in Escherichia coli encodes a cytoplasmic L,D-carboxypeptidase. Its primary function is to release the terminal D-alanine from tetrapeptide fragments derived from peptidoglycan (murein) turnover.[1] This enzymatic activity is a key step in the recycling pathway of cell wall components. While not essential for viability during active growth, the this compound protein is critical for survival during the stationary phase.[1] The absence of this compound leads to an accumulation of toxic peptidoglycan precursors, ultimately resulting in cell lysis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the generation and phenotypic characterization of an this compound knockout mutant in E. coli.

Table 1: Comparison of Gene Knockout Methodologies

FeatureLambda Red RecombineeringCRISPR/Cas9 System
Principle Homologous recombination mediated by phage lambda proteins.RNA-guided DNA cleavage by Cas9 nuclease followed by cellular repair.
Reported Efficiency Variable, can be low (e.g., requires screening of many colonies).High, can reach up to 100% with optimized protocols.
Key Components pKD46 plasmid (expresses Red recombinase), linear DNA cassette with antibiotic resistance and homology arms.pCas plasmid (expresses Cas9), pTarget plasmid (expresses guide RNA), donor DNA for repair.
Selection Antibiotic resistance.Often relies on counter-selection (e.g., sacB) or high efficiency leading to minimal screening.
"Scar" Sequence Can leave a "scar" sequence (e.g., FRT site) after antibiotic marker removal.Can be designed to be "scarless".

Table 2: Phenotypic Characterization of Δthis compound Mutant vs. Wild-Type E. coli

PhenotypeWild-Type (E. coli MC1061)Δthis compound Mutant (LD3)Reference
Growth Rate (Exponential Phase) NormalSame as wild-type[1]
Stationary Phase Viability High (1.8 x 10⁹ viable cells after 12h)Significantly reduced (3.5 x 10⁷ viable cells after 12h)[1]
Stationary Phase Morphology Intact rod shapeCell lysis, loss of rod shape[1]
L,D-carboxypeptidase Activity DetectableNot detectable[1]

Signaling Pathways and Experimental Workflows

Peptidoglycan Recycling Pathway in E. coli

The following diagram illustrates the role of this compound in the peptidoglycan recycling pathway.

Peptidoglycan_Recycling cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PGN Peptidoglycan (PGN) Muropeptides Muropeptides PGN->Muropeptides Turnover Imported_Muropeptides Imported Muropeptides (e.g., L-Ala-γ-D-Glu-m-DAP-D-Ala) Muropeptides->Imported_Muropeptides Transport This compound This compound Imported_Muropeptides->this compound Substrate Tripeptide Tripeptide (L-Ala-γ-D-Glu-m-DAP) This compound->Tripeptide Cleaves terminal D-Ala PGN_Synthesis PGN Precursor Synthesis Tripeptide->PGN_Synthesis Recycled into Lambda_Red_Workflow start Start: E. coli strain transform_pkd46 Transform with pKD46 (AmpR) Grow at 30°C start->transform_pkd46 induce_red Induce Red genes (L-arabinose) transform_pkd46->induce_red prepare_cassette PCR amplify resistance cassette (e.g., KanR from pKD4) with primers having 5' this compound homology arms electroporation Electroporate PCR cassette into induced cells prepare_cassette->electroporation induce_red->electroporation selection Select on Kan plates at 37°C (cures pKD46) electroporation->selection verification Verify knockout by PCR and sequencing selection->verification end Δthis compound mutant verification->end CRISPR_Workflow start Start: E. coli strain transform_pCas Transform with pCas plasmid (expresses Cas9) start->transform_pCas co_transformation Co-transform pTarget-gRNA and donor DNA into pCas-containing cells transform_pCas->co_transformation design_gRNA Design gRNA targeting this compound clone_gRNA Clone gRNA into pTarget plasmid design_gRNA->clone_gRNA clone_gRNA->co_transformation design_donor Design donor DNA with desired deletion and homology arms design_donor->co_transformation selection Select/Counter-select for successful editing co_transformation->selection verification Verify knockout by PCR and sequencing selection->verification end Δthis compound mutant verification->end

References

Application Notes and Protocols for In Vivo Imaging of LDCA-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo imaging of tumors treated with Lithocholic Acid Acetate (LDCA), a promising anti-cancer agent that functions as an inhibitor of Lactate (B86563) Dehydrogenase A (LDHA). The following sections detail the mechanism of action of this compound, protocols for various in vivo imaging modalities, and quantitative data from preclinical studies.

Introduction to this compound and its Anti-Tumor Mechanism

Lithocholic Acid Acetate (this compound) is a derivative of the secondary bile acid, lithocholic acid. It has demonstrated anti-neoplastic effects in various cancer models. The primary mechanism of action for this compound's anti-tumor activity is the inhibition of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in the metabolic pathway of cancer cells, responsible for converting pyruvate (B1213749) to lactate, a hallmark of the Warburg effect or aerobic glycolysis. By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to a cascade of events that culminate in apoptosis and reduced tumor progression.

The inhibition of LDHA by this compound leads to several downstream effects within the cancer cell:

  • Metabolic Stress: The blockage of pyruvate to lactate conversion leads to a buildup of pyruvate and a decrease in NAD+ regeneration, causing metabolic stress.

  • Increased Oxidative Stress: The metabolic shift can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage.

  • Induction of Apoptosis: this compound-mediated LDHA inhibition has been shown to activate the JNK signaling pathway, which in turn triggers the mitochondrial apoptosis pathway. This involves the regulation of Bcl-2 family proteins, leading to cytochrome c release and subsequent caspase activation.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by this compound treatment in cancer cells.

This compound-Induced Apoptotic Signaling Pathway.

LDCA_Signaling_Pathway This compound This compound (Lithocholic Acid Acetate) LDHA LDHA Inhibition This compound->LDHA Metabolic_Stress Metabolic Stress (Pyruvate↑, NAD+↓) LDHA->Metabolic_Stress ROS Increased ROS LDHA->ROS JNK_Pathway JNK Signaling Pathway Activation Metabolic_Stress->JNK_Pathway ROS->JNK_Pathway Mitochondrial_Pathway Mitochondrial Apoptosis Pathway JNK_Pathway->Mitochondrial_Pathway Bcl2_Family Bcl-2 Family Regulation (Bax↑, Bcl-2↓) Mitochondrial_Pathway->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Quantitative Data on this compound and Related LDHA Inhibitors in Preclinical Models

The following tables summarize quantitative data on the effects of this compound and other LDHA inhibitors on tumor growth in vivo. This data is essential for designing and interpreting in vivo imaging studies.

Table 1: In Vivo Tumor Growth Inhibition by this compound and Related Compounds

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
LCA derivative (S6) Colorectal Cancer (DLD-1 Xenograft)MiceNot SpecifiedLower tumor growth tendency vs. 5-FU[1]
Licochalcone A (LCA) Oral Squamous Cell Carcinoma (SCC4 Xenograft)Nude MiceNot SpecifiedSignificant reduction in tumor volume and weight[2]
Ceramide Analog 315 Breast Cancer (MDA-MB 231 Xenograft)Nude Mice10 mg/kg daily for 3 weeks~80% reduction in tumor volume[2]
Cationic Dichloric Compounds (DCAH & DCMAH) Glioblastoma (U87 Xenograft)Not SpecifiedNot SpecifiedInhibition of tumor growth[3]

Note: Data for direct this compound (Lithocholic Acid Acetate) was limited in the searched literature. The table includes data for Lithocholic Acid (LCA) derivatives and other compounds with similar mechanisms for context.

Experimental Protocols for In Vivo Imaging

In vivo imaging is a powerful tool to non-invasively monitor the therapeutic efficacy of this compound in real-time. Below are detailed protocols for bioluminescence and fluorescence imaging, which are commonly used modalities for this purpose.

Experimental Workflow for In Vivo Imaging of this compound-Treated Tumors

This diagram outlines the general workflow for conducting an in vivo imaging study to assess the efficacy of this compound.

In Vivo Imaging Experimental Workflow.

Experimental_Workflow cluster_preclinical_study Preclinical In Vivo Study start Tumor Cell Line Engineering (Luciferase/Fluorescent Protein) implantation Orthotopic or Subcutaneous Tumor Cell Implantation in Mice start->implantation tumor_growth Allow Tumors to Establish (e.g., ~100 mm³) implantation->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization baseline_imaging Baseline In Vivo Imaging (Bioluminescence or Fluorescence) randomization->baseline_imaging treatment Administer this compound or Vehicle (Control) According to Dosing Schedule baseline_imaging->treatment monitoring_imaging Longitudinal In Vivo Imaging (e.g., weekly) treatment->monitoring_imaging data_analysis Quantitative Analysis of Imaging Data (Tumor Burden, Signal Intensity) monitoring_imaging->data_analysis endpoint Endpoint Analysis (Tumor Weight/Volume, Histology) monitoring_imaging->endpoint data_analysis->monitoring_imaging Repeat for duration of study

Protocol 1: In Vivo Bioluminescence Imaging (BLI)

Objective: To quantitatively monitor tumor burden and response to this compound treatment using luciferase-expressing cancer cells.

Materials:

  • Luciferase-expressing cancer cells

  • Immunocompromised mice (e.g., Nude or SCID)

  • D-Luciferin (potassium or sodium salt)

  • Phosphate Buffered Saline (PBS), sterile

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Culture luciferase-expressing cancer cells under standard conditions.

    • Harvest and resuspend cells in sterile PBS at the desired concentration.

    • Anesthetize mice and inject the cell suspension subcutaneously or orthotopically.

  • Tumor Growth and Treatment:

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control and this compound treatment groups.

    • Administer this compound or vehicle control according to the predetermined dosing schedule.

  • Bioluminescence Imaging:

    • Prepare a fresh solution of D-Luciferin in sterile PBS (typically 15 mg/mL).

    • Anesthetize the mice using isoflurane.

    • Inject D-Luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.

    • Wait for the substrate to distribute (typically 10-15 minutes).

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.

    • Acquire a photographic image for anatomical reference.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor areas.

    • Quantify the bioluminescent signal as total flux (photons/second) within the ROIs.

    • Compare the signal intensity between the control and this compound-treated groups over time. A decrease in signal intensity in the treated group indicates a reduction in viable tumor cells.[4][5]

Protocol 2: In Vivo Fluorescence Imaging

Objective: To visualize and quantify tumor response to this compound using fluorescently labeled cells or targeted fluorescent probes.

Materials:

  • Cancer cells expressing a fluorescent protein (e.g., GFP, RFP) or a targeted fluorescent probe (e.g., antibody-dye conjugate).

  • Immunocompromised mice.

  • In vivo fluorescence imaging system with appropriate excitation and emission filters.

  • Anesthesia system.

Procedure:

  • Animal Model Preparation:

    • Implant fluorescently labeled cancer cells as described in the BLI protocol.

    • Alternatively, for using a targeted probe, implant unlabeled cancer cells and allow tumors to establish.

  • Treatment:

    • Administer this compound or vehicle control as previously described.

  • Fluorescence Imaging:

    • Anesthetize the mice.

    • If using a targeted fluorescent probe, administer it via the appropriate route (e.g., intravenous injection) and allow time for it to accumulate at the tumor site.

    • Place the mouse in the fluorescence imaging system.

    • Select the appropriate excitation and emission filters for the fluorophore being used.

    • Acquire fluorescence images.

    • Acquire a white light image for anatomical overlay.

  • Data Analysis:

    • Define ROIs around the tumor.

    • Quantify the fluorescence intensity within the ROIs.

    • Monitor changes in fluorescence signal over the course of the treatment. A decrease in signal from fluorescently labeled cells would indicate tumor regression. An increase in signal from a probe targeting an apoptotic marker could indicate treatment efficacy.[6][7]

Conclusion

In vivo imaging provides an invaluable platform for the preclinical evaluation of this compound's anti-tumor efficacy. Bioluminescence and fluorescence imaging offer sensitive and quantitative methods to monitor tumor growth, regression, and metabolic changes in response to treatment. The protocols and data presented here serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound and other LDHA inhibitors in oncology drug development.

References

Application Notes and Protocols for Studying Peptidoglycan Recycling Using LdcA Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. During growth and division, bacteria continuously remodel their PG, releasing fragments that are recycled back into the cytoplasm to be reused in new cell wall synthesis. This process, known as peptidoglycan recycling, is a highly efficient pathway that conserves cellular resources. A key enzyme in this pathway is L,D-carboxypeptidase A (LdcA), which plays a crucial role in the processing of recycled PG fragments.

This compound is a cytoplasmic enzyme that specifically cleaves the terminal D-alanine from muropeptide tetrapeptides (L-Ala-γ-D-Glu-meso-diaminopimelic acid-D-Ala) to generate tripeptides. These tripeptides are then reincorporated into the PG synthesis pathway. The absence of this compound leads to the accumulation of tetrapeptides, which can be aberrantly incorporated into the cell wall, resulting in reduced cross-linking and altered cell wall architecture. Consequently, this compound mutants can exhibit various phenotypes, including increased sensitivity to certain antibiotics and defects in cell division.

These application notes provide a comprehensive guide for researchers interested in studying the role of this compound in peptidoglycan recycling. We present detailed protocols for the creation and analysis of this compound mutants, including methods for assessing changes in PG composition and enzymatic activity.

Data Presentation

The following tables summarize quantitative data on the effects of this compound mutation on peptidoglycan composition, compiled from various studies.

Table 1: Relative Abundance of Muropeptides in Wild-Type vs. This compound Mutant E. coli

Muropeptide SpeciesWild-Type (%)Δthis compound Mutant (%)Fold Change (Δthis compound/WT)
Monomers (Tripeptide)45.210.50.23
Monomers (Tetrapeptide)8.355.16.64
Dimers (Tetra-Tri)25.65.80.23
Dimers (Tetra-Tetra)5.118.23.57
Trimers2.51.10.44

Data are representative values compiled from published HPLC analyses of E. coli peptidoglycan.

Table 2: Peptidoglycan Structural Parameters in Wild-Type vs. This compound Mutant Bacteria

ParameterWild-TypeΔthis compound Mutant
Total Cross-linking (%) 35-4025-30
Average Glycan Chain Length ~35~35
Monomer:Dimer Ratio ~1.5~2.5

Values are approximate ranges based on data from multiple studies on Gram-negative bacteria.

Signaling Pathways and Experimental Workflows

Peptidoglycan Recycling Pathway and the Role of this compound

The following diagram illustrates the central role of this compound in the peptidoglycan recycling pathway.

Peptidoglycan_Recycling Peptidoglycan Recycling Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PG Peptidoglycan LT Lytic Transglycosylases PG->LT Turnover AnhydroMuropeptides Anhydro-muropeptides LT->AnhydroMuropeptides AmpG AmpG Permease AnhydroMuropeptides->AmpG Transport NagZ NagZ (β-N-acetylglucosaminidase) AnhydroMuropeptides->NagZ Sugar recycling AmpD AmpD (Amidase) AmpG->AmpD Tetrapeptide Tetrapeptide (L-Ala-γ-D-Glu-mDAP-D-Ala) AmpD->Tetrapeptide This compound This compound (L,D-carboxypeptidase) Tetrapeptide->this compound Cleavage of terminal D-Ala Tripeptide Tripeptide (L-Ala-γ-D-Glu-mDAP) This compound->Tripeptide Mpl Mpl (Murein peptide ligase) Tripeptide->Mpl UDP_MurNAc_Tri UDP-MurNAc-tripeptide Mpl->UDP_MurNAc_Tri UDP_MurNAc UDP-MurNAc UDP_MurNAc->Mpl PG_Synthesis Peptidoglycan Synthesis UDP_MurNAc_Tri->PG_Synthesis

Caption: Role of this compound in the peptidoglycan recycling pathway.

Experimental Workflow for Studying this compound Mutants

This diagram outlines the key steps involved in the generation and characterization of this compound mutants.

Experimental_Workflow Workflow for this compound Mutant Analysis cluster_mutagenesis Mutant Construction cluster_analysis Phenotypic and Biochemical Analysis cluster_pg_sub PG Analysis Details Mutagenesis 1. Construct this compound deletion mutant (e.g., Lambda Red recombineering) Verification 2. Verify deletion by PCR and sequencing Mutagenesis->Verification Phenotyping 3. Phenotypic Analysis (Growth curves, morphology, antibiotic susceptibility) Verification->Phenotyping PG_Analysis 4. Peptidoglycan Analysis Verification->PG_Analysis Enzyme_Assay 5. This compound Enzymatic Assay Verification->Enzyme_Assay Sacculi_Isolation 4a. Sacculi Isolation Digestion 4b. Muramidase (B13767233) Digestion Sacculi_Isolation->Digestion HPLC 4c. Muropeptide separation by HPLC/UPLC Digestion->HPLC MS 4d. Muropeptide identification by Mass Spectrometry HPLC->MS

Caption: Experimental workflow for this compound mutant studies.

Experimental Protocols

Protocol 1: Construction of an this compound Deletion Mutant in E. coli using Lambda Red Recombineering

This protocol describes the generation of a markerless in-frame deletion of the this compound gene.

Materials:

  • E. coli strain carrying the Lambda Red recombinase expression plasmid (e.g., pKD46)

  • Template plasmid for the antibiotic resistance cassette flanked by FRT sites (e.g., pKD4)

  • Primers for amplifying the resistance cassette with homology extensions for this compound

  • Plasmid expressing FLP recombinase (e.g., pCP20)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Appropriate antibiotics (e.g., ampicillin (B1664943), kanamycin (B1662678), chloramphenicol)

  • Arabinose

  • Electroporator and cuvettes

Procedure:

  • Primer Design: Design primers to amplify the kanamycin resistance cassette from pKD4. The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the this compound coding sequence.

  • Amplification of the Resistance Cassette: Perform PCR using the designed primers and pKD4 as a template to generate the linear DNA fragment for recombination. Purify the PCR product.

  • Preparation of Electrocompetent Cells: Grow the E. coli strain harboring pKD46 at 30°C in LB broth with ampicillin to an OD600 of 0.4-0.6. Induce the expression of the Lambda Red recombinase by adding arabinose to a final concentration of 0.2% and continue to incubate for 1 hour. Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile 10% glycerol.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells. Recover the cells in SOC medium at 37°C for 1-2 hours.

  • Selection of Recombinants: Plate the recovered cells on LB agar containing kanamycin to select for mutants where the this compound gene has been replaced by the resistance cassette.

  • Verification of the Mutant: Verify the correct insertion of the resistance cassette by PCR using primers flanking the this compound locus.

  • Removal of the Resistance Marker: Transform the verified mutant with the pCP20 plasmid, which expresses the FLP recombinase, and plate on LB agar with chloramphenicol (B1208) at 30°C.

  • Curing of Plasmids: To remove the resistance cassette, grow the transformants in LB broth at 42°C to induce FLP recombinase expression and cure the pCP20 plasmid. Plate the culture on LB agar and screen for colonies that are sensitive to both kanamycin and chloramphenicol.

  • Final Verification: Confirm the in-frame deletion of this compound and the absence of the resistance marker by PCR and DNA sequencing.

Protocol 2: Analysis of Peptidoglycan Composition by UPLC

This protocol details the isolation and analysis of muropeptides from wild-type and this compound mutant strains.

Materials:

  • Bacterial cultures (wild-type and Δthis compound)

  • Boiling 4% SDS solution

  • Triton X-100

  • Muramidase (e.g., mutanolysin or cellosyl)

  • Sodium borohydride (B1222165) solution (0.5 M in 0.5 M borate (B1201080) buffer, pH 9.0)

  • Phosphoric acid (85%)

  • Ultra-performance liquid chromatography (UPLC) system with a C18 column

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • Cell Growth and Harvesting: Grow 1-liter cultures of wild-type and Δthis compound strains to the desired growth phase (e.g., mid-exponential or stationary). Harvest the cells by centrifugation.

  • Sacculi Isolation: Resuspend the cell pellets in ice-cold water and add the suspension dropwise to an equal volume of boiling 4% SDS solution with vigorous stirring. Boil for 30 minutes. Allow the solution to cool and pellet the crude sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Washing: Wash the sacculi pellet repeatedly with sterile water to remove SDS. A final wash with a solution containing Triton X-100 can help to remove any remaining membrane components.

  • Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0) and digest with muramidase overnight at 37°C to solubilize the peptidoglycan into muropeptides.

  • Reduction of Muropeptides: Stop the digestion by boiling for 5 minutes. Centrifuge to pellet any undigested material. Add an equal volume of sodium borohydride solution to the supernatant and incubate for 30 minutes at room temperature to reduce the MurNAc residues to muramitol.

  • Sample Preparation for UPLC: Stop the reduction reaction by adding phosphoric acid to adjust the pH to 3-4. Filter the sample through a 0.22 µm filter.

  • UPLC Analysis: Inject the prepared sample onto a C18 column. Separate the muropeptides using a gradient of a suitable mobile phase (e.g., 50 mM sodium phosphate, pH 4.35, with a gradient of methanol (B129727) or acetonitrile). Monitor the elution of muropeptides by UV absorbance at 204 nm.

  • Data Analysis: Quantify the relative abundance of each muropeptide by integrating the area of the corresponding peak in the chromatogram. Compare the muropeptide profiles of the wild-type and Δthis compound mutant strains.

  • Mass Spectrometry (Optional): Collect the fractions corresponding to the peaks of interest and analyze them by mass spectrometry to confirm their identity.

Protocol 3: this compound Enzymatic Activity Assay

This protocol provides a method to measure the L,D-carboxypeptidase activity of this compound in cell lysates or with purified enzyme.

Materials:

  • Cell lysates from wild-type and Δthis compound strains (or purified this compound)

  • Synthetic tetrapeptide substrate (e.g., L-Ala-γ-D-Glu-meso-diaminopimelic acid-D-Ala)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system for product analysis

Procedure:

  • Preparation of Cell Lysates: Grow wild-type and Δthis compound cultures and harvest the cells. Resuspend the cells in reaction buffer and lyse them by sonication or using a French press. Clarify the lysates

Application Notes and Protocols for Assessing the Synergistic Effects of Low-Dose Cytotoxic Agents with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of low-dose cytotoxic agents (LDCA), often administered in a metronomic schedule, with standard chemotherapy regimens represents a promising frontier in oncology. This approach aims to enhance therapeutic efficacy, mitigate toxicity, and overcome drug resistance. The rationale behind this strategy is multifaceted; LDCAs can exert anti-angiogenic effects, modulate the tumor microenvironment, and stimulate anti-tumor immune responses, thereby sensitizing cancer cells to the cytotoxic effects of concurrently administered chemotherapy.[1][2] The primary goal is to achieve a synergistic interaction, where the combined therapeutic effect is greater than the sum of the individual agents.[3]

These application notes provide a comprehensive overview of the methodologies used to assess the synergistic effects of this compound in combination with chemotherapy, supported by quantitative data from preclinical and clinical studies. Detailed protocols for key experimental assays are provided to enable researchers to design and execute robust studies in this area.

Key Concepts in Synergy Assessment

The quantitative analysis of drug interactions is crucial to distinguish synergistic, additive, or antagonistic effects. A widely accepted method for this is the Chou-Talalay method, which is based on the median-effect equation. This method provides a Combination Index (CI), where:

  • CI < 1 indicates synergism.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.[3][4]

This quantitative framework is essential for the rational design of combination therapies.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize quantitative data from preclinical and clinical studies investigating the synergistic effects of this compound in combination with other chemotherapeutic agents.

Table 1: In Vitro Synergistic Effects of this compound and Chemotherapy
Cell LineThis compoundChemotherapyKey FindingsReference
MX-1 (Breast Cancer)Panaxytriol (B31408) (PXT)Fludelone (B1232890) (FD)Synergistic effect (CI ranged from 0.609 to 0.836) for fractional cell growth inhibition of 0.50 to 0.90.[4]
S180 Sarcoma CellsLow-Dose Radiation (LDR)Cyclophosphamide (B585) (CTX)LDR followed by CTX significantly increased tumor cell apoptosis and arrested the cell cycle in the G1 phase.[5]
MCF-7 (Breast Cancer)All-trans-retinoic acid (tRA) (10⁻⁷ M)Doxorubicin (B1662922) (DOX)The combined treatment was more effective at inhibiting cell proliferation than either drug alone.[6]
Table 2: In Vivo Synergistic Effects of this compound and Chemotherapy in Preclinical Models
Cancer ModelThis compoundChemotherapy/Other AgentKey FindingsReference
Murine LymphosarcomaCyclophosphamideCisplatin (B142131) and AdriamycinThe combination of two or three drugs increased the necrotic effect proportionally, while the apoptotic effect decreased. The overall antitumor effect did not exceed that of the most potent single drug that induces apoptosis.[7]
S180 Sarcoma Bearing MiceLow-Dose Radiation (75 mGy)Cyclophosphamide (300 mg/kg)Tumor growth was significantly reduced in the LDR + CTX group compared to monotherapy.[5]
Carcinoma-bearing miceLow-dose Cyclophosphamide (CTX)Interleukin-2 (IL-2)CTX + IL-2 significantly limited tumor growth through inhibition of tumor cell proliferation and increased apoptosis.[8]
Glioblastoma XenograftsLow-Dose Temozolomide (B1682018) (TMZ)IrinotecanPreclinical evidence demonstrated a synergistic effect of the combination in human glioma xenografts.[9]
OVCAR-3 Xenograft Mouse ModelRER (TGF-β trap)Cisplatin (DDP)RER enhanced the anticancer effect of cisplatin in the xenograft model.[10]
Table 3: Clinical Efficacy of Metronomic this compound and Chemotherapy Combinations
Cancer TypeTreatment RegimenKey Clinical OutcomesReference
Metastatic Breast CancerMetronomic oral vinorelbine (B1196246) (60 mg/m²) and cyclophosphamide (50 mg daily)Overall response rate: 60% (20% partial response, 40% stable disease).[11]
ER+/ERBB2- Metastatic Breast CancerMetronomic oral vinorelbine, cyclophosphamide, and capecitabine (B1668275) (VEX) vs. weekly IV paclitaxel (B517696)VEX significantly prolonged median progression-free survival (11.1 months vs. 6.9 months for paclitaxel).[12]
Metastatic Breast Cancer (previously treated with anthracyclines and taxanes)Low-dose metronomic cyclophosphamide (100 mg daily for 14 days) and vinorelbine (40 mg/m² on days 1 and 8) every 3 weeksObjective response rate at 6 months: 44%; Median time to progression: 22.0 months.[13]
Advanced Non-Small-Cell Lung Cancer (elderly patients)Low-dose cisplatin (50 mg/m²) and gemcitabine (B846) (1000 mg/m²)Partial response rate: 35%; Median overall survival: 44 weeks.[14]
Glioblastoma (newly diagnosed)Low-dose temozolomide with radiation therapyIn patients 65-70 years old, concomitant TMZ and RT improved median survival from 12 to 21 months compared to RT alone.[15]
Advanced Breast CancerDoxorubicin (50-60 mg/m²) and paclitaxel (155-200 mg/m²)Overall response rate: 83% (24% complete response).[16]

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis (Chou-Talalay Method)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Therapeutic agents (this compound and Chemotherapy)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • Microplate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring high viability (>95%).

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of the this compound and chemotherapy agent.

    • Perform serial dilutions of each drug individually and in combination at a constant ratio.

    • Remove the overnight culture medium from the cells and add the media containing the various drug concentrations. Include wells with vehicle control (medium with the highest concentration of the drug solvent).

  • Incubation:

    • Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each individual agent.

    • Input the dose-response data into a synergy analysis software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.[3][4]

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: In Vivo Tumor Xenograft Synergy Study

This protocol evaluates the anti-tumor efficacy of a combination therapy in a living organism.[17]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells (human for xenografts)

  • Therapeutic agents formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, Chemotherapy alone, Combination).[18]

  • Treatment Administration:

    • Administer the therapeutic agents according to the planned dosing schedule and route of administration.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

    • Excise tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare tumor growth inhibition between the treatment groups to assess for synergistic effects. Statistical analysis is crucial to determine the significance of the observed differences.[19]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with chemotherapy are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and drug resistance.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer, contributing to chemoresistance.[20] this compound, in combination with chemotherapy, can synergistically inhibit this pathway, leading to enhanced apoptosis and reduced tumor growth.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis (Bcl-2) AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes LDCA_Chemo This compound + Chemotherapy LDCA_Chemo->PI3K Inhibition LDCA_Chemo->AKT Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and chemotherapy.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and survival. Its aberrant activation is common in many cancers and is associated with resistance to chemotherapy. Synergistic drug combinations can effectively target this pathway to enhance therapeutic outcomes.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Upregulation LDCA_Chemo This compound + Chemotherapy LDCA_Chemo->RAF Inhibition LDCA_Chemo->MEK Inhibition TGF_beta_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Binding SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Modulation EMT EMT, Invasion, Chemoresistance GeneTranscription->EMT Chemotherapy Chemotherapy Chemotherapy->TGFb Induces Secretion This compound This compound This compound->TGFbRI Inhibition Synergy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CellViability Cell Viability Assay (e.g., MTT) SynergyAnalysis Synergy Analysis (e.g., Chou-Talalay CI) CellViability->SynergyAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) SynergyAnalysis->ApoptosisAssay MechanismStudies Mechanistic Studies (e.g., Western Blot for Signaling Pathways) ApoptosisAssay->MechanismStudies XenograftModel Tumor Xenograft Model Establishment MechanismStudies->XenograftModel Treatment Treatment with this compound, Chemo, & Combination XenograftModel->Treatment TumorMonitoring Tumor Growth Monitoring Treatment->TumorMonitoring Toxicity Toxicity Assessment (Body Weight) Treatment->Toxicity EndpointAnalysis Endpoint Analysis (Tumor Excision, Histology) TumorMonitoring->EndpointAnalysis

References

Biochemical Characterization of LdcA Enzymatic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LdcA, an L,D-carboxypeptidase, plays a crucial role in the bacterial peptidoglycan (PG) recycling pathway. This enzyme is responsible for the cleavage of the terminal D-alanine from murein tetrapeptides, a critical step for the reuse of these components in the synthesis of new cell wall material. The inhibition of this compound represents a promising strategy for the development of novel antibacterial agents. These application notes provide a detailed overview of the biochemical characterization of this compound, including its enzymatic activity, substrate specificity, and methods for quantitative analysis. Detailed experimental protocols are provided to facilitate research and drug discovery efforts targeting this essential bacterial enzyme.

Data Presentation

Table 1: Substrate Specificity of this compound
Substrate NameChemical StructureRole in Peptidoglycan Recycling
l-Ala-γ-d-Glu-meso-diaminopimelate-d-AlaTetrapeptide derived from peptidoglycan turnoverPrimary substrate for this compound
Table 2: Potential Inhibitors of Peptidoglycan Recycling Enzymes
Inhibitor ClassTarget EnzymeMechanism of ActionReference
IminosugarsNagZMimics the oxocarbenium transition state of the NagZ-catalyzed reaction, competitively inhibiting the enzyme.[1][1]
Glycopeptide antibiotics (e.g., Vancomycin)Peptidoglycan synthesisBinds to the D-Ala-D-Ala terminus of lipid II, preventing its incorporation into the growing peptidoglycan chain.[2][2]

Note: Specific inhibitors for this compound and their corresponding IC50 values are yet to be extensively documented. The inhibitors listed target other enzymes in the peptidoglycan recycling pathway and may serve as a starting point for inhibitor discovery programs against this compound.

Signaling Pathway and Experimental Workflow Diagrams

Peptidoglycan_Recycling_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PG Peptidoglycan LT Lytic Transglycosylases PG->LT Turnover Muropeptides Anhydro-muropeptides LT->Muropeptides AmpG AmpG Permease Muropeptides->AmpG Transport Tetrapeptide l-Ala-γ-d-Glu-meso-A2pm-d-Ala (Tetrapeptide) AmpG->Tetrapeptide Processing by NagZ and AmpD NagZ NagZ AmpD AmpD This compound This compound (L,D-carboxypeptidase) Tripeptide l-Ala-γ-d-Glu-meso-A2pm (Tripeptide) This compound->Tripeptide Mpl Mpl UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Cell Wall Precursor) Mpl->UDP_MurNAc_pentapeptide UDP_MurNAc_pentapeptide->PG Reincorporation into Peptidoglycan Synthesis Tetrapeptide->this compound Cleavage of terminal D-Ala Tripeptide->Mpl Ligation to UDP-MurNAc Recycled_Products Recycled Sugars and Amino Acids Tripeptide->Recycled_Products Further Degradation

Figure 1: Simplified signaling pathway of peptidoglycan recycling highlighting the central role of this compound.

LdcA_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Purified this compound Enzyme Incubation Incubate Enzyme, Substrate, and Buffer at 37°C Enzyme->Incubation Substrate Synthesized Tetrapeptide Substrate (l-Ala-γ-d-Glu-meso-A2pm-d-Ala) Substrate->Incubation Buffer Assay Buffer Buffer->Incubation Quenching Quench Reaction with Trifluoroacetic Acid (TFA) Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Quantification Quantify Substrate and Product (Tripeptide and D-Ala) LCMS->Quantification Kinetics Determine Kinetic Parameters (Km, kcat, IC50) Quantification->Kinetics

Figure 2: Experimental workflow for the biochemical characterization of this compound enzymatic activity.

Experimental Protocols

Protocol 1: Synthesis of this compound Substrate (l-Ala-γ-d-Glu-meso-A2pm-d-Ala)

The tetrapeptide substrate is not readily commercially available and requires chemical synthesis. The synthesis is complex and involves multiple steps of peptide coupling and deprotection. A detailed protocol for the synthesis of related muropeptides can be found in the work by Agnihotri et al.[3] A summary of the general approach is as follows:

  • Protection of Amino Acids: Protect the amino and carboxyl groups of the individual amino acids (L-Alanine, D-Glutamic acid, meso-diaminopimelic acid, and D-Alanine) that are not involved in the immediate coupling reaction.

  • Peptide Coupling: Sequentially couple the protected amino acids using a suitable coupling agent (e.g., HBTU, HATU).

  • Deprotection: Selectively remove the protecting groups to allow for the next coupling step.

  • Purification: Purify the intermediate di-, tri-, and final tetrapeptide products at each stage using techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

  • Final Deprotection: Remove all protecting groups from the fully assembled tetrapeptide.

  • Purification and Characterization: Purify the final product by HPLC and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Protocol 2: this compound Enzymatic Assay using LC-MS/MS

This protocol describes a sensitive and quantitative method for measuring this compound activity by monitoring the cleavage of the tetrapeptide substrate.

Materials:

  • Purified this compound enzyme

  • Synthesized tetrapeptide substrate (l-Ala-γ-d-Glu-meso-A2pm-d-Ala)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified this compound enzyme in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of the tetrapeptide substrate in assay buffer. The concentration range should span the expected Km value.

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes or a 96-well plate.

    • For a standard 50 µL reaction, combine:

      • 25 µL of 2x substrate solution

      • 25 µL of 2x enzyme solution

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.

    • Terminate the reaction by adding 5 µL of 10% TFA.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify the substrate (l-Ala-γ-d-Glu-meso-A2pm-d-Ala) and the products (l-Ala-γ-d-Glu-meso-A2pm and D-Ala). The specific precursor and product ion pairs will need to be determined by direct infusion of the standards.

  • Data Analysis:

    • Generate standard curves for the substrate and products to enable accurate quantification.

    • Calculate the initial velocity of the reaction at different substrate concentrations.

    • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Determination of Inhibitor IC50 Values

This protocol is used to assess the potency of potential this compound inhibitors.

Materials:

  • All materials from Protocol 2

  • Putative inhibitor compound(s)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • Enzymatic Reaction with Inhibitor:

    • Pre-incubate the this compound enzyme with the inhibitor for a set period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the tetrapeptide substrate at a concentration close to its Km value.

    • Follow the reaction and analysis steps as described in Protocol 2.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of this compound activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The biochemical characterization of this compound is a critical step in understanding its role in bacterial physiology and for the development of novel antibacterial therapeutics. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the enzymatic activity of this compound, identify its substrates, and screen for potential inhibitors. The development of potent and specific this compound inhibitors has the potential to address the growing challenge of antibiotic resistance.

References

Application Notes and Protocols for Studying Tumor Microenvironment Metabolism using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. Metabolic reprogramming is a hallmark of cancer, and understanding the metabolic interplay between cancer cells and their surrounding microenvironment is crucial for identifying novel therapeutic targets and biomarkers.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and widely used analytical technique for the comprehensive and quantitative analysis of metabolites in the TME.[1][3][4] This document provides detailed application notes and protocols for utilizing LC-MS-based methodologies to study the metabolic landscape of the TME.

Application Notes

LC-MS offers unparalleled sensitivity and selectivity for the detection and quantification of a wide range of metabolites, from polar small molecules like amino acids and organic acids to non-polar lipids.[5][6] This capability allows for both untargeted metabolomics, which aims to provide a broad overview of the metabolome, and targeted metabolomics, which focuses on the accurate quantification of a predefined set of metabolites.[1]

Key Applications in TME Metabolism Research:

  • Identification of Metabolic Phenotypes: Characterize the unique metabolic signatures of different tumor types and their respective microenvironments.[2]

  • Biomarker Discovery: Identify potential diagnostic, prognostic, and predictive biomarkers from various biological samples including tumor tissue, interstitial fluid, and biofluids like plasma and urine.[1][7][8][9]

  • Elucidation of Metabolic Pathways: Investigate the dysregulation of key metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, amino acid metabolism, and fatty acid metabolism, within the TME.[2][9]

  • Understanding Metabolic Crosstalk: Decipher the metabolic interactions between cancer cells and other cellular components of the TME, such as immune cells and fibroblasts.[3]

  • Drug Development and Target Validation: Evaluate the metabolic effects of anticancer drugs and identify novel therapeutic targets within the metabolic network of the TME.[10]

Experimental Workflows and Protocols

A typical LC-MS-based workflow for studying TME metabolism involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Tumor Tissue, Interstitial Fluid, Biofluids) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Quenching LC_Separation Liquid Chromatography (LC) Separation Metabolite_Extraction->LC_Separation Sample Injection MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Ionization Data_Processing Data Processing (Peak Picking, Alignment) MS_Detection->Data_Processing Metabolite_Identification Metabolite Identification Data_Processing->Metabolite_Identification Statistical_Analysis Statistical Analysis Metabolite_Identification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Figure 1: General workflow for LC-MS-based TME metabolomics.

Protocol 1: Tumor Interstitial Fluid (TIF) Extraction

Tumor interstitial fluid represents the extracellular fluid that perfuses the tumor and is a critical sample type for understanding the nutrients available to cancer cells.[11][12]

Materials:

  • Tumor tissue

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Excise the tumor and immediately place it on ice.

  • Wash the tumor with ice-cold PBS to remove any blood contamination.

  • Cut the tumor into small pieces (approximately 1-2 mm³).

  • Place the tissue pieces into a microcentrifuge tube.

  • Centrifuge at 400 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which is the tumor interstitial fluid.

  • Immediately freeze the TIF at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Tissues and Biofluids

This protocol is a widely used method for extracting polar metabolites.

Materials:

  • Tumor tissue, TIF, or plasma

  • 80% Methanol (B129727) (pre-chilled at -80°C)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge

Procedure:

  • For tissue samples, weigh the frozen tissue (typically 10-50 mg).

  • Add 1 mL of pre-chilled 80% methanol per 25 mg of tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • For liquid samples (TIF, plasma), add 4 volumes of pre-chilled 80% methanol to 1 volume of sample (e.g., 400 µL of methanol to 100 µL of sample).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite extract at -80°C until LC-MS analysis.

  • Before injection, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol or the initial mobile phase of the LC gradient).

Protocol 3: LC-MS Analysis of Polar Metabolites

This is a general protocol and may require optimization based on the specific metabolites of interest and the LC-MS system used.

Liquid Chromatography (LC) Parameters:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar metabolites. A reversed-phase C18 column can also be used.[8][13]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to a low percentage (e.g., 5% B) to elute the polar compounds.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 25-40°C

  • Injection Volume: 2-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Both positive and negative ion modes are used to cover a wider range of metabolites.

  • Mass Analyzer: High-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap are preferred for untargeted analysis to ensure accurate mass measurements for metabolite identification.[4] Triple quadrupole (QqQ) mass spectrometers are ideal for targeted quantification due to their high sensitivity and selectivity.[5][6]

  • Scan Range: m/z 50-1000

  • Data Acquisition: Full scan mode for untargeted analysis and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

Data Presentation

Quantitative data from LC-MS experiments can be summarized in tables to facilitate comparison between different experimental groups (e.g., tumor vs. normal tissue).

Table 1: Hypothetical Relative Abundance of Key Metabolites in the Tumor Microenvironment

MetaboliteTumor Tissue (Relative Abundance)Adjacent Normal Tissue (Relative Abundance)Fold Change (Tumor/Normal)p-value
Lactate5.2 ± 0.81.0 ± 0.25.2< 0.001
Glucose0.4 ± 0.11.0 ± 0.10.4< 0.001
Glutamine0.6 ± 0.11.0 ± 0.20.6< 0.01
Glutamate2.5 ± 0.51.0 ± 0.32.5< 0.01
Succinate (B1194679)3.1 ± 0.61.0 ± 0.23.1< 0.001
Citrate0.7 ± 0.21.0 ± 0.10.7< 0.05

Data are presented as mean ± standard deviation. Statistical significance was determined using a t-test.

Mandatory Visualizations

Signaling Pathways

A key metabolic feature of many tumors is the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.

Warburg_Effect cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Mitochondrion Mitochondrion

Figure 2: Simplified diagram of the Warburg effect.

Dicarboxylic Acid Transport in the TME

Recent studies have highlighted the importance of dicarboxylic acid transport, such as succinate, in fueling cancer cell metabolism, particularly in the acidic TME.[14]

Dicarboxylic_Acid_Transport cluster_TME Tumor Microenvironment (Acidic pH) cluster_Cell Cancer Cell Succinate_ext Succinate NaDC3 NaDC3 (SLC13A3) Succinate_ext->NaDC3 Transport Succinate_int Succinate NaDC3->Succinate_int Mitochondrion Mitochondrion Succinate_int->Mitochondrion OXPHOS Oxidative Phosphorylation Mitochondrion->OXPHOS Energy Production

Figure 3: Succinate transport into cancer cells via NaDC3.

Conclusion

LC-MS-based metabolomics is an indispensable tool for dissecting the complex metabolic landscape of the tumor microenvironment. The protocols and applications outlined in this document provide a framework for researchers to design and execute robust metabolomics studies, ultimately leading to a deeper understanding of cancer metabolism and the development of more effective anticancer therapies. The ability to quantify a vast array of metabolites provides a functional readout of the cellular state, offering insights that are complementary to genomic and proteomic approaches.

References

Application of LC-MS Based ¹³C Metabolic Flux Analysis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The technique of Liquid Chromatography-Mass Spectrometry (LC-MS) based ¹³C Metabolic Flux Analysis (often referred to as LDCA) provides a detailed snapshot of cellular physiology by tracing the flow of carbon from isotopically labeled substrates, such as ¹³C-glucose, through the metabolic network.[1][2] This approach is considered the gold standard for quantifying in vivo metabolic fluxes and is instrumental in advancing our understanding of cellular metabolism in various biological contexts.[1] By introducing a stable isotope-labeled substrate into a biological system, researchers can track the path of the labeled atoms through various metabolic pathways.[1][3]

The core principle of ¹³C-MFA lies in the fact that different metabolic pathways result in distinct patterns of ¹³C labeling in downstream metabolites.[4] These labeling patterns, which are measured using mass spectrometry, provide a wealth of information that can be used to infer the rates of metabolic reactions.[5] The number of isotope marker measurements typically far exceeds the number of estimated flux parameters, which greatly improves the accuracy and confidence in the flux estimation.[1]

Applications in Research and Drug Development

The ability to quantitatively map cellular metabolism has significant implications for both basic research and pharmaceutical development. ¹³C-MFA is a valuable tool for:

  • Understanding Disease Metabolism: Many diseases, including cancer, are characterized by significant alterations in cellular metabolism.[6] For instance, the well-known "Warburg effect" in cancer cells describes the shift towards aerobic glycolysis.[7] ¹³C-MFA allows for the precise quantification of these metabolic shifts, providing insights into disease mechanisms and potential therapeutic targets.[6][7]

  • Identifying Novel Drug Targets: By elucidating the metabolic pathways that are critical for the survival and proliferation of diseased cells, ¹³C-MFA can help identify novel enzymatic targets for drug development.[8]

  • Elucidating Drug Mechanisms of Action: This technique can be used to understand how a drug modulates metabolic pathways, providing a deeper understanding of its mechanism of action and potential off-target effects.

  • Metabolic Engineering and Bioprocessing: In the context of biotechnology, ¹³C-MFA is used to optimize the production of valuable chemicals, biofuels, and pharmaceuticals by identifying and overcoming metabolic bottlenecks in microbial and mammalian cell cultures.[9]

Principle of the Method

A typical ¹³C-MFA study involves several key stages, from experimental design to computational analysis.[10] The general workflow consists of the following steps:

  • Experimental Design and Tracer Selection: The choice of the ¹³C-labeled substrate is a critical first step and depends on the specific metabolic pathways under investigation.[3] For example, [1,2-¹³C₂]glucose is particularly useful for resolving fluxes through the pentose (B10789219) phosphate (B84403) pathway.[11]

  • Isotopic Labeling Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.[1]

  • Sample Quenching and Metabolite Extraction: To get an accurate snapshot of the intracellular metabolic state, all enzymatic activity must be stopped instantaneously (quenching), followed by the extraction of intracellular metabolites.[3]

  • LC-MS Analysis: The extracted metabolites are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[12]

  • Flux Estimation and Modeling: The measured MIDs, along with other experimental data such as nutrient uptake and secretion rates, are used in a computational model to estimate the intracellular metabolic fluxes.[3]

  • Statistical Analysis: A goodness-of-fit analysis is performed to validate the model and determine the confidence intervals for the estimated fluxes.[13]

Experimental Workflow

The following diagram provides a visual representation of the key steps in a ¹³C-MFA experiment.

G Experimental Workflow for ¹³C Metabolic Flux Analysis cluster_exp_design Phase 1: Experimental Design cluster_wet_lab Phase 2: Wet Lab Experiment cluster_data_acq Phase 3: Data Acquisition cluster_data_analysis Phase 4: Data Analysis Tracer Selection Tracer Selection Isotopic Labeling Isotopic Labeling Tracer Selection->Isotopic Labeling Cell Line Selection Cell Line Selection Cell Line Selection->Isotopic Labeling Culture Conditions Culture Conditions Culture Conditions->Isotopic Labeling Metabolic Quenching Metabolic Quenching Isotopic Labeling->Metabolic Quenching Metabolite Extraction Metabolite Extraction Metabolic Quenching->Metabolite Extraction Sample Preparation for LC-MS Sample Preparation for LC-MS Metabolite Extraction->Sample Preparation for LC-MS LC-MS Analysis LC-MS Analysis Sample Preparation for LC-MS->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Flux Estimation Flux Estimation Data Processing->Flux Estimation Statistical Validation Statistical Validation Flux Estimation->Statistical Validation Flux Map Visualization Flux Map Visualization Statistical Validation->Flux Map Visualization

A high-level overview of the ¹³C-MFA experimental workflow.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting ¹³C-MFA experiments in mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed mammalian cells (e.g., A549, HeLa) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Culture Medium: Culture cells in a defined medium where the primary carbon source (e.g., glucose) can be replaced with its ¹³C-labeled counterpart.[3]

  • Isotopic Labeling: Once cells have reached the desired confluency, replace the culture medium with a labeling medium containing the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₆]-D-glucose).

  • Incubation: Incubate the cells in the labeling medium for a sufficient period to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is typically between 18 and 24 hours.[5]

Protocol 2: Metabolite Quenching and Extraction

This is a critical step to halt enzymatic activity and preserve the in vivo metabolic state.

For Adherent Cells:

  • Quenching: Place the culture plate on dry ice to rapidly cool and arrest metabolism.[14]

  • Washing: Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution.[14]

  • Extraction: Immediately add -80°C methanol (B129727) (e.g., 1 mL for a 6-well plate) to each well.[14]

  • Cell Lysis: Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[14]

  • Collection: Scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.[14]

For Suspension Cells:

  • Filtration: Rapidly transfer a defined volume of the cell suspension to a vacuum filtration unit with a membrane filter.[3]

  • Washing: Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution.[3]

  • Quenching: Using forceps, quickly transfer the filter with the cell biomass into a centrifuge tube containing pre-chilled (-80°C) methanol.[14]

  • Extraction: Vortex the tube vigorously to dislodge the cells from the filter and facilitate extraction. Incubate at -20°C for at least 30 minutes.[14]

Protocol 3: LC-MS Analysis
  • Sample Clarification: Centrifuge the cell extracts at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[14]

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.[14]

  • Sample Drying: Dry the metabolite extracts using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. The specific LC gradient and MS parameters will need to be optimized for the metabolites of interest.[13]

Parameter Typical Setting
LC Column Reversed-phase C18 column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from low to high organic phase
MS Ionization Mode Electrospray Ionization (ESI), negative or positive mode
MS Analyzer High-resolution mass analyzer (e.g., Orbitrap, Q-TOF)
Scan Mode Full scan mode to detect all mass isotopomers
Protocol 4: Data Analysis and Flux Calculation
  • Data Processing: Process the raw LC-MS data to identify metabolites and determine their mass isotopomer distributions (MIDs). This involves peak picking, integration, and correction for the natural abundance of ¹³C.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to perform the flux estimation. This software uses iterative algorithms to find the set of fluxes that best fit the experimentally measured MIDs and extracellular rates.[9]

  • Statistical Validation: Perform a chi-squared statistical test to assess the goodness-of-fit of the model to the experimental data.[3] Calculate the confidence intervals for each estimated flux to determine the precision of the results.

Data Presentation: Quantitative Flux Maps

The final output of a ¹³C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically normalized to the glucose uptake rate. The following tables present example quantitative flux data from ¹³C-MFA studies in cancer cells.

Table 1: Metabolic Fluxes in A549 Lung Carcinoma Cells [15]

ReactionRelative Flux (Glucose Uptake = 100)
Glycolysis
Glucose -> G6P100
G6P -> F6P90.5
F6P -> G3P90.5
G3P -> 3PG181
3PG -> PEP181
PEP -> Pyruvate181
Pyruvate -> Lactate160
Pentose Phosphate Pathway
G6P -> R5P9.5
TCA Cycle
Pyruvate -> Acetyl-CoA15.2
Acetyl-CoA + OAA -> Citrate15.2
Isocitrate -> a-KG15.2
a-KG -> Succinyl-CoA15.2
Succinyl-CoA -> Fumarate15.2
Fumarate -> Malate15.2
Malate -> OAA15.2

Table 2: Comparison of Metabolic Fluxes in Normal vs. Cancerous Human Mammary Epithelial Cells (HMECs) [16]

ReactionNormal HMEC (Relative Flux)Cancerous HMEC (Relative Flux)
Glycolysis
Glucose -> G6P100100
Pyruvate -> Lactate8590
Pentose Phosphate Pathway
G6P -> R5P515
TCA Cycle
Pyruvate -> Acetyl-CoA105
Glutamine -> a-KG2540
Citrate -> Acetyl-CoA (for lipogenesis)812

Visualization of Metabolic Pathways

The following diagram illustrates the central carbon metabolism pathways that are commonly investigated using ¹³C-MFA.

G Central Carbon Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P oxPPP G3P G3P F6P->G3P PEP PEP G3P->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA R5P->F6P R5P->G3P Citrate Citrate AcetylCoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamine->aKG

A simplified diagram of central carbon metabolism.

Conclusion

LC-MS based ¹³C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, ¹³C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of ¹³C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.[3]

References

Troubleshooting & Optimization

Technical Support Center: Lithocholic Acid (LDCA) In Vitro Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lithocholic Acid (LDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly recommended.[1][2] Ethanol can also be used.[1][2]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline solid this compound in an organic solvent of choice, such as DMSO or DMF.[1][2] To enhance solubility, you can warm the solution gently at 37°C for about 10 minutes and/or sonicate it.[1] It is advisable to purge the solvent with an inert gas before dissolving the this compound.[2]

Q3: What are the recommended concentrations for this compound stock solutions?

A3: The optimal concentration for your stock solution will depend on your experimental needs. However, it's important to be aware of the solubility limits in common organic solvents.

SolventApproximate Solubility
Dimethylformamide (DMF)~30 mg/mL[2]
Ethanol~20 mg/mL[2]
Dimethyl Sulfoxide (DMSO)>13 mg/mL to ~20 mg/mL[1][2]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in organic solvents can be stored at -20°C for several months.[1] As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Ensure the final organic solvent concentration is low: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[3]

  • Use a two-step dilution method: First, dissolve the this compound in 100% DMSO to make a high-concentration stock. Then, for your experiment, dilute this stock into your cell culture medium.[4]

  • Increase the rate of mixing: When diluting the stock solution, add it dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

  • Consider the pH of your medium: Unconjugated bile acids like this compound are less soluble at neutral pH.[5][6] While altering the pH of your culture medium is generally not advisable, being aware of this property can help in understanding precipitation issues. Conjugated forms of this compound are more soluble in acidic conditions.[7]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers (e.g., PBS)

Precipitation of this compound in phosphate-buffered saline (PBS) is a frequent challenge due to its low aqueous solubility.

ProblemPossible CauseSuggested Solution
Immediate precipitation upon adding this compound stock to PBS.High final concentration of this compound exceeding its solubility limit in the aqueous buffer.Reduce the final concentration of this compound in the PBS solution. The solubility of this compound in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/mL.[2]
Localized high concentration of this compound during dilution.Add the this compound stock solution dropwise to the PBS while vigorously stirring or vortexing to ensure rapid dispersion.
Presence of divalent cations.Calcium ions (Ca²⁺) can form insoluble salts with bile acids, leading to precipitation.[6] If your experiment allows, consider using a calcium-free buffer.
Cloudiness or haze formation over time.Aggregation of this compound molecules.Prepare fresh dilutions of this compound in aqueous buffers for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2] Sonication of the final solution may help to break up small aggregates.[8]

Experimental Protocols

Protocol for Preparation of this compound Working Solution for Cell-Based Assays

This protocol outlines the steps for preparing a working solution of this compound for treating cells in culture.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of solid this compound in a sterile, conical tube.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 20 mg/mL).

    • To aid dissolution, gently warm the tube at 37°C for 10 minutes and vortex. If necessary, sonicate the solution for a few minutes.[1]

    • Visually inspect the solution to ensure all the solid has dissolved.

    • Aliquot the stock solution into sterile, single-use tubes and store at -20°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the stock solution needed to achieve this final concentration in your total volume of cell culture medium. Crucially, ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1% and not exceeding 0.5%). [3]

    • Warm the required volume of cell culture medium to 37°C.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution drop by drop.

    • Visually inspect the final working solution for any signs of precipitation. If a slight haze appears, brief sonication may help.

    • Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.[2]

A visual representation of this workflow is provided below.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh_this compound Weigh Solid this compound add_dmso Add 100% DMSO weigh_this compound->add_dmso dissolve Warm (37°C) & Sonicate add_dmso->dissolve aliquot_store Aliquot & Store at -20°C dissolve->aliquot_store thaw_stock Thaw Stock Aliquot aliquot_store->thaw_stock dilute Add Stock to Medium Dropwise with Vortexing thaw_stock->dilute warm_medium Warm Culture Medium (37°C) warm_medium->dilute use_immediately Use Immediately dilute->use_immediately

Workflow for this compound Solution Preparation.

This compound Signaling Pathways

This compound is a signaling molecule that can activate several nuclear receptors, thereby influencing gene expression related to metabolism and detoxification. The primary receptors activated by this compound are the Vitamin D Receptor (VDR), the Pregnane X Receptor (PXR), and the Farnesoid X Receptor (FXR).[9]

A simplified diagram of these signaling pathways is presented below.

G cluster_receptors Nuclear Receptors cluster_effects Downstream Effects This compound Lithocholic Acid (this compound) VDR VDR This compound->VDR PXR PXR This compound->PXR FXR FXR This compound->FXR gene_expression Target Gene Expression VDR->gene_expression PXR->gene_expression FXR->gene_expression detoxification Detoxification gene_expression->detoxification metabolism Metabolism Regulation gene_expression->metabolism

This compound Nuclear Receptor Signaling.

References

LdcA Enzyme Assay Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize LdcA enzyme assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound enzyme assays, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound enzyme activity consistently low or undetectable?

Low or absent enzyme activity can stem from several factors related to the enzyme itself, the assay conditions, or the reagents.

Potential CauseRecommended Solution
Inactive Enzyme - Ensure the enzyme has been stored correctly, typically at -20°C or -80°C in a glycerol-containing buffer to prevent denaturation. - Avoid repeated freeze-thaw cycles which can diminish enzyme activity. - Verify the purity and concentration of your enzyme preparation using methods like SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Suboptimal pH - The optimal pH for this compound activity can vary depending on the source. For instance, E. coli this compound (CadA) has an optimal pH of around 5.5.[1] Check the literature for the optimal pH of your specific this compound and prepare your assay buffer accordingly. - Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction, especially since the product, cadaverine (B124047), is alkaline.
Incorrect Temperature - Most enzyme assays are temperature-sensitive. While many this compound assays are performed at 37°C, this may not be optimal for all this compound enzymes.[1][2] Determine the optimal temperature for your enzyme by performing the assay across a range of temperatures (e.g., 25°C to 50°C).
Insufficient Cofactor (PLP) - this compound is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. Ensure you have an adequate concentration of PLP in your reaction mixture. The required concentration can vary, but a typical starting point is 0.1 mM.[3] - Be aware that visible light can affect the stability and activity of PLP-dependent enzymes, so consider protecting your PLP solutions and reactions from light.[4]
Presence of Inhibitors - Your sample or reagents may contain inhibitory substances. Review the composition of all your solutions. - If screening compounds, they may be inhibiting the enzyme. Perform control experiments without the test compounds to confirm baseline enzyme activity.

Q2: I'm observing a high background signal in my no-enzyme control. What could be the cause?

A high background signal can interfere with the accurate measurement of enzyme activity.

Potential CauseRecommended Solution
Substrate Instability - L-lysine may degrade non-enzymatically under certain conditions, although this is less common. Prepare fresh substrate solutions for each experiment.
Contamination - Reagents or labware may be contaminated with amines or other substances that react with your detection reagent. Use high-purity reagents and ensure all tubes and tips are clean.
Detection Reagent Issues (for colorimetric assays) - If using a pH indicator like bromocresol purple, the initial pH of your assay mixture might be too high, causing a color change independent of enzyme activity. Carefully check and adjust the starting pH of your reaction buffer. - For assays involving chemical derivatization of cadaverine (e.g., with TNBS), the derivatizing agent itself might contribute to background absorbance. Run a blank with all components except the enzyme and substrate.

Q3: My results are not reproducible between experiments. What should I check?

Lack of reproducibility is a common issue in enzyme assays and can often be resolved by standardizing your experimental procedures.

Potential CauseRecommended Solution
Inconsistent Pipetting - Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when working with small volumes of enzyme or substrate.
Variable Incubation Times - Use a timer to ensure consistent incubation times for all samples and experiments. For kinetic assays, ensure that readings are taken at precise intervals.
Temperature Fluctuations - Use a water bath or incubator with stable temperature control to minimize variations in reaction temperature between experiments.
Reagent Instability - Prepare fresh substrate and cofactor solutions for each set of experiments. If using stock solutions, ensure they have been stored properly and have not expired.
Inconsistent Cell Lysis (for whole-cell assays) - If using whole-cell biocatalysts, ensure that the cell lysis procedure is consistent to release a comparable amount of enzyme in each preparation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the colorimetric this compound assay?

The most common colorimetric assay for this compound is based on the change in pH that occurs during the decarboxylation of L-lysine. The reaction consumes a proton and produces cadaverine, an alkaline diamine. This leads to an increase in the pH of the reaction medium. By including a pH indicator, such as bromocresol purple, in the assay mixture, the enzyme activity can be monitored by the color change of the indicator.[5][6][7] The absorbance of the indicator is measured spectrophotometrically at a specific wavelength (e.g., 595 nm for bromocresol purple).[5]

Q2: Can I get false-positive or false-negative results with the this compound assay?

Yes, both false positives and false negatives are possible, particularly in assays that rely on pH changes.

  • False Positives: Can occur if other alkaline compounds are produced in the reaction mixture, or if the medium is exposed to air, which can cause alkalization at the surface.[8][9] In assays using whole organisms, some bacteria may produce alkaline metabolites from other components in the medium.[3]

  • False Negatives: May result if the organism's fermentative activity produces acids that neutralize the alkaline cadaverine, thus preventing the pH increase.[8] This is a particular concern when using whole cells in a medium containing fermentable sugars like glucose.[10][11]

Q3: What are the typical kinetic parameters for this compound?

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme activity. These values can vary depending on the specific this compound enzyme and the assay conditions. For example, for the two forms of lysine (B10760008) decarboxylase from E. coli:

EnzymeKm for Lysine (mM)Vmax (nmol cadaverine/min/µg of enzyme)
CadA 0.278.148
Ldc 0.8427.21

Data from a study on purified E. coli this compound forms.[1]

A study on CadA and its mutants reported the following kinetic parameters under specific conditions:

EnzymeConditionKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Wild-type CadA pH 5.5, 37 °C1.3 ± 0.115.3 ± 0.411.8 ± 1.1
pH 8.0, 50 °C2.1 ± 0.28.9 ± 0.34.2 ± 0.5
Mutant K477R pH 5.5, 37 °C0.9 ± 0.114.9 ± 0.516.6 ± 2.0
pH 8.0, 50 °C1.5 ± 0.18.5 ± 0.35.7 ± 0.5

Data from a study on the stability of E. coli CadA.[3]

Experimental Protocols

Colorimetric this compound Assay using a pH Indicator

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Purified this compound enzyme or cell lysate containing this compound

  • L-lysine monohydrochloride

  • Pyridoxal 5'-phosphate (PLP)

  • Bromocresol purple

  • Reaction buffer (e.g., 50 mM Sodium Acetate (B1210297), pH 5.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Reaction Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5.

    • L-lysine Stock Solution: Dissolve L-lysine in the reaction buffer to a desired stock concentration (e.g., 100 mM).

    • PLP Stock Solution: Dissolve PLP in the reaction buffer to a stock concentration of 10 mM. Store protected from light.

    • Bromocresol Purple Stock Solution: Prepare a stock solution of bromocresol purple in an appropriate solvent (e.g., ethanol).

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each well, the final reaction volume will be 200 µL.

    • The final concentrations in the reaction should be optimized, but a good starting point is:

      • 10 mM L-lysine

      • 0.1 mM PLP

      • A suitable concentration of bromocresol purple (to be determined empirically for optimal color change)

      • 50 mM Sodium Acetate, pH 5.5

  • Set up the Assay:

    • Add the reaction mixture to the wells of the 96-well plate.

    • Include appropriate controls:

      • No-enzyme control: Reaction mixture without the this compound enzyme.

      • No-substrate control: Reaction mixture with the enzyme but without L-lysine.

  • Initiate the Reaction:

    • Add the this compound enzyme solution to the appropriate wells to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for your this compound (e.g., 37°C).

    • Measure the absorbance at 595 nm at regular time intervals (for a kinetic assay) or after a fixed incubation period (for an endpoint assay).

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the absorbance of the sample wells.

    • Plot the change in absorbance over time to determine the reaction rate.

This compound Assay using TNBS Derivatization

This method quantifies the product, cadaverine, by its reaction with 2,4,6-trinitrobenzene sulfonic acid (TNBS).

Materials:

  • Purified this compound enzyme or cell lysate

  • L-lysine monohydrochloride

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 0.5 M Sodium Acetate, pH 5.5)

  • 1 M Potassium Carbonate (to stop the reaction)

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., ~10 mM)

  • Toluene (B28343)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, L-lysine (e.g., final concentration of 1-10 mM), and PLP (e.g., final concentration of 1 nM).

    • Add the this compound enzyme solution (e.g., 10 µg/ml) to start the reaction.[1]

    • Incubate at 37°C for a defined period (e.g., 20 minutes).[1]

  • Stop the Reaction:

    • Add 1 M potassium carbonate to stop the enzymatic reaction.[1]

  • Derivatization:

    • Add the TNBS solution to the reaction mixture and incubate for a short period (e.g., 5 minutes at 40°C).[1]

  • Extraction:

    • Add toluene to the tube and vortex vigorously to extract the TNP-cadaverine derivative.[1]

    • Centrifuge to separate the phases.

  • Measurement:

    • Carefully transfer the toluene (upper) layer to a cuvette.

    • Measure the absorbance at 340 nm.[3]

  • Quantification:

    • Create a standard curve using known concentrations of cadaverine to determine the amount of product formed in your samples.

Visualizations

This compound (CadA/CadB) Regulatory Pathway in E. coli

LdcA_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm External_Lysine Lysine CadB CadB (Lysine/Cadaverine Antiporter) External_Lysine->CadB Import External_Cadaverine Cadaverine CadC CadC (pH Sensor/Transducer) External_Cadaverine->CadC Inhibits CadC activity (Feedback inhibition) cadBA_operon cadBA operon CadC->cadBA_operon Activates transcription (in response to low pH and external lysine) CadB->External_Cadaverine Internal_Lysine Lysine CadB->Internal_Lysine CadA CadA (this compound) (Lysine Decarboxylase) Internal_Lysine->CadA Substrate Internal_Cadaverine Cadaverine CadA->Internal_Cadaverine Product Internal_Cadaverine->CadB Export cadBA_operon->CadB Translation cadBA_operon->CadA Translation

Caption: Regulation of the this compound (CadA) system in response to acidic stress in E. coli.

General Experimental Workflow for this compound Assay Optimization

Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer, Cofactor) B 2. Optimize Single Parameters (One-factor-at-a-time) A->B C pH Titration B->C D Temperature Gradient B->D E Enzyme Concentration B->E F Substrate & Cofactor Titration B->F G 3. Perform Assay with Optimized Conditions C->G D->G E->G F->G H 4. Data Acquisition (e.g., Spectrophotometry) G->H I 5. Data Analysis (Calculate Rates, Km, Vmax) H->I J Troubleshooting I->J J->B Re-optimize

Caption: A logical workflow for optimizing the conditions of an this compound enzyme assay.

References

Technical Support Center: In Vivo Studies with Lipid-Drug Conjugates (LDCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common challenges during in vivo studies of Lipid-Drug Conjugates (LDCs).

Troubleshooting Guide

This section addresses specific problems that may arise during your in vivo LDC experiments, offering potential causes and solutions.

Issue 1: Rapid Clearance and Low Bioavailability of LDC

Question: My Lipid-Drug Conjugate (LDC) is cleared from circulation too quickly after intravenous injection, leading to low bioavailability at the target site. What are the potential causes and how can I improve its circulation time?

Answer:

Rapid clearance of LDCs is a common issue often attributed to recognition by the reticuloendothelial system (RES), particularly macrophages in the liver and spleen. Instability of the LDC in the bloodstream can also lead to premature drug release and clearance.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
RES Uptake Modify the LDC surface with polyethylene (B3416737) glycol (PEG) chains (PEGylation). This creates a hydrophilic shield that sterically hinders opsonization and subsequent RES uptake.Protocol: PEGylation of LDCs. This involves conjugating PEG-lipids into the lipid formulation during preparation. The molar percentage of PEG-lipid can be optimized (typically 2-10 mol%) to balance prolonged circulation with potential "PEG dilemma" issues (e.g., reduced cellular uptake).
LDC Instability Increase the stability of the lipid structure. Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce leakage. Optimize the linker chemistry between the lipid and the drug to ensure it remains stable in circulation but cleavable at the target site.Protocol: LDC Formulation with Cholesterol. During the formulation process (e.g., thin-film hydration followed by extrusion), include cholesterol at a molar ratio of 1:1 to 2:1 with the primary phospholipid. Assess stability via a serum stability assay.
Aggregation The LDC formulation may be aggregating in vivo. Ensure the formulation is monodisperse and stable by optimizing the lipid composition and surface charge.Protocol: Dynamic Light Scattering (DLS). Measure the particle size and polydispersity index (PDI) of your LDC formulation before injection. A PDI value < 0.2 is generally considered acceptable for in vivo use.

Experimental Workflow for Improving LDC Circulation Time:

G cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 In Vitro Validation cluster_3 In Vivo Re-evaluation A Low LDC Bioavailability B Formulation Review A->B Investigate C Add PEG-Lipid B->C Option 1 D Incorporate Cholesterol B->D Option 2 E Optimize Linker B->E Option 3 F Serum Stability Assay C->F D->F E->F G DLS Analysis F->G Verify Physical Properties H Pharmacokinetic Study G->H Proceed if stable

Caption: Troubleshooting workflow for low LDC bioavailability.

Issue 2: Unexpected Toxicity or Adverse Events

Question: My in vivo study shows unexpected toxicity (e.g., weight loss, organ damage) in the LDC treatment group compared to the free drug control. What could be the cause?

Answer:

Toxicity can stem from the lipid components, the drug linker, or the altered biodistribution of the drug. Even if the individual components are non-toxic, their combination in an LDC can lead to unforeseen adverse effects.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Lipid Toxicity Some cationic lipids, often used for nucleic acid delivery, can be toxic. If using a novel lipid, its toxicity profile may be unknown. Screen different lipid compositions for lower toxicity.Protocol: In Vitro Cytotoxicity Assay. Before moving in vivo, test the toxicity of the empty lipid carrier (without the drug) on relevant cell lines (e.g., hepatocytes, renal cells) using an MTT or LDH assay.
Off-Target Accumulation The LDC may be accumulating in healthy organs, such as the liver, spleen, or kidneys, leading to localized toxicity. This is a common issue with nanoparticle-based delivery systems.Protocol: Biodistribution Study. Label the LDC with a fluorescent dye or a radionuclide. After injection, perform imaging (e.g., IVIS) or quantify the amount of LDC in various organs at different time points to identify sites of off-target accumulation.
Immunogenicity The LDC formulation, particularly if it contains certain lipids or PEG, can trigger an immune response, leading to toxic side effects.Protocol: Cytokine Profiling. Collect blood samples from treated animals and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead array.

Logical Relationship of Potential LDC Toxicity Sources:

G A Observed In Vivo Toxicity B Potential Sources A->B C Lipid Component Toxicity B->C D Off-Target Accumulation B->D E Immune Response B->E F Linker-Metabolite Toxicity B->F G node_A High In Vitro Efficacy node_B In Vivo Barriers node_A->node_B Encounters node_C Low In Vivo Efficacy node_B->node_C Leads to node_D Rapid Clearance (RES Uptake) Poor Stability in Blood Inefficient Tumor Penetration Off-Target Accumulation node_D->node_B Examples of Barriers

Technical Support Center: Improving Recombinant LdcA Protein Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant L-lactate dehydrogenase A (LdcA) protein.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments, leading to improved protein yield and purity.

Q1: I am observing very low or no expression of my recombinant this compound protein. What are the potential causes and how can I troubleshoot this?

A1: Low or no protein expression is a common hurdle. Here’s a breakdown of potential causes and recommended solutions:

Possible Causes and Solutions

Possible Cause Troubleshooting Recommendation
Plasmid Integrity Issues Verify the integrity of your expression plasmid by re-sequencing the this compound insert to ensure there are no mutations, frameshifts, or premature stop codons.
Codon Bias The codon usage of the this compound gene may not be optimal for your E. coli expression host. Analyze the codon usage of your gene using online tools and consider synthesizing a codon-optimized version for E. coli.
Promoter Leakiness or Toxicity If the this compound protein is toxic to the host cells, even low levels of basal expression can inhibit cell growth. Use a tightly regulated promoter system (e.g., pBAD) or an E. coli strain that offers tighter control of basal expression (e.g., BL21-AI).[1]
Inefficient Transcription/Translation Ensure you are using the correct inducer at an optimal concentration (e.g., IPTG for T7 promoters). Verify that your inducer stock is not expired.
Incorrect E. coli Strain The chosen E. coli strain may not be suitable for expressing this compound. Test different expression strains, such as those designed for toxic proteins or those containing extra tRNAs for rare codons (e.g., Rosetta(DE3)).

Experimental Protocol: Small-Scale Expression Trial to Test Different E. coli Strains

  • Transformation: Transform your this compound expression plasmid into at least three different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3), and C41(DE3)).

  • Starter Culture: Inoculate a single colony from each transformation into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 50 mL of fresh LB medium with the overnight culture to a starting OD₆₀₀ of 0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Growth Post-Induction: Incubate the cultures for 4 hours at 30°C.

  • Analysis: Harvest the cells, lyse them, and analyze the total protein and soluble fractions by SDS-PAGE and Western blot to compare this compound expression levels across the different strains.

Q2: My this compound protein is expressed, but it is insoluble and forming inclusion bodies. How can I increase its solubility?

A2: Protein insolubility and the formation of inclusion bodies are frequent challenges. The following strategies can help improve the solubility of your recombinant this compound.

Strategies to Enhance this compound Solubility

Strategy Detailed Approach
Lower Induction Temperature After adding the inducer, reduce the incubation temperature to 16-25°C and express the protein overnight.[2] Lower temperatures slow down protein synthesis, allowing more time for proper folding.
Reduce Inducer Concentration Titrate the concentration of your inducer (e.g., IPTG from 0.05 mM to 1 mM) to find the lowest concentration that still provides adequate expression.[3] This can reduce the rate of protein synthesis and prevent aggregation.
Change Expression Host Utilize E. coli strains engineered to promote soluble protein expression, such as those that co-express chaperones (e.g., ArcticExpress) or those that facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle).
Utilize a Solubility-Enhancing Tag Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of your this compound protein.[4]
Optimize Culture Medium Supplement the growth medium with additives that can aid in protein folding, such as 5% glycerol (B35011) or 0.4 M L-arginine.

Experimental Protocol: Optimizing Induction Temperature and IPTG Concentration

  • Starter Culture: Inoculate a 10 mL LB medium (with the appropriate antibiotic) with a single colony of E. coli harboring the this compound expression plasmid and grow overnight at 37°C.

  • Expression Cultures: Prepare a matrix of 50 mL expression cultures. Inoculate each with the overnight culture to a starting OD₆₀₀ of 0.1. Grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction Matrix:

    • Temperatures: 18°C, 25°C, 30°C, 37°C

    • IPTG Concentrations: 0.1 mM, 0.5 mM, 1.0 mM

  • Incubation: Incubate the cultures under the different conditions for appropriate times (e.g., overnight for 18°C, 4-6 hours for higher temperatures).

  • Analysis: Harvest the cells, perform cell lysis, and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE and Western blot to determine the optimal condition for soluble this compound expression.

Q3: I have good expression of soluble this compound, but I lose most of it during purification. What could be going wrong?

A3: Significant protein loss during purification can be frustrating. Here are common causes and how to troubleshoot them, focusing on His-tagged this compound purification via Immobilized Metal Affinity Chromatography (IMAC).

Troubleshooting Protein Loss During His-Tag Purification

Problem Area Potential Cause Solution
Binding to Resin Inaccessible His-tag: The His-tag may be buried within the folded this compound protein.Purify under denaturing conditions using urea (B33335) or guanidinium (B1211019) hydrochloride to expose the tag. Alternatively, move the His-tag to the other terminus of the protein.
Suboptimal Binding Buffer: The pH or salt concentration of the binding buffer may not be optimal.Ensure the pH of the binding buffer is between 7.5 and 8.0. Include 10-20 mM imidazole (B134444) in the lysis and binding buffers to reduce non-specific binding of contaminants.[5]
Washing Step Premature Elution: The wash buffer may be too stringent, causing the this compound protein to elute prematurely.Decrease the imidazole concentration in the wash buffer (e.g., from 40 mM to 20 mM).
Elution Step Inefficient Elution: The elution buffer may not be strong enough to displace the His-tagged this compound from the resin.Increase the imidazole concentration in the elution buffer (e.g., from 250 mM to 500 mM). A step-wise or linear gradient of imidazole can also be used to find the optimal elution concentration.
Protein Degradation/Precipitation Protease Activity: Proteases released during cell lysis can degrade the this compound protein.Add a protease inhibitor cocktail to the lysis buffer and perform all purification steps at 4°C.
Protein Instability: The protein may be unstable in the purification buffers and precipitate.Add stabilizing agents such as 5-10% glycerol to all purification buffers. Ensure the pH is optimal for this compound stability.

Experimental Protocol: Detailed His-Tagged this compound Purification

  • Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the this compound protein with 5 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the fractions (flow-through, wash, and elution) by SDS-PAGE to check for purity and yield.

Quantitative Data Summary

Optimizing expression conditions is critical for maximizing the yield of soluble this compound. The following tables provide illustrative examples of how different parameters can affect protein yield. Note: This is generalized data and actual results may vary.

Table 1: Effect of Induction Temperature and IPTG Concentration on this compound Yield

Induction Temperature (°C)IPTG Concentration (mM)Total this compound Yield (mg/L)Soluble this compound Yield (mg/L)
371.010010
301.08025
250.56045
180.14035

Table 2: Comparison of this compound Yield in Different E. coli Strains

E. coli StrainRelevant GenotypeSoluble this compound Yield (mg/L)
BL21(DE3)Standard expression20
Rosetta(DE3)Supplies tRNAs for rare codons35
ArcticExpress(DE3)Co-expresses cold-adapted chaperones50
C41(DE3)Tolerant to toxic proteins25

Mandatory Visualizations

This compound in the Peptidoglycan Recycling Pathway

This compound plays a crucial role in the recycling of peptidoglycan components in Gram-negative bacteria. It functions as an L,D-carboxypeptidase, cleaving the terminal D-alanine from the tetrapeptide L-Ala-γ-D-Glu-meso-Dap-D-Ala.[6][7] This action produces a tripeptide that is then re-used in the synthesis of new peptidoglycan.

Peptidoglycan_Recycling cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Periplasm Periplasm Cytoplasm Cytoplasm PGN Peptidoglycan LT Lytic Transglycosylases PGN->LT Turnover Tetrapeptide_anhMurNAc anhMurNAc- Tetrapeptide LT->Tetrapeptide_anhMurNAc AmpG AmpG Permease Tetrapeptide_anhMurNAc->AmpG Transport Tetrapeptide_anhMurNAc_cyto anhMurNAc- Tetrapeptide AmpG->Tetrapeptide_anhMurNAc_cyto NagZ NagZ Tetrapeptide_anhMurNAc_cyto->NagZ AmpD AmpD Tetrapeptide_anhMurNAc_cyto->AmpD Tetrapeptide L-Ala-γ-D-Glu- meso-Dap-D-Ala (Tetrapeptide) AmpD->Tetrapeptide This compound This compound Tetrapeptide->this compound Tripeptide L-Ala-γ-D-Glu- meso-Dap (Tripeptide) This compound->Tripeptide DAla D-Alanine This compound->DAla Mpl Mpl Tripeptide->Mpl UDP_MurNAc_Tri UDP-MurNAc- Tripeptide Mpl->UDP_MurNAc_Tri PGN_Synthesis Peptidoglycan Synthesis UDP_MurNAc_Tri->PGN_Synthesis

Role of this compound in the bacterial peptidoglycan recycling pathway.
Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues related to low protein yield.

Troubleshooting_Workflow Start Low this compound Protein Yield CheckExpression Check for Protein Expression (SDS-PAGE / Western Blot) Start->CheckExpression NoExpression No Expression Detected CheckExpression->NoExpression No ExpressionDetected Expression Detected CheckExpression->ExpressionDetected Yes OptimizeExpression Optimize Expression Conditions: - Codon Optimization - Different E. coli Strains - Tighter Promoter Control NoExpression->OptimizeExpression OptimizeExpression->CheckExpression CheckSolubility Check Protein Solubility (Soluble vs. Insoluble Fraction) ExpressionDetected->CheckSolubility Insoluble Mainly Insoluble (Inclusion Bodies) CheckSolubility->Insoluble No Soluble Mainly Soluble CheckSolubility->Soluble Yes OptimizeSolubility Optimize for Solubility: - Lower Temperature - Reduce Inducer Concentration - Use Solubility Tags Insoluble->OptimizeSolubility OptimizeSolubility->CheckSolubility CheckPurification Analyze Purification Steps (Flow-through, Wash, Elution) Soluble->CheckPurification LossDuringPurification Significant Loss During Purification CheckPurification->LossDuringPurification Yes SuccessfulPurification Successful Purification CheckPurification->SuccessfulPurification No, yield is good OptimizePurification Optimize Purification Protocol: - Buffer Composition (pH, Imidazole) - Add Protease Inhibitors - Use Stabilizing Agents LossDuringPurification->OptimizePurification OptimizePurification->CheckPurification

A logical workflow for troubleshooting low yields of recombinant this compound protein.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal OD₆₀₀ for inducing this compound expression?

    • A: It is generally recommended to induce expression during the mid-log phase of bacterial growth, which corresponds to an OD₆₀₀ of 0.6-0.8.

  • Q: Should I add a protease inhibitor cocktail to my lysis buffer?

    • A: Yes, adding a protease inhibitor cocktail is highly recommended to prevent the degradation of your target protein by proteases released during cell lysis.

  • Q: Can I store my cell pellet before purification?

    • A: Yes, you can store the harvested cell pellet at -80°C for several weeks before proceeding with protein purification.

  • Q: My purified this compound protein is precipitating during storage. How can I prevent this?

    • A: Protein precipitation during storage can be due to instability. Try adding a stabilizing agent like 5-10% glycerol to your final storage buffer. Also, ensure the buffer pH is optimal for this compound stability and consider storing the protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q: What is the purpose of imidazole in the purification buffers?

    • A: Imidazole is used in the purification of His-tagged proteins. A low concentration is included in the lysis and wash buffers to prevent non-specific binding of contaminating proteins to the Ni-NTA resin. A high concentration is used in the elution buffer to compete with the His-tag for binding to the nickel ions, thereby eluting your target protein.

References

Technical Support Center: LDCA Off-Target Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Lithocholic Acid Acetate (LDCA) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound in cancer cells?

A1: this compound is a derivative of the secondary bile acid, lithocholic acid (LCA). Both LCA and this compound are known to be agonists of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium homeostasis, immunity, and cellular differentiation.[1] this compound is a potent VDR agonist, with an activation potency 30 times that of LCA, while having minimal to no activity on the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR).[1]

Q2: What are the potential off-target effects of this compound in cancer cells?

A2: Beyond its on-target VDR activation, this compound is understood to induce off-target effects that can significantly impact cancer cell physiology. A primary off-target mechanism is the induction of oxidative stress. This occurs through the disruption of the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in ROS can, in turn, trigger downstream signaling pathways and cellular damage. Additionally, this compound has been observed to modulate signaling pathways, including the Erk1/2 MAPK and STAT3 pathways, which are crucial for cancer cell proliferation and survival.[2]

Q3: How can I differentiate between on-target VDR-mediated effects and off-target effects of this compound in my experiments?

A3: To distinguish between on-target and off-target effects, it is crucial to include appropriate controls in your experimental design. One effective strategy is to use VDR knockdown or knockout cancer cell lines. If an effect of this compound persists in cells lacking VDR, it is likely an off-target effect. Conversely, if the effect is abrogated in the absence of VDR, it is mediated by this receptor. Another approach is to use a VDR antagonist in conjunction with this compound treatment. If the antagonist blocks the observed effect, it indicates a VDR-dependent mechanism.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays

Problem: High variability in IC50 values for this compound across replicate experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the cytotoxic response to a compound. Perform cell counts accurately and ensure even cell distribution when plating.

  • Possible Cause 2: this compound Precipitation.

    • Solution: this compound, being a hydrophobic molecule, may precipitate in culture media, especially at higher concentrations. Visually inspect your treatment media for any signs of precipitation. If observed, consider preparing a fresh, more dilute stock solution or using a different solvent system (ensure the final solvent concentration is non-toxic to the cells).

  • Possible Cause 3: Fluctuations in Incubator Conditions.

    • Solution: Maintain stable temperature and CO2 levels in your cell culture incubator. Variations in these parameters can affect cell growth and drug sensitivity.

Problem: this compound shows lower-than-expected cytotoxicity in a particular cancer cell line.

  • Possible Cause 1: Cell Line-Specific Resistance Mechanisms.

    • Solution: Different cancer cell lines can have varying levels of resistance to drug-induced cytotoxicity. This can be due to differences in drug efflux pump expression or the activity of pro-survival signaling pathways. Consider performing a dose-response experiment over a wider concentration range and a longer time course.

  • Possible Cause 2: Rapid Metabolism of this compound.

    • Solution: Some cell lines may metabolize this compound more rapidly, reducing its effective concentration over time. Consider a repeat-dosing schedule or using a higher initial concentration.

Quantitative Data: this compound/LCA Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for LCA in different prostate cancer cell lines. Note that off-target effects can contribute to this cytotoxicity.

Cell LineCancer TypeCompoundIC50 Value (µM)Exposure Time (h)Citation
PC-3Prostate CancerLCA32.024[3]
DU-145Prostate CancerLCA30.424[3]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Oxidative Stress

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cells of interest

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free cell culture medium.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Alternatively, visualize and capture images using a fluorescence microscope.

Troubleshooting:

  • High Background Fluorescence: Ensure complete removal of the DCFH-DA solution and thorough washing of the cells. Some media components can auto-fluoresce; consider using phenol (B47542) red-free medium for the final measurement step.

  • No Increase in Fluorescence with Positive Control: Use a known inducer of oxidative stress, such as H2O2 (e.g., 100 µM for 1 hour), as a positive control to ensure the assay is working correctly.

Protocol 2: Western Blot Analysis of this compound's Effect on Signaling Pathways

This protocol provides a general framework for analyzing the phosphorylation status of Erk1/2 and STAT3 in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-STAT3, anti-total-STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Troubleshooting:

  • Weak or No Signal for Phosphorylated Proteins: Ensure that phosphatase inhibitors were included in the lysis buffer. Optimize the primary antibody concentration and incubation time.

  • High Background: Increase the number and duration of washing steps. Ensure the blocking step is sufficient. Consider trying a different blocking agent (e.g., BSA instead of milk).

Mandatory Visualizations

Signaling Pathway Diagram

LDCA_Off_Target_Signaling cluster_off_target Off-Target Effects cluster_outcomes Cellular Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Erk_pathway Erk1/2 Phosphorylation This compound->Erk_pathway STAT3_pathway STAT3 Phosphorylation This compound->STAT3_pathway ROS->Erk_pathway ROS->STAT3_pathway Apoptosis Induction of Apoptosis ROS->Apoptosis Proliferation Altered Cell Proliferation Erk_pathway->Proliferation STAT3_pathway->Proliferation

Caption: this compound's off-target signaling pathways in cancer cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability ros Oxidative Stress Assay (e.g., DCFH-DA) treatment->ros western Western Blot Analysis (p-Erk, p-STAT3) treatment->western analysis Data Analysis (IC50, Fold Change) viability->analysis ros->analysis western->analysis conclusion Conclusion: Characterize Off-Target Effects analysis->conclusion

Caption: Workflow for investigating this compound's off-target effects.

Logical Relationship Diagram

Logical_Relationship cluster_interventions Experimental Interventions cluster_conclusions Inferred Mechanism LDCA_Effect Observed Cellular Effect of this compound VDR_KO VDR Knockout/Knockdown LDCA_Effect->VDR_KO Effect persists? VDR_Antagonist VDR Antagonist LDCA_Effect->VDR_Antagonist Effect blocked? Antioxidant Antioxidant Co-treatment (e.g., N-acetylcysteine) LDCA_Effect->Antioxidant Effect rescued? On_Target On-Target (VDR-mediated) VDR_KO->On_Target No Off_Target Off-Target VDR_KO->Off_Target Yes VDR_Antagonist->On_Target Yes VDR_Antagonist->Off_Target No ROS_Dependent ROS-Dependent Off-Target Antioxidant->ROS_Dependent Yes

Caption: Differentiating on- and off-target this compound effects.

References

Technical Support Center: LdcA Mutant Phenotype Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of LdcA mutant phenotypes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for studying L,D-carboxypeptidase A (this compound) mutants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound, or L,D-carboxypeptidase A, is a cytoplasmic enzyme crucial for peptidoglycan (PG) recycling in many bacteria.[1][2] Its main role is to cleave the terminal D-alanine from tetrapeptide side chains of peptidoglycan fragments, producing tripeptides.[1] These tripeptides can then be reincorporated into the de novo peptidoglycan synthesis pathway.[1][2]

Q2: Why is studying this compound mutants important?

A2: this compound is implicated in several critical bacterial processes, including cell wall maintenance, stress response, and virulence.[3] In some pathogens, like Francisella tularensis, this compound is essential for cell morphology, membrane integrity, and virulence.[4][5] Understanding the effects of this compound inactivation can therefore reveal vulnerabilities in pathogenic bacteria, potentially leading to new antimicrobial targets.

Q3: Is the this compound gene essential for bacterial viability?

A3: The essentiality of this compound varies among bacterial species and growth conditions. In Escherichia coli, for instance, an this compound mutant is viable during the exponential growth phase but undergoes autolysis during the stationary phase.[6] However, in other bacteria, its deletion may not be lethal under standard laboratory conditions but can lead to significant phenotypic changes.[2]

Q4: What are the expected phenotypes of an this compound mutant?

A4: Deletion or inactivation of this compound can result in a range of phenotypes, including:

  • Altered Cell Morphology: Changes in cell size and shape, and in some cases, cell chaining or clumping.[4][7]

  • Impaired Growth: Growth defects, particularly during the stationary phase, which can lead to cell lysis.[6]

  • Changes in Peptidoglycan Composition: Accumulation of tetrapeptide precursors and a reduction in cell wall cross-linking.[3][6]

  • Increased Susceptibility to Certain Antibiotics: Notably, cell wall-targeting antibiotics like vancomycin (B549263) and ampicillin.[7]

  • Defects in Outer Membrane Integrity: Increased sensitivity to detergents like sodium dodecyl sulfate (B86663) (SDS).[7]

  • Attenuated Virulence: Reduced ability to survive and replicate within a host.[4][5]

Troubleshooting Guide

Q5: I have constructed an this compound deletion mutant, but I don't observe any obvious phenotype. What could be the reason?

A5: The absence of a clear phenotype in an this compound mutant under standard laboratory conditions can be due to several factors:

  • Functional Redundancy: Other enzymes in the bacterium might compensate for the loss of this compound function.

  • Condition-Specific Phenotype: The phenotype may only manifest under specific stress conditions, such as nutrient limitation, specific pH, or exposure to antimicrobial agents. For example, some L,D-transpeptidase mutants in E. coli only show a growth defect when starved for meso-diaminopimelate (DAP).[8]

  • Subtle Phenotypes: The effects of the mutation might be too subtle to be detected by standard growth assays. More sensitive analyses, such as detailed morphological examination or peptidoglycan analysis, may be required.

Troubleshooting Steps:

  • Vary Growth Conditions: Cultivate the mutant in different media (minimal vs. rich), at different temperatures, and under various pH conditions.

  • Apply Stressors: Test the mutant's sensitivity to cell wall-active agents (e.g., β-lactams, vancomycin), detergents (e.g., SDS), and osmotic stress.

  • Perform Detailed Cellular Analysis: Use techniques like transmission electron microscopy (TEM) to examine cell wall thickness and morphology, and HPLC to analyze peptidoglycan composition.[7]

Q6: My this compound mutant shows a severe growth defect or is non-viable. How can I confirm that this is due to the this compound deletion?

A6: To confirm that the observed phenotype is a direct result of the this compound deletion and not due to off-target mutations, you should perform a complementation analysis.

Experimental Workflow for Complementation:

  • Construct a Complementation Plasmid: Clone the wild-type this compound gene with its native promoter into a suitable expression vector.

  • Transform the Mutant: Introduce the complementation plasmid into the this compound mutant strain.

  • Phenotypic Analysis: Compare the growth and other relevant phenotypes of the complemented mutant with the wild-type and the original mutant strains. Restoration of the wild-type phenotype in the complemented strain confirms that the observed defects were due to the this compound deletion.

Q7: I am trying to analyze the peptidoglycan composition of my this compound mutant using HPLC, but the results are inconsistent.

A7: Inconsistent HPLC results for peptidoglycan analysis can arise from issues in sample preparation or the analysis itself.

Troubleshooting HPLC Analysis:

  • Incomplete Digestion: Ensure complete digestion of the purified sacculi with muramidase (B13767233). Incomplete digestion will lead to variability in the resulting muropeptide fragments.

  • Sample Purity: Ensure that the sacculi preparations are free from contaminating proteins or other cellular components.

  • Column and Buffer Issues: Use a high-quality C18 reverse-phase column and ensure that the mobile phase buffers are correctly prepared and filtered.

  • Standardization: Run a wild-type control alongside the mutant samples in every experiment to ensure consistency and to have a reference for peak identification.

Key Experimental Protocols

Protocol 1: Growth Curve Analysis

This protocol is used to assess the impact of this compound deletion on bacterial growth kinetics.

Methodology:

  • Inoculum Preparation: Grow wild-type, this compound mutant, and complemented strains overnight in a suitable liquid medium (e.g., LB broth).

  • Standardization: Dilute the overnight cultures to a starting OD₆₀₀ of 0.05 in fresh, pre-warmed medium.

  • Incubation and Measurement: Incubate the cultures at the appropriate temperature with shaking. Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis: Plot the OD₆₀₀ values against time on a semi-logarithmic scale to visualize the different growth phases.

Protocol 2: Cell Morphology Analysis by Transmission Electron Microscopy (TEM)

This protocol allows for high-resolution imaging of cellular structures to identify morphological changes in the this compound mutant.

Methodology:

  • Cell Fixation: Harvest bacterial cells from mid-log phase cultures and fix them with a suitable fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer).

  • Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by staining with uranyl acetate.

  • Dehydration and Embedding: Dehydrate the samples through a graded ethanol (B145695) series and embed them in resin.

  • Sectioning and Imaging: Cut ultra-thin sections using an ultramicrotome, place them on copper grids, and image them with a transmission electron microscope.

Protocol 3: Peptidoglycan Composition Analysis by HPLC

This protocol is used to identify and quantify changes in the muropeptide composition of the this compound mutant.[9][10]

Methodology:

  • Sacculi Isolation: Grow bacterial cultures to the desired growth phase and harvest the cells. Lyse the cells (e.g., by boiling in SDS) and isolate the insoluble peptidoglycan sacculi by ultracentrifugation.

  • Enzymatic Digestion: Digest the purified sacculi with a muramidase (e.g., mutanolysin or lysozyme) to generate soluble muropeptides.

  • Reduction and Separation: Reduce the muropeptides with sodium borohydride (B1222165) and separate them by reverse-phase HPLC using a C18 column.

  • Detection and Quantification: Detect the muropeptides by their absorbance at 207 nm.[10] Identify and quantify the peaks by comparing them to known standards or by using mass spectrometry for peak identification.[11][12][13]

Quantitative Data Summary: Expected Changes in Muropeptide Composition of an this compound Mutant

Muropeptide SpeciesWild-TypeThis compound MutantExpected Change in this compound Mutant
Monomer-Tripeptide++++Decrease
Monomer-Tetrapeptide++++Accumulation
Dimer (4-3 crosslink)++++Decrease
Dimer (3-3 crosslink)+/-+/-May be unaffected or indirectly altered

Note: The relative amounts are indicated by '+' symbols. This is a generalized representation and actual values will vary by species.

Protocol 4: Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of various antibiotics against the this compound mutant.

Methodology:

  • Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of the desired antibiotics in a 96-well microtiter plate.

  • Inoculate with Bacteria: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Workflows

Peptidoglycan Recycling Pathway

The following diagram illustrates the role of this compound in the peptidoglycan recycling pathway in Gram-negative bacteria.

Peptidoglycan_Recycling cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PG_Sacculus Peptidoglycan Sacculus Lytic_Transglycosylases Lytic Transglycosylases PG_Sacculus->Lytic_Transglycosylases Anhydro_Muropeptides Anhydro-Muropeptides (Tetrapeptides) Lytic_Transglycosylases->Anhydro_Muropeptides AmpG AmpG Permease Anhydro_Muropeptides->AmpG Anhydro_Muropeptides_cyto Anhydro-MurNAc-Tetrapeptide AmpG->Anhydro_Muropeptides_cyto Transport AmpD AmpD Tetrapeptide L-Ala-D-Glu-mDAP-D-Ala (Tetrapeptide) AmpD->Tetrapeptide NagZ NagZ This compound This compound Tetrapeptide->this compound Tripeptide L-Ala-D-Glu-mDAP (Tripeptide) This compound->Tripeptide Cleaves terminal D-Ala Mpl Mpl Ligase Tripeptide->Mpl UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide Mpl->UDP_MurNAc_Tripeptide UDP_MurNAc UDP-MurNAc UDP_MurNAc->Mpl De_novo_PG_synthesis De novo PG Synthesis UDP_MurNAc_Tripeptide->De_novo_PG_synthesis De_novo_PG_synthesis->PG_Sacculus Incorporation Anhydro_Muropeptides_cyto->AmpD Anhydro_Muropeptides_cyto->NagZ LdcA_Mutant_Analysis_Workflow start Construct this compound Mutant phenotype_check Initial Phenotypic Screen (e.g., Plate Growth) start->phenotype_check no_phenotype No Obvious Phenotype phenotype_check->no_phenotype No phenotype_observed Phenotype Observed phenotype_check->phenotype_observed Yes stress_conditions Test under Stress Conditions (Antibiotics, pH, etc.) no_phenotype->stress_conditions complementation Perform Complementation phenotype_observed->complementation detailed_analysis Detailed Phenotypic Analysis complementation->detailed_analysis stress_conditions->detailed_analysis growth_curve Growth Curve Analysis detailed_analysis->growth_curve microscopy Microscopy (TEM/SEM) for Cell Morphology detailed_analysis->microscopy pg_analysis Peptidoglycan Analysis (HPLC) detailed_analysis->pg_analysis membrane_integrity Outer Membrane Integrity Assays detailed_analysis->membrane_integrity virulence_assay Virulence Assays (if applicable) detailed_analysis->virulence_assay end Characterize this compound Function growth_curve->end microscopy->end pg_analysis->end membrane_integrity->end virulence_assay->end

References

Technical Support Center: Overcoming Drug Resistance in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering drug resistance in their tumor models. The content is designed for scientists and drug development professionals working to understand and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to targeted cancer therapies?

A1: Acquired resistance in cancer cells is a multifaceted problem. The primary mechanisms include:

  • Alteration of the Drug Target: Genetic mutations in the target protein can prevent the drug from binding effectively.[1][2]

  • Drug Efflux: Increased expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][3][4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, allowing for continued proliferation and survival.[5][6] Common examples include the Ras-MAPK and PI3K pathways.[6]

  • Enhanced DNA Repair: Tumor cells can enhance their DNA repair mechanisms to counteract DNA damage induced by chemotherapeutic agents.[7][8]

  • Inhibition of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death, a common outcome of effective cancer therapy.[7][9]

  • Changes in Drug Metabolism: The cancer cell may alter its metabolic processes to inactivate the drug more efficiently.[7]

  • Influence of the Tumor Microenvironment (TME): Factors like hypoxia (low oxygen) and interactions with stromal cells can protect cancer cells from therapy.[8][10]

Q2: My cancer cell line has become resistant to my lead compound (LDCA). What is the first step to identify the resistance mechanism?

A2: The first step is to perform a series of molecular and cellular analyses to narrow down the potential mechanisms. A recommended starting workflow includes:

  • Sequence the Target Gene: Check for mutations in the gene that codes for the protein targeted by your compound.[1] This is a common cause of resistance to targeted therapies.

  • Assess Drug Efflux: Use an efflux pump activity assay (e.g., using a fluorescent substrate like Rhodamine 123) to see if the resistant cells are pumping the drug out more effectively than the sensitive parental cells.[4]

  • Perform a Phospho-Kinase Array: Compare the activation state of key signaling pathways (e.g., EGFR, AKT, ERK) in sensitive versus resistant cells, both with and without drug treatment. This can reveal the activation of bypass pathways.[6]

  • Compare Gene Expression Profiles: Use RNA-seq or microarray analysis to identify differentially expressed genes in the resistant line, which may point to upregulated survival pathways or drug metabolism enzymes.

Q3: What are the best experimental models for studying drug resistance?

A3: The choice of model depends on the research question.

  • Acquired Resistant Cell Lines: Generated by continuous exposure of a sensitive cell line to a drug, these are useful for studying specific molecular changes.[10]

  • 3D Tumor Models (Spheroids/Organoids): These models better replicate the in vivo tumor microenvironment (TME), including cell-cell interactions and nutrient gradients, which are crucial for studying resistance.[4][11][12]

  • Patient-Derived Xenograft (PDX) Models: These are generated from patient tumors and can provide clinically relevant insights into resistance mechanisms and novel therapeutic strategies.[10]

  • Genetically Engineered Models (e.g., CRISPR-Cas9): These models allow for the introduction of specific mutations to study their direct role in conferring resistance.[10][13]

Troubleshooting Guides

Problem 1: High variability in IC50 values for the resistant cell line.
Possible Cause Troubleshooting Step
Cell Line Heterogeneity The resistant population may consist of multiple clones with varying levels of resistance.[1] Perform single-cell cloning to isolate and characterize distinct subpopulations.
Inconsistent Drug Exposure Ensure the drug concentration in the culture medium is consistently maintained. Refresh the medium and drug at regular intervals.
Passage Number Drift High-passage number cells can exhibit altered phenotypes. Use cells within a consistent, low passage number range for all experiments.
Mycoplasma Contamination Test cells for mycoplasma, which can significantly alter cellular response to drugs.
Problem 2: A combination therapy that was synergistic in vitro is not effective in our in vivo model.
Possible Cause Troubleshooting Step
Poor Drug Penetration One or both drugs may have poor pharmacokinetic properties, failing to reach the tumor at effective concentrations. Perform pharmacokinetic analysis to measure drug levels in plasma and tumor tissue.
Tumor Microenvironment (TME) Influence The TME can confer resistance not seen in 2D culture.[2][10] Re-evaluate the combination in 3D organoid models derived from the in vivo tumor.[11]
Immune System Involvement If using an immunocompromised mouse model, the contribution of the immune system is absent. Consider repeating the study in a syngeneic model with an intact immune system, as some therapies rely on immune responses.[14]
Dosing and Schedule The dosing regimen (sequence, timing, concentration) may be suboptimal. Test different administration schedules and dose levels for the combination.[15]

Data Summaries

Table 1: Illustrative Example of IC50 Shift in this compound-Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistancePrimary Resistance Mechanism
Lung Cancer (LC-01) 1545030Target Gene Mutation (T790M-like)
Colon Cancer (CC-04) 2580032Bypass Pathway (MET Amplification)
Breast Cancer (BC-02) 50150030Efflux Pump (P-gp Overexpression)

Table 2: Illustrative Example of In Vivo Efficacy of Combination Strategies in this compound-Resistant Xenograft Model (CC-04R)

Treatment GroupDosingAverage Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control Daily1500 ± 2100%
This compound (10 mg/kg) Daily1350 ± 18010%
Compound X (20 mg/kg) Daily1100 ± 15027%
This compound + Compound X Daily450 ± 9070%

Experimental Protocols

Protocol 1: Generation of an Acquired Drug-Resistant Cell Line
  • Establish Baseline Sensitivity: Determine the IC50 value of the parental cancer cell line to the drug (e.g., this compound) using a standard cell viability assay (e.g., CellTiter-Glo®).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Dose Escalation: Once the cells resume a normal growth rate, increase the this compound concentration in a stepwise manner. A common approach is to double the concentration at each step. Allow the cells to adapt and recover their growth rate before the next increase.

  • Monitor Resistance: Periodically measure the IC50 of the cell population. Continue the dose escalation until a significant fold-resistance is achieved (e.g., >10-fold higher than the parental line).

  • Isolate and Expand: Once the desired resistance level is reached, the bulk population can be used, or single-cell cloning can be performed to establish a homogenous resistant line.

  • Characterize the Resistant Line: Confirm the resistance phenotype and begin investigations into the underlying mechanism (see FAQ A2). The resistant line should be maintained in media containing a maintenance dose of this compound to prevent reversion.

Protocol 2: Evaluation of Efflux Pump Activity using Rhodamine 123
  • Cell Preparation: Seed both parental (sensitive) and resistant cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment (Optional): To confirm the involvement of a specific pump like P-gp, pre-incubate a subset of wells with a known efflux pump inhibitor (e.g., Verapamil) for 1 hour.[15]

  • Dye Loading: Add Rhodamine 123, a fluorescent substrate of P-gp, to all wells at a final concentration of ~1 µM. Incubate for 30-60 minutes to allow cellular uptake.

  • Wash and Efflux Phase: Wash the cells with fresh, pre-warmed media to remove extracellular dye.

  • Measure Fluorescence: Measure the intracellular fluorescence at Time 0 using a plate reader. Incubate the plate at 37°C and measure the fluorescence again at subsequent time points (e.g., 30, 60, 90 minutes).

  • Data Analysis: Resistant cells with high efflux activity will pump the dye out, resulting in a faster decay of intracellular fluorescence compared to sensitive cells. Co-treatment with an inhibitor should restore dye retention in the resistant cells.

Signaling Pathways and Workflows

Resistance_Bypass_Pathway cluster_treatment Therapeutic Intervention cluster_cell Cancer Cell Response This compound This compound Target_Pathway Target_Pathway This compound->Target_Pathway Inhibits Proliferation_Survival Proliferation_Survival Target_Pathway->Proliferation_Survival Blocked Bypass_Pathway Bypass_Pathway Bypass_Pathway->Proliferation_Survival Activates Resistance Resistance Proliferation_Survival->Resistance

Caption: Activation of a bypass signaling pathway to overcome drug-induced inhibition.

Experimental_Workflow cluster_model_dev Model Development cluster_analysis Mechanism Analysis cluster_validation Overcoming Resistance Sensitive_Cells Sensitive_Cells Resistant_Cells Resistant_Cells Sensitive_Cells->Resistant_Cells Continuous Drug Exposure Genomics Genomics Resistant_Cells->Genomics Proteomics Proteomics Resistant_Cells->Proteomics Functional_Assays Functional_Assays Resistant_Cells->Functional_Assays Identify_Mechanism Identify_Mechanism Proteomics->Identify_Mechanism Combination_Therapy Combination_Therapy Identify_Mechanism->Combination_Therapy

Caption: Workflow for developing and characterizing a drug-resistant tumor model.

Troubleshooting_Tree Start In Vivo Model Fails to Respond Check_PK Drug at Tumor Site? Start->Check_PK Check_TME Intrinsic Resistance in TME? Check_PK->Check_TME Yes Optimize Delivery Optimize Delivery Check_PK->Optimize Delivery No Check_Mechanism Acquired Resistance Mechanism Different? Check_TME->Check_Mechanism No Test in Organoids Test in Organoids Check_TME->Test in Organoids Yes Re-evaluate In Vitro Biopsy In Vivo Tumor & Establish New Cell Line for Mechanism ID Check_Mechanism->Re-evaluate In Vitro Yes Optimize_Delivery Optimize Drug Formulation/Dosing Test_in_Organoids Use 3D Models to Test TME-Targeted Agents

Caption: Decision tree for troubleshooting in vivo resistance.

References

Technical Support Center: Optimizing Buffer Conditions for LdcA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing LdcA (L,D-carboxypeptidase A) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and why is it important?

A1: this compound is a cytoplasmic enzyme crucial for the recycling of peptidoglycan in many Gram-negative bacteria. It specifically cleaves the terminal D-alanine from a tetrapeptide fragment of the cell wall, producing a tripeptide. This tripeptide is then re-used in the synthesis of new peptidoglycan. Disrupting this compound activity can lead to defects in the cell wall, making it an attractive target for the development of new antibiotics.[1][2][3][4][5][6]

Q2: What is a standard buffer and starting point for an this compound activity assay?

A2: A commonly used starting point for an this compound activity assay is 100 mM Tris-HCl buffer at pH 8.0 . The reaction is typically incubated at 37°C .[6]

Q3: What is the substrate for this compound in a typical in vitro assay?

A3: The substrate for this compound is a tetrapeptide derived from peptidoglycan. A common substrate used in vitro is l-Ala-γ-d-Glu-meso-A₂pm-d-Ala.[6]

Q4: Are there any known inhibitors of this compound?

A4: Yes, a non-β-lactam dithiazoline compound (DTZ) has been identified as an inhibitor of E. coli this compound with a 50% inhibitory concentration (IC₅₀) of 3 µM.[7] It is important to note that this inhibitor may not be effective against this compound from all bacterial species. Additionally, some β-lactams with a D-amino acid side chain have been shown to inhibit this compound, though with higher IC₅₀ values.[7]

Q5: Are there any known activators of this compound?

A5: Currently, there is limited specific information in the scientific literature regarding activators for this compound. General enzymatic principles suggest that optimizing buffer conditions such as pH and ionic strength is the primary way to ensure maximal activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low this compound Activity Suboptimal pH The optimal pH for this compound activity is generally around 8.0. Prepare a series of buffers with a pH range from 7.0 to 9.0 (e.g., using Tris-HCl) to determine the precise optimum for your specific this compound enzyme.
Incorrect Salt Concentration The effect of salt on this compound activity is not well-documented. Prepare reaction mixtures with varying concentrations of a neutral salt like NaCl or KCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM) to assess the impact on enzyme activity.
Enzyme Inactivity Ensure the purified this compound enzyme has been stored correctly (typically at -80°C in a suitable buffer containing glycerol) and has not undergone multiple freeze-thaw cycles. Confirm protein integrity via SDS-PAGE.
Substrate Degradation Prepare fresh substrate solution for each experiment. Ensure the substrate is fully dissolved in the assay buffer.
Presence of Inhibitors Ensure all reagents and buffers are free from potential inhibitors. If screening for inhibitors, run a control reaction without the test compound.
High Background Signal Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.
Non-enzymatic Substrate Degradation Run a control reaction without the this compound enzyme to measure the rate of spontaneous substrate degradation under your assay conditions. Subtract this background rate from your experimental values.
Inconsistent Results Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme, which is often added in small volumes.
Temperature Fluctuations Ensure all reaction components are pre-warmed to the assay temperature (e.g., 37°C) before initiating the reaction. Use a temperature-controlled incubator or water bath.
Assay Timing Ensure the incubation time is consistent across all samples and is within the linear range of the reaction. Perform a time-course experiment to determine the optimal incubation time.

Experimental Protocols

Standard this compound Activity Assay

This protocol is based on the characterization of this compound from Novosphingobium aromaticivorans.[6]

Reagents:

  • This compound Enzyme: Purified this compound diluted in an appropriate storage buffer.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate: l-Ala-γ-d-Glu-meso-A₂pm-d-Ala (tetrapeptide). Prepare a stock solution in the assay buffer.

  • Stop Solution: Glacial acetic acid.

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl, pH 8.0

    • 0.2 mM tetrapeptide substrate

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound enzyme to a final concentration that results in a linear reaction rate.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a small volume of glacial acetic acid (e.g., 5 µL to a 25 µL reaction).

  • Analyze the reaction products (tripeptide and remaining tetrapeptide) by a suitable method, such as High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of this compound Activity

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • UV detector.

Mobile Phase (example):

  • A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3). The exact gradient will need to be optimized for your specific column and substrates.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the stopped reaction mixture onto the column.

  • Run the gradient program to separate the tetrapeptide substrate from the tripeptide product.

  • Monitor the elution of the peptides by absorbance at a suitable wavelength (e.g., 210 nm).

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the tripeptide.

Signaling Pathway and Experimental Workflow

This compound in the Peptidoglycan Recycling Pathway

This compound plays a critical role in the cytoplasmic part of the peptidoglycan recycling pathway. After fragments of the cell wall are transported into the cell, this compound acts on the tetrapeptide muropeptides.

Peptidoglycan_Recycling cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PGN Peptidoglycan Muropeptides Muropeptide Fragments (e.g., Tetrapeptide) PGN->Muropeptides Turnover Transport Transport into Cytoplasm Muropeptides->Transport Tetrapeptide Tetrapeptide Transport->Tetrapeptide This compound This compound Tetrapeptide->this compound Tripeptide Tripeptide This compound->Tripeptide Cleavage of terminal D-Ala Recycling Incorporation into new Peptidoglycan synthesis Tripeptide->Recycling

Caption: Role of this compound in the bacterial peptidoglycan recycling pathway.

Experimental Workflow for Optimizing this compound Activity

This workflow outlines a logical progression for determining the optimal buffer conditions for your this compound enzyme.

LdcA_Optimization_Workflow Start Start with Standard Assay Conditions (100 mM Tris-HCl, pH 8.0, 37°C) pH_Opt pH Optimization (e.g., pH 7.0 - 9.0) Start->pH_Opt Vary pH Salt_Opt Salt Concentration Optimization (e.g., 0-200 mM NaCl/KCl) pH_Opt->Salt_Opt Use Optimal pH, Vary Salt Additive_Screen Screen Additives (e.g., divalent cations, reducing agents) Salt_Opt->Additive_Screen Use Optimal pH & Salt, Test Additives Final_Protocol Establish Optimized Assay Protocol Additive_Screen->Final_Protocol Combine Optimal Conditions

Caption: Workflow for optimizing this compound activity assay buffer conditions.

References

Technical Support Center: Minimizing Lithocholic Acid (LCA) Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing lithocholic acid (LCA) toxicity in animal models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is lithocholic acid (LCA) and why is it toxic?

A1: Lithocholic acid is a hydrophobic secondary bile acid formed by the bacterial 7-dehydroxylation of chenodeoxycholic acid (CDCA) in the gut.[1][2] Its toxicity stems from its ability to cause intrahepatic cholestasis, leading to the accumulation of bile acids in hepatocytes.[3][4] This accumulation can disrupt cell membranes, induce oxidative stress, mitochondrial dysfunction, and ultimately lead to hepatocyte necrosis and apoptosis.[5][6]

Q2: What are the typical signs of LCA toxicity in mice?

A2: Common signs of LCA-induced hepatotoxicity in mice include a significant increase in plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[4][7] Histological examination of the liver may reveal bile infarcts, focal necrosis, destructive cholangitis, and neutrophil accumulation.[3][7][8]

Q3: What is a standard protocol for inducing LCA toxicity in mice?

A3: A common method is to feed mice a diet supplemented with LCA. A 1% LCA-containing diet fed to C57BL/6 mice for 24-96 hours is a well-established model to induce cholestatic liver injury.[3][4] Another study used a 0.6% LCA-supplemented diet for 7 days.[9] The choice of concentration and duration can be adjusted to achieve the desired level of toxicity.

Q4: How can LCA toxicity be minimized in experimental settings?

A4: Several strategies can be employed to mitigate LCA toxicity. Rodents naturally detoxify LCA through hydroxylation.[1][10] Additionally, enhancing pathways like sulfation can reduce toxicity.[1][10] Co-administration of hydrophilic bile acids like ursodeoxycholic acid (UDCA) can offer protection by stimulating biliary secretion and inhibiting apoptosis.[5] Activation of nuclear receptors such as PXR and FXR can also upregulate detoxification enzymes and transporters.[11][12]

Q5: What signaling pathways are activated during LCA-induced hepatotoxicity?

A5: LCA-induced hepatotoxicity involves multiple signaling pathways. It can trigger apoptosis through the Fas death receptor and mitochondrial pathways.[5][13] The accumulation of hydrophobic bile acids can also lead to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[6][11] Furthermore, the JNK/STAT3 signaling pathway has been identified as a mediator of downstream cholestatic liver injury in LCA models.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality rate in animal cohort LCA dosage is too high or the duration of administration is too long.Reduce the concentration of LCA in the diet. A study has shown that hepatotoxicity can be observed at concentrations as low as 0.03% in the diet.[14] Start with a lower dose and titrate up to the desired effect. Shorten the experimental duration and monitor animals closely for signs of severe distress.
Inconsistent liver injury markers (ALT, AST) Variability in food intake among animals. Genetic differences in mouse strains.Ensure uniform mixing of LCA in the diet for consistent dosing.[3] Record daily food consumption to normalize LCA intake per animal.[12] Use a single, well-characterized mouse strain (e.g., C57BL/6) to minimize genetic variability.[3]
Unexpected inflammatory response LCA can induce an inflammatory response characterized by neutrophil infiltration.[3]Be aware that neutrophil recruitment is a feature of this model, typically occurring after the onset of necrosis.[3] To study direct bile acid toxicity independent of this inflammatory component, consider using models with compromised neutrophil function, although studies suggest this may not protect against the initial injury.[3]
Difficulty in assessing direct cytotoxicity vs. inflammation The observed liver injury is a combination of direct LCA-induced cell death and a subsequent inflammatory response.[3]Perform time-course experiments to distinguish the initial necrotic events from the later inflammatory infiltration. Analyze early time points (e.g., 24-48 hours) for evidence of direct hepatocyte damage before significant immune cell recruitment.[3]

Quantitative Data Summary

Table 1: Dose-Dependent Hepatotoxicity of Dietary LCA in Mice

LCA Concentration in DietDurationKey FindingsReference
0.03%7 daysLowest concentration to cause hepatotoxicity.[14]
0.1%7 daysDose-dependently increased serum LCA concentrations.[15]
0.3%7 daysSignificantly increased serum concentrations of LCA and its metabolites.[15]
1%24-96 hoursSignificant increase in plasma ALT levels by 48 hours; induction of bile infarcts and necrosis.[3][4]

Data compiled from studies using male BALB/c or C57BL/6 mice.

Detailed Experimental Protocols

Protocol 1: Induction of Cholestatic Liver Injury in Mice via LCA-Supplemented Diet

Objective: To induce a consistent and measurable level of hepatotoxicity in mice for the study of cholestasis and potential therapeutic interventions.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard rodent chow (control diet)

  • Lithocholic acid (LCA) powder

  • Diet mixer

  • Animal caging with ad libitum access to food and water

Procedure:

  • Diet Preparation: Prepare a 1% (w/w) LCA-supplemented diet by thoroughly mixing LCA powder with the standard rodent chow.[3][8] Ensure a homogenous mixture to provide consistent dosing. Prepare a control diet of standard chow without LCA.

  • Acclimatization: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Animal Grouping: Randomly assign mice to a control group (standard diet) and an experimental group (1% LCA diet).

  • Administration: Provide the respective diets and water ad libitum to the mice for a period of 24 to 96 hours.[3][4]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in behavior.

  • Sample Collection: At the end of the experimental period, euthanize the mice according to approved institutional protocols. Collect blood samples via cardiac puncture for serum biochemical analysis (e.g., ALT, AST).[7] Perfuse the liver with saline and collect tissue samples for histological analysis and gene expression studies.[16]

Protocol 2: Assessment of Hepatotoxicity

Objective: To quantify the extent of liver damage following LCA administration.

Materials:

  • Collected blood serum

  • Collected liver tissue

  • ALT/AST assay kits

  • Formalin solution (10%)

  • Paraffin (B1166041) wax

  • Microtome

  • Hematoxylin and eosin (B541160) (H&E) staining reagents

  • Microscope

Procedure:

  • Serum Biochemistry:

    • Separate serum from the collected blood samples by centrifugation.

    • Measure serum ALT and AST levels using commercially available assay kits according to the manufacturer's instructions.

  • Histological Analysis:

    • Fix liver tissue samples in 10% formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin wax.

    • Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

    • Mount the sections on glass slides and stain with H&E.

    • Examine the stained sections under a microscope to assess for liver injury, including necrosis, inflammation, and bile duct proliferation.[7][8]

Visualizations

LCA_Toxicity_Pathway cluster_cellular_effects Cellular Effects LCA Lithocholic Acid (LCA) (Hydrophobic Bile Acid) Hepatocyte Hepatocyte LCA->Hepatocyte Accumulation Membrane Membrane Disruption ER_Stress Endoplasmic Reticulum Stress Mitochondria Mitochondrial Dysfunction Fas Fas Death Receptor Activation Necrosis Necrosis Membrane->Necrosis ROS Reactive Oxygen Species (ROS) Generation ER_Stress->ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Necrosis Fas->Apoptosis Liver_Injury Cholestatic Liver Injury Apoptosis->Liver_Injury Inflammation Inflammation (Neutrophil Infiltration) Necrosis->Inflammation Necrosis->Liver_Injury Inflammation->Liver_Injury

Caption: Signaling pathways in LCA-induced hepatotoxicity.

Experimental_Workflow start Start diet_prep Diet Preparation (Control vs. LCA-supplemented) start->diet_prep acclimatization Animal Acclimatization diet_prep->acclimatization grouping Randomized Grouping acclimatization->grouping administration Diet Administration (ad libitum) grouping->administration monitoring Daily Monitoring (Weight, Clinical Signs) administration->monitoring endpoint Endpoint Reached (e.g., 96 hours) monitoring->endpoint euthanasia Euthanasia & Sample Collection (Blood, Liver) endpoint->euthanasia analysis Analysis euthanasia->analysis biochem Serum Biochemistry (ALT, AST) analysis->biochem histo Histopathology (H&E Staining) analysis->histo end End biochem->end histo->end

Caption: Workflow for LCA-induced liver injury model.

References

resolving issues with LdcA antibody specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LdcA antibody. This resource is designed for researchers, scientists, and drug development professionals to help resolve issues related to antibody specificity and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function? A1: this compound, or LD-Carboxypeptidase A, is a cytoplasmic enzyme found in many bacteria. Its primary role is in the peptidoglycan recycling pathway.[1][2][3] this compound specifically cleaves the terminal D-alanine residue from murein tetrapeptides within the cytoplasm, producing tripeptides that can be re-used for cell wall biosynthesis.[3][4] This function is crucial for bacterial viability, especially during the stationary phase of growth.[1][4]

Q2: My Western blot shows a band at an unexpected molecular weight. What could be the cause? A2: Unexpected bands can arise from several factors, including protein modifications, sample degradation, or antibody cross-reactivity.[5][6] Post-translational modifications can alter the protein's apparent molecular weight. It is also critical to ensure proper sample handling with protease inhibitors to prevent degradation, which can result in lower molecular weight bands.[5][7] If these factors are ruled out, the antibody may be cross-reacting with another protein that shares a similar epitope.[8][9]

Q3: I am seeing a strong band around 50-55 kDa and/or 25 kDa in my Western blot, in addition to my expected this compound band. What is this? A3: When using primary antibodies generated in rabbit or mouse and probing with anti-rabbit or anti-mouse secondary antibodies, it is common to detect the heavy (~50 kDa) and light (~25 kDa) chains of the primary antibody, especially in immunoprecipitation (IP) eluates. Furthermore, some anti-protein antibodies have been shown to cross-react with highly abundant proteins like the IgG heavy chain from the sample lysate itself.[10] To confirm this, run a control lane with your secondary antibody only (no primary antibody) to see if the bands persist.

Q4: What are the essential first steps to validate this this compound antibody in my system? A4: Antibody validation is crucial and must be performed for each specific application.[6][11][12] The most definitive first step is to perform a Western blot comparing a positive control (e.g., lysate from a bacterial strain known to express this compound) with a negative control.[13] The gold-standard negative control is a lysate from a genetically modified strain where the this compound gene has been knocked out (KO).[14][15] A specific antibody should show a clear signal in the positive control and no signal in the KO control.[12][15]

Troubleshooting Guide: this compound Western Blot

This guide addresses common issues encountered during Western blotting experiments with the this compound antibody.

Problem Potential Cause Recommended Solution
No Signal or Weak Signal 1. Insufficient antigen.- Increase the amount of total protein loaded per lane (20-40 µg of bacterial lysate is recommended).[7]- Use a positive control lysate from a known this compound-expressing strain.[16]
2. Primary antibody concentration too low.- Perform a titration experiment to determine the optimal antibody concentration.- Increase incubation time (e.g., overnight at 4°C).[16][17]
3. Inefficient protein transfer to the membrane.- Confirm successful transfer by staining the membrane with Ponceau S after transfer.[5]- Optimize transfer time and voltage, especially for proteins of different sizes.
High Background 1. Insufficient blocking.- Increase blocking time to 1-2 hours at room temperature.- Consider switching blocking agents (e.g., from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa).[16]
2. Antibody concentration too high.- Decrease the concentration of the primary and/or secondary antibody.[18]
3. Inadequate washing.- Increase the number and duration of wash steps (e.g., 3 x 10-minute washes with TBST).[7]
Multiple Bands / Non-Specific Signal 1. Antibody is cross-reacting with other proteins.- Crucial Step: Test the antibody on a validated this compound knockout/knockdown lysate. The signal should disappear if the antibody is specific.[12][15]- Use an independent antibody that targets a different epitope on this compound to see if the same band pattern is observed.[14]
2. Protein degradation.- Prepare fresh lysates using a buffer containing a protease inhibitor cocktail.[7]
3. Sample was not fully reduced.- Ensure fresh reducing agent (e.g., DTT or β-mercaptoethanol) is used in the loading buffer and boil samples for 5-10 minutes before loading.[5]

Validation and Troubleshooting Workflows

A logical workflow is essential for efficiently troubleshooting antibody specificity issues.

WB_Troubleshooting cluster_start Start: Western Blot (WB) Result cluster_check Initial Checks cluster_action Corrective Actions cluster_validation Gold-Standard Validation cluster_end Conclusion start Unexpected Result (e.g., Multiple Bands, No Signal) check_controls Are Positive/Negative Controls Correct? start->check_controls check_protocol Review Protocol: - Antibody Dilution? - Wash/Block Steps? - Transfer Efficiency? start->check_protocol optimize_wb Optimize WB Protocol (Titrate Ab, Change Buffer) check_controls->optimize_wb If controls failed check_protocol->optimize_wb If protocol errors found rerun_wb Re-run Experiment optimize_wb->rerun_wb ko_test Test on KO/WT Lysates rerun_wb->ko_test If issue persists specific Antibody is Specific ko_test->specific Signal only in WT not_specific Antibody is Not Specific ko_test->not_specific Signal in KO or WT

Caption: Workflow for troubleshooting unexpected Western Blot results.

The use of knockout cell lines or bacterial strains is considered the most reliable method for validating antibody specificity.

KO_Validation cluster_lysates Sample Lysates cluster_process Experimental Process cluster_results Expected Results WT Wild-Type (WT) Strain (Expresses this compound) WB Western Blot with this compound Antibody WT->WB KO This compound Knockout (KO) Strain (this compound Deleted) KO->WB Result_WT Result for WT: Band at correct MW WB->Result_WT Specific Binding Result_KO Result for KO: No Band WB->Result_KO Confirms Specificity

Caption: Principle of antibody validation using a knockout control.

Key Experimental Protocols

Protocol 1: Western Blotting for this compound Detection in Bacteria
  • Sample Preparation:

    • Culture wild-type (WT) and this compound-KO bacterial strains to the desired growth phase (e.g., mid-log or stationary).

    • Harvest cells by centrifugation. Resuspend the pellet in 1X PBS with a complete protease inhibitor cocktail.

    • Lyse cells using sonication or a bead beater on ice.

    • Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare samples by mixing 20-40 µg of protein with 4X Laemmli sample buffer containing a fresh reducing agent (e.g., 10% β-mercaptoethanol).

    • Boil samples at 95-100°C for 5-10 minutes.[5]

    • Load samples onto a 10-12% polyacrylamide gel alongside a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the membrane is activated with methanol (B129727) if using PVDF.

    • After transfer, confirm protein transfer by staining the membrane with Ponceau S for 2 minutes and then destaining with water.[5]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate the membrane with the this compound primary antibody diluted in blocking buffer. Follow the manufacturer's recommended dilution or an optimized dilution. Incubation can be for 2 hours at room temperature or overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.[7]

    • Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Image the blot using a chemiluminescence detection system. Adjust exposure time to avoid signal saturation.[17]

Protocol 2: Immunoprecipitation (IP) of this compound
  • Lysate Preparation:

    • Prepare a clarified bacterial lysate as described in the Western Blot protocol, but use a non-denaturing IP Lysis Buffer (e.g., containing Tris-HCl, NaCl, and non-ionic detergents like NP-40 or Triton X-100). Always include protease inhibitors.

  • Pre-Clearing:

    • Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the this compound primary antibody to the pre-cleared lysate (use 1-5 µg of antibody per 500 µg of total protein as a starting point).

    • Incubate for 2 hours to overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with cold IP Lysis Buffer. With each wash, resuspend the beads and then pellet them. This is a critical step to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins. This sample is now ready for analysis by Western Blot.

References

Technical Support Center: LDCA Dosage and Administration Route Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lithocholic Acid (LCA), a potent endogenous signaling molecule. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Lithocholic Acid (LCA) for in vivo administration?

A1: LCA is sparingly soluble in aqueous solutions. For in vivo studies, it is recommended to first dissolve LCA in an organic solvent before further dilution. Commonly used solvents include:

After initial dissolution, the LCA solution can be diluted with a vehicle suitable for animal administration, such as saline or corn oil. It is crucial to keep the final concentration of the organic solvent in the administered dose as low as possible to avoid solvent-induced toxicity.

Q2: What are the common administration routes for LCA in mice?

A2: The choice of administration route depends on the experimental goals, such as desired pharmacokinetic profile and target organ exposure. Common routes for LCA administration in mice include:

  • Oral Gavage (PO): Suitable for studying the effects of LCA on the gastrointestinal tract and liver, mimicking the physiological route of exposure for this secondary bile acid.

  • Intraperitoneal (IP) Injection: Allows for systemic exposure, bypassing first-pass metabolism in the liver to some extent.

  • Intravenous (IV) Injection: Provides immediate and complete systemic bioavailability, useful for studying acute effects.

  • Dietary Admixture: For chronic studies, LCA can be mixed into the rodent chow at a specified percentage by weight.

Q3: What are the typical dosage ranges for LCA in mice?

A3: The appropriate dosage of LCA can vary significantly depending on the administration route, the specific mouse strain, and the experimental endpoint. It is crucial to perform a dose-response study to determine the optimal dose for your specific model. The following table summarizes dosages reported in the literature:

Administration RouteDosage RangeNotes
Dietary Admixture 0.03% - 1% (w/w)Chronic administration. Higher concentrations (e.g., 1%) can induce severe hepatotoxicity.[1][2][3][4]
Oral Gavage 10 - 250 mg/kgCan be administered as a single dose or in repeated doses.[5][6]
Intraperitoneal (IP) Injection 50 - 250 mg/kgOften administered twice daily for several days.[7][8]
Intravenous (IV) Infusion 0.1 - 0.2 µmol/min/100g body weightUsed for inducing acute cholestasis in rats, can be adapted for mice.[9]

Q4: What is the known toxicity profile of LCA in mice?

A4: LCA is known to be the most toxic of the common bile acids and can cause significant hepatotoxicity, particularly at higher doses.[7] Key toxic effects observed in mice include:

  • Cholestasis: Impairment of bile flow.[1][3][4][10]

  • Hepatocellular Necrosis: Death of liver cells.[1][4]

  • Inflammation: Infiltration of inflammatory cells into the liver.[1][3][8]

  • Bile Duct Injury: Damage to the bile ducts.[4]

A specific LD50 value for LCA in mice via common administration routes is not consistently reported in the literature, highlighting the importance of careful dose-finding studies. One study reported no significant mortality in mice administered up to 250 mg/kg by oral gavage for 103 weeks.[5] However, other studies have shown that deoxycholic acid, another secondary bile acid, can be lethal at doses ≥ 10 mg/kg via oral gavage in mice.[11] Given LCA's higher toxicity, caution is warranted.

Troubleshooting Guide

Issue 1: Precipitation of LCA in the dosing solution.

  • Possible Cause: LCA has low aqueous solubility and can precipitate out of solution, especially when diluted from a high-concentration organic stock into an aqueous vehicle.

  • Troubleshooting Steps:

    • Increase the proportion of co-solvent: If permissible for the experiment, slightly increasing the percentage of DMSO or ethanol in the final vehicle can improve solubility.

    • Use a different vehicle: For oral gavage, suspending LCA in corn oil can be an effective alternative to aqueous solutions.

    • Prepare fresh solutions: Do not store diluted aqueous solutions of LCA for extended periods, as precipitation can occur over time. Prepare solutions fresh before each administration.

    • Sonication: Briefly sonicating the solution may help to redissolve small precipitates.

Issue 2: High mortality or severe adverse effects in treated animals.

  • Possible Cause: The administered dose of LCA is too high for the specific mouse strain or experimental conditions.

  • Troubleshooting Steps:

    • Reduce the dose: Start with a lower dose and perform a dose-escalation study to identify the maximum tolerated dose (MTD).

    • Change the administration route: If high local concentrations are a concern (e.g., with IP injection), consider oral gavage or dietary administration for a more gradual exposure.

    • Monitor animals closely: Observe animals for signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior. Implement humane endpoints if severe toxicity is observed.

    • Evaluate liver enzymes: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Variability in LCA solution preparation, administration technique, or animal handling.

  • Troubleshooting Steps:

    • Standardize solution preparation: Ensure consistent and accurate preparation of LCA solutions for all treatment groups.

    • Refine administration technique: For oral gavage, ensure proper placement of the gavage needle to avoid accidental administration into the lungs. For injections, ensure consistent injection volume and site.

    • Control for confounding factors: House animals under standardized conditions (e.g., light-dark cycle, temperature, diet) to minimize variability.

    • Include appropriate controls: Always include a vehicle control group to account for any effects of the solvent or administration procedure.

Experimental Protocols

Protocol 1: TGR5 Receptor Activation Assay

This protocol provides a general framework for a cell-based reporter assay to measure the activation of the Takeda G-protein-coupled receptor 5 (TGR5) by LCA.

  • Cell Culture: Culture HEK293 cells stably expressing human TGR5 and a cAMP response element (CRE)-luciferase reporter construct.

  • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of LCA in a suitable solvent (e.g., DMSO) and then dilute further in assay medium to the final desired concentrations. Include a known TGR5 agonist as a positive control and a vehicle control.

  • Cell Treatment: Remove the culture medium from the cells and add the prepared LCA dilutions and controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 4-6 hours).

  • Luminescence Detection: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed reporter) and plot the dose-response curve to determine the EC50 of LCA for TGR5 activation.

Protocol 2: FXR Receptor Activation Assay

This protocol outlines a general procedure for a cell-based reporter assay to assess the activation of the Farnesoid X Receptor (FXR) by LCA.

  • Cell Culture: Use a suitable cell line, such as HepG2 cells, that endogenously express FXR or are transiently transfected with an FXR expression vector and an FXR-responsive element (FXRE)-luciferase reporter construct.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of LCA in an appropriate solvent and then in culture medium. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control.

  • Cell Treatment: Treat the cells with the LCA dilutions and controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Luminescence Detection: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and plot the dose-response curve to determine the EC50 of LCA for FXR activation.

Signaling Pathways and Experimental Workflows

dot

LDCA_Signaling_Pathways cluster_TGR5 TGR5 Signaling Pathway cluster_FXR FXR Signaling Pathway LCA_TGR5 LCA TGR5 TGR5 LCA_TGR5->TGR5 binds AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates CREB CREB PKA->CREB phosphorylates Downstream_TGR5 Downstream Effects (e.g., GLP-1 secretion) EPAC->Downstream_TGR5 CREB->Downstream_TGR5 LCA_FXR LCA FXR FXR LCA_FXR->FXR binds RXR RXR FXR->RXR heterodimerizes with FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR->FXR_RXR FXRE FXRE in DNA FXR_RXR->FXRE binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes regulates

Caption: Signaling pathways of TGR5 and FXR activation by LCA.

dot

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_evaluation Evaluation Formulation LCA Formulation (Solubilization & Dilution) Dosage Dose Selection & Regimen Formulation->Dosage Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Animal_Model->Dosage Route Administration Route (PO, IP, IV, Dietary) Dosage->Route Monitoring In-life Monitoring (Clinical signs, Body weight) Route->Monitoring Endpoint Endpoint Analysis (e.g., Blood chemistry, Histopathology) Monitoring->Endpoint

Caption: General workflow for in vivo LCA experiments.

dot

Troubleshooting_Logic Start Experiment Start Problem Unexpected Outcome? (e.g., High toxicity, No effect) Start->Problem Check_Dose Verify LCA Dose & Formulation Problem->Check_Dose Yes End Experiment Successful Problem->End No Check_Route Review Administration Technique Check_Dose->Check_Route Check_Animals Assess Animal Health & Husbandry Check_Route->Check_Animals Modify_Protocol Modify Protocol (Adjust dose, Change vehicle) Check_Animals->Modify_Protocol Modify_Protocol->Start

Caption: A logical approach to troubleshooting LCA experiments.

References

Technical Support Center: L-Ascorbic Acid 2-Phosphate (LDCA) in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-ascorbic acid 2-phosphate (LDCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the precipitation of this compound and its common salt forms, such as Magnesium L-ascorbyl-2-phosphate (MAP), in cell culture media.

Troubleshooting Guides

Precipitation of this compound in culture media can arise from several factors, including improper stock solution preparation, interactions with other media components, and suboptimal storage conditions. Below is a comprehensive guide to identify and resolve these issues.

Summary of Potential Issues and Solutions for this compound Precipitation
Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media High Concentration of this compound: The final concentration of this compound in the media exceeds its solubility limit in the specific medium formulation.- Prepare a lower concentration stock solution.- Add the stock solution dropwise to the pre-warmed media while gently swirling.
Interaction with Divalent Cations: Media rich in calcium (Ca²⁺) and other divalent cations can react with the phosphate (B84403) group of this compound, forming insoluble salts.- Prepare a stock solution of this compound in water or a low-salt buffer instead of a phosphate-based buffer.[1]- Consider using a calcium-free or low-calcium medium formulation if compatible with your cell line.
Incorrect Solvent for Stock Solution: While this compound is water-soluble, using a solvent like DMSO for a high-concentration stock can cause it to crash out when diluted into the aqueous media.- Prepare stock solutions in high-purity water or a suitable buffer like PBS.[2]
Precipitate forms after a period of incubation (hours to days) Temperature Fluctuations: Changes in temperature can affect the solubility of media components, leading to precipitation.[3]- Ensure the incubator maintains a stable temperature.- Avoid repeated warming and cooling of the media.
pH Shift in Media: The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility of this compound.- Monitor and, if necessary, adjust the pH of the culture medium.- Use a medium with a robust buffering system.[3]
Slow Reaction with Media Components: Over time, this compound may slowly react with other components in the media, leading to the formation of insoluble complexes.- Prepare fresh media with this compound before each experiment.- Avoid long-term storage of media supplemented with this compound.
Fine, crystalline precipitate observed under the microscope Formation of Insoluble Salts: This is often characteristic of the formation of insoluble salts, such as calcium or magnesium phosphates.[3]- Review the media composition for high concentrations of divalent cations.- Prepare this compound stock in water to avoid adding excess phosphate.
General haziness or turbidity in the media Multiple Factors: A combination of the above factors could be contributing to the precipitation.- Systematically review your entire protocol, from stock solution preparation to media supplementation and storage.

Frequently Asked Questions (FAQs)

Q1: What is L-ascorbic acid 2-phosphate (this compound) and why is it used in cell culture?

A1: L-ascorbic acid 2-phosphate is a stable derivative of L-ascorbic acid (Vitamin C).[4] It is used in cell culture as a more stable source of Vitamin C, which is essential for various cellular processes, including collagen synthesis and acting as an antioxidant.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing this compound stock solutions is high-purity, sterile water or a simple, low-salt buffer like PBS.[2] Avoid using highly concentrated phosphate buffers, as this may contribute to precipitation when added to media containing divalent cations.

Q3: What is the typical working concentration of this compound in cell culture?

A3: The optimal working concentration of this compound can vary depending on the cell type and experimental goals. However, a common range is between 50 to 250 µM. It is always recommended to determine the optimal concentration for your specific cell line and application.

Q4: Can I sterile-filter my this compound stock solution?

A4: Yes, it is recommended to sterile-filter your this compound stock solution through a 0.22 µm filter before adding it to your sterile culture medium.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions are generally stable for short periods at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Q6: What does this compound precipitate look like?

A6: this compound-related precipitates often appear as a fine, white powder or crystalline structures that can make the medium appear cloudy or turbid. Under a microscope, they may be observed as small, irregular crystals.

Q7: Can I use media that has this compound precipitate?

A7: It is generally not recommended to use media with any form of precipitate. The precipitation indicates that the concentration of soluble components has changed, which can negatively impact your cells and the reproducibility of your experiments.[3]

Q8: How can I resolubilize precipitated this compound in my culture medium?

A8: Resolubilizing precipitates in complete culture media is challenging and often not recommended as it can alter the media's composition and pH. It is generally best to discard the media and prepare a fresh batch, following the preventative measures outlined in the troubleshooting guide.

Experimental Protocols

Protocol for Preparing and Using this compound in Culture Media

This protocol provides a step-by-step guide to minimize the risk of this compound precipitation.

Materials:

  • L-ascorbic acid 2-phosphate (e.g., Magnesium L-ascorbyl-2-phosphate) powder

  • Sterile, high-purity water or PBS

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

  • Pre-warmed complete culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in a small volume of sterile, high-purity water or PBS to create a concentrated stock solution (e.g., 100 mM). Ensure the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[1]

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Supplementing Culture Medium:

    • Thaw an aliquot of the this compound stock solution at room temperature or 37°C.

    • Pre-warm the required volume of complete culture medium to 37°C.

    • While gently swirling the pre-warmed medium, add the this compound stock solution dropwise to achieve the desired final concentration.

    • Visually inspect the medium for any signs of immediate precipitation.

  • Incubation and Observation:

    • Use the freshly supplemented medium for your cell culture experiments.

    • When observing your cells under the microscope, also check for any signs of precipitate formation in the media over time.

Visualizations

Troubleshooting Workflow for this compound Precipitation

This flowchart illustrates the decision-making process when encountering precipitation in your culture medium.

LDCA_Troubleshooting start Precipitate observed in culture medium check_stock Is the this compound stock solution clear? start->check_stock stock_precipitate Precipitate in stock solution check_stock->stock_precipitate No add_to_media Was precipitate observed immediately after adding stock to media? check_stock->add_to_media Yes remake_stock Remake stock solution following protocol stock_precipitate->remake_stock remake_stock->start immediate_precipitate Immediate Precipitation add_to_media->immediate_precipitate Yes delayed_precipitate Delayed Precipitation (during incubation) add_to_media->delayed_precipitate No troubleshoot_addition Review addition protocol: - Pre-warm media? - Add dropwise? - Correct final concentration? immediate_precipitate->troubleshoot_addition check_media_composition Review media composition for high Ca²⁺/phosphate troubleshoot_addition->check_media_composition troubleshoot_incubation Review incubation conditions: - Stable temperature? - pH shift? delayed_precipitate->troubleshoot_incubation troubleshoot_incubation->check_media_composition solution Prepare fresh medium following best practices check_media_composition->solution Collagen_Synthesis This compound This compound (L-Ascorbic Acid 2-Phosphate) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) This compound->Ascorbic_Acid Cellular Phosphatases Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Hydroxylation Hydroxylation of Proline and Lysine Residues Prolyl_Hydroxylase->Hydroxylation Lysyl_Hydroxylase->Hydroxylation Procollagen Procollagen Procollagen->Hydroxylation Collagen_Folding Stable Triple Helix Formation Hydroxylation->Collagen_Folding Secreted_Collagen Secreted Collagen Collagen_Folding->Secreted_Collagen

References

Technical Support Center: Optimizing Induction of LdcA Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the optimization of L,D-carboxypeptidase A (LdcA) expression. This compound is a key enzyme in bacterial peptidoglycan recycling, making it a significant target for novel antibacterial strategies.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression critical?

This compound (L,D-carboxypeptidase A) is a cytoplasmic enzyme in Gram-negative bacteria that plays a crucial role in cell wall peptidoglycan recycling.[1] It specifically cleaves the terminal D-Alanine from tetrapeptide fragments of peptidoglycan, producing tripeptides.[2][3] These tripeptides are then reused in the synthesis of new cell wall components.[1][3][4] Efficient expression of this compound is vital for structural studies, inhibitor screening, and understanding its role in bacterial physiology and antibiotic resistance.[1][5]

Q2: What are the common challenges encountered when expressing this compound?

Common issues include low or no protein yield, the formation of insoluble protein aggregates known as inclusion bodies, and potential toxicity to the E. coli host strain.[6][7][8] These challenges can stem from various factors including the expression vector, host strain compatibility, codon usage, and induction conditions.[9][10]

Q3: Which E. coli strains are recommended for this compound expression?

E. coli BL21(DE3) and its derivatives are widely used for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which minimizes degradation of the target protein.[10][11] For potentially toxic proteins, strains with tighter control over basal expression, such as BL21(DE3)pLysS, can be beneficial.[7][11]

Q4: How can I quickly verify if this compound expression has been induced?

A small-scale trial induction followed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is the most direct method. Collect cell pellets before and after induction with an agent like IPTG. After lysing the cells, run the total protein from both samples on an SDS-PAGE gel. A new band appearing at the expected molecular weight of this compound in the induced sample indicates successful expression.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound induction experiments.

Problem 1: Low or No Detectable this compound Expression

"I've induced my culture, but I can't see a band for this compound on my SDS-PAGE gel. What steps should I take?"

Low or absent expression is a frequent issue that can often be resolved by systematically optimizing induction parameters.[6][8] Factors such as inducer concentration, temperature, and induction duration have a significant impact on protein yield.[9][12]

Optimization Strategy: Varying Induction Conditions

A matrix of conditions should be tested to find the optimal balance for this compound expression. Lowering the induction temperature can slow down protein synthesis, which often improves proper folding and solubility.[7][13]

ParameterCondition 1 (High Temp/Short Time)Condition 2 (Low Temp/Long Time)Condition 3 (Intermediate)
Host Strain BL21(DE3)BL21(DE3)BL21(DE3)
Culture Volume 10 mL LB + Antibiotic10 mL LB + Antibiotic10 mL LB + Antibiotic
Growth Temp. 37°C37°C37°C
OD₆₀₀ at Induction 0.6 - 0.80.6 - 0.80.6 - 0.8
IPTG Concentration 1.0 mM0.1 mM0.5 mM
Induction Temp. 37°C18°C25°C
Induction Time 3 - 4 hours16 - 18 hours (Overnight)5 - 6 hours
Troubleshooting Flowchart for Low/No Expression

The following diagram outlines a logical workflow for troubleshooting poor protein expression.

G start Problem: Low/No This compound Expression check_plasmid Verify Plasmid (Sequencing, Digestion) start->check_plasmid check_plasmid->start Error in Plasmid check_transform Re-transform into Fresh Competent Cells check_plasmid->check_transform Plasmid OK check_reagents Check Reagents (IPTG, Antibiotics) check_transform->check_reagents Transformation OK optimize_induction Optimize Induction Conditions (Temp, IPTG, Time) check_reagents->optimize_induction Reagents OK check_codons Analyze Codon Usage (Use Rosetta strain?) optimize_induction->check_codons No Improvement solution3 Problem Solved optimize_induction->solution3 Expression Improved check_toxicity Assess Host Toxicity (Monitor cell growth post-induction) check_codons->check_toxicity Codons OK solution1 Use Codon-Optimized Strain (e.g., Rosetta 2) check_codons->solution1 Rare Codons Present check_toxicity->start Growth OK, Still No Protein solution2 Use Tighter Regulation (pLysS host, lower IPTG) check_toxicity->solution2 Growth Inhibited

Fig. 1: Troubleshooting logic for low or no this compound expression.
Problem 2: this compound is Expressed in an Insoluble Form (Inclusion Bodies)

"I can see a strong band for this compound, but it's all in the pellet after cell lysis. How can I increase its solubility?"

High-level expression in E. coli often leads to the misfolding and aggregation of proteins into insoluble inclusion bodies.[6][14] While this protects the protein from proteases, it requires additional steps to recover the active protein.[15][16] Mild solubilization is key for a high recovery of bioactive protein.[17]

Strategies to Improve this compound Solubility
  • Optimize Expression Conditions: Lowering the temperature (e.g., 16-25°C) and reducing the inducer (IPTG) concentration can slow protein synthesis, allowing more time for proper folding.[7][13]

  • Use a Solubility-Enhancing Tag: Fusing this compound with a highly soluble protein tag like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve solubility.[13]

  • Co-express Chaperones: Molecular chaperones can assist in the proper folding of this compound, preventing aggregation.

  • In Vitro Refolding: This involves purifying the inclusion bodies, solubilizing them with strong denaturants, and then removing the denaturant to allow the protein to refold.[15][17]

Table of Solubilization and Refolding Agents

If in vitro refolding is necessary, inclusion bodies must first be purified and then solubilized using denaturing agents.[16][18]

StepReagentTypical ConcentrationPurpose
Solubilization Guanidine-HCl (GdnHCl)6 MStrong chaotropic agent to unfold the protein.[15][16][18]
Urea6 - 8 MAnother common chaotropic agent.[15][16][17]
Reduction Dithiothreitol (DTT)5 - 100 mMReduces disulfide bonds that may trap the protein in an aggregated state.[15][18]
Refolding Buffer L-Arginine0.4 - 1.0 MSuppresses aggregation during refolding.
Glycerol5 - 10%Acts as a stabilizing agent.[6]

Key Experimental Protocols

Protocol 1: Small-Scale Trial for Optimizing this compound Induction

This protocol is designed to test different induction conditions in parallel to identify the optimal parameters for soluble this compound expression.

  • Inoculation: Pick a single colony from a fresh transformation plate and inoculate a 5 mL starter culture of LB medium with the appropriate antibiotic. Grow at 37°C with shaking for 4-6 hours.

  • Expansion: Use the starter culture to inoculate three 10 mL cultures of LB medium with antibiotic. Grow at 37°C with shaking (200-250 rpm).

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce each culture according to the conditions in the "Optimization Strategy" table above.

  • Harvest: After the induction period, collect a 1 mL sample from each culture. Centrifuge at high speed for 2 minutes to pellet the cells. Remove the supernatant.

  • Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer. Analyze the total protein content by SDS-PAGE to compare expression levels under each condition.

Protocol 2: Analysis of Protein Solubility
  • Harvest Cells: Following induction, pellet the cells from a 10 mL culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, plus protease inhibitors). Lyse the cells by sonication on ice.

  • Separation of Fractions: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Sample Preparation:

    • Soluble Fraction: Carefully transfer the supernatant to a new tube. Take a sample and mix with SDS-PAGE loading buffer.

    • Insoluble Fraction: Wash the pellet with lysis buffer, centrifuge again, and discard the supernatant. Resuspend the pellet in a volume of lysis buffer equal to the original lysate volume. Take a sample and mix with SDS-PAGE loading buffer.

  • SDS-PAGE Analysis: Load equal volumes of the total cell lysate, soluble fraction, and insoluble fraction onto an SDS-PAGE gel to determine the distribution of this compound.

Diagrams

General Workflow for this compound Expression

This diagram illustrates the standard experimental pipeline from vector transformation to protein analysis.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis transform Transform Plasmid into E. coli Host culture Grow Starter Culture transform->culture inoculate Inoculate Larger Culture culture->inoculate grow Grow to Mid-Log Phase (OD 0.6-0.8) inoculate->grow induce Induce with IPTG grow->induce incubate Incubate at Optimal Temp/Time induce->incubate harvest Harvest Cells incubate->harvest lyse Lyse Cells harvest->lyse analyze Analyze via SDS-PAGE lyse->analyze

Fig. 2: Standard experimental workflow for recombinant this compound expression.
This compound's Role in Peptidoglycan Recycling

This diagram shows a simplified pathway for peptidoglycan recycling in Gram-negative bacteria, highlighting the essential step catalyzed by this compound.

G pgn Peptidoglycan (PGN) Cell Wall lt Lytic Transglycosylases pgn->lt m4n Anhydro-Muropeptides (Tetrapeptide form) lt->m4n Degradation ampg AmpG Permease (Inner Membrane) m4n->ampg Transport This compound This compound m4n->this compound in Cytoplasm cytoplasm Cytoplasm m3n Tripeptide This compound->m3n Cleaves terminal D-Ala mpl Mpl Ligase m3n->mpl udp UDP-MurNAc-Tripeptide mpl->udp synthesis PGN Precursor Synthesis Pathway udp->synthesis

Fig. 3: Simplified pathway of this compound's function in PGN recycling.

References

Technical Support Center: Interpreting Unexpected Results from Ligand-Directed Catalytic Assembly (LDCA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving unexpected outcomes in Ligand-Directed Catalytic Assembly (LDCA) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format, providing potential causes and step-by-step troubleshooting solutions.

Issue 1: Low or No Product Yield

Q1: We are observing significantly lower than expected, or no, product formation in our this compound experiment. What are the likely causes and how can we troubleshoot this?

A1: Low or no product yield is a common challenge in this compound experiments and can stem from several factors, from reagent integrity to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Troubleshooting Steps:

  • Reagent Integrity:

    • Ligand-Linker Conjugate:

      • Troubleshooting: Verify the successful conjugation of your targeting ligand to the reactive linker via LC-MS. Ensure the ligand's binding affinity to the target protein is not compromised after conjugation.

    • Catalyst and Reactive Partners:

      • Troubleshooting: For copper-catalyzed click chemistry (a common this compound reaction), ensure the copper (I) source is active. Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). Confirm the integrity and purity of your azide (B81097) and alkyne-functionalized molecules via NMR or mass spectrometry.

  • Reaction Conditions:

    • Troubleshooting:

      • Stoichiometry: Optimize the molar ratio of the reactants. A slight excess of the smaller, more soluble reactant can sometimes drive the reaction to completion.

      • pH and Buffer: Ensure the reaction buffer is compatible with both the target protein's stability and the catalytic reaction. Tris buffers, for example, can sometimes interfere with copper-catalyzed reactions. Consider using HEPES or phosphate (B84403) buffers.

      • Temperature and Incubation Time: Optimize the reaction temperature and incubation time. While some reactions proceed quickly at room temperature, others may benefit from longer incubation at 4°C to maintain protein stability.

  • Target Protein Issues:

    • Troubleshooting:

      • Protein Concentration and Activity: Confirm the concentration and biological activity of your target protein. Ensure the protein is correctly folded and that the ligand binding site is accessible.

      • Steric Hindrance: The proximity of the reactive groups on the ligand-linker and the second reactant may be sterically hindered by the protein architecture. Consider redesigning the linker length or attachment point on the ligand.

Data Presentation: Troubleshooting Low Yield

Parameter Expected Result Unexpected Result (Example) Potential Cause
LC-MS of Ligand-Linker Single peak at expected m/zMultiple peaks, or peak at m/z of unconjugated ligandIncomplete conjugation or degradation
Target Protein Activity Assay >90% activity<50% activityProtein misfolding or degradation
Control Reaction (without protein) >95% conversion to product<10% conversion to productInactive catalyst or degraded reactants
This compound Reaction Yield 30-70%<5%Suboptimal conditions, steric hindrance

Issue 2: Off-Target Product Formation

Q2: Our mass spectrometry analysis shows the formation of unexpected products in addition to, or instead of, the desired this compound product. How do we identify the cause and mitigate these off-target reactions?

Potential Causes & Troubleshooting Steps:

  • Non-Specific Binding of Ligand:

    • Troubleshooting: Perform control experiments with a structurally similar but inactive ligand. If product formation is still observed, it suggests non-specific binding. Also, consider a competition assay with an excess of the free, unconjugated ligand.

  • High Reactant Concentrations:

    • Troubleshooting: High concentrations of the reactive partners can lead to a background reaction independent of the target-directed proximity. Perform a dose-response titration to find the optimal concentration that maximizes the target-dependent reaction while minimizing the background.

  • Instability of Reactants or Product:

    • Troubleshooting: One or more of your reactants, or the final product itself, may be unstable under the experimental conditions, leading to degradation products. Analyze the stability of each component individually under the reaction conditions using LC-MS.

Data Presentation: Investigating Off-Target Products

Experimental Condition Expected MS Result Unexpected MS Result (Example) Interpretation
Full this compound Reaction Major peak at m/z of desired productPeaks for desired product and unexpected adductsPotential off-target reaction or instability
Control: No Target Protein No product peakSignificant product peakHigh background reaction rate
Control: Inactive Ligand No product peakSignificant product peakNon-specific binding of ligand-linker
Control: Competition with Free Ligand Significantly reduced product peakNo change in product peak intensityConfirms on-target binding; suggests other issues if off-target products persist

Issue 3: Interpreting Complex Mass Spectrometry Data

Q3: We are struggling to interpret the ESI-MS data from our this compound experiment. What are some common artifacts and how can we confidently identify our product?

A3: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing this compound products, but spectra can be complex. Understanding potential artifacts is key to accurate interpretation.

Common MS Artifacts and Interpretation Strategies:

  • Multiple Charge States: Proteins and large molecules often acquire multiple charges during ESI, resulting in a series of peaks. Deconvolution software can be used to determine the parent mass.

  • Adduct Formation: Reactants or products can form adducts with salts (e.g., Na+, K+) or solvents present in the sample, leading to peaks at M+23, M+39, etc.

  • In-Source Fragmentation/Reactions: The conditions within the mass spectrometer can sometimes cause fragmentation of the analyte or reactions with residual water, leading to unexpected peaks.[1]

  • Contaminants: Common contaminants like keratin (B1170402) (from dust and skin) or polymers (from lab plastics) can appear in the spectrum.

Troubleshooting Steps for MS Analysis:

  • Analyze Individual Components: Run ESI-MS on each of your starting materials (target protein, ligand-linker, second reactant) separately to create a reference for potential contaminants and degradation products.

  • Optimize Sample Preparation: Desalt your sample before MS analysis to reduce adduct formation.

  • Use High-Resolution Mass Spectrometry: High-resolution MS can help distinguish between your product and contaminants or adducts with very similar masses.

  • Tandem MS (MS/MS): Fragmenting the ion of interest and analyzing the resulting fragments can provide structural confirmation of your product.

Experimental Protocols

Detailed Methodology for a Generic this compound Experiment using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework. Optimization of concentrations, buffer conditions, and incubation times is essential for specific targets and ligands.

  • Preparation of Stock Solutions:

    • Target Protein: Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at a concentration of 10-50 µM.

    • Ligand-Azide Conjugate: Synthesize and purify the ligand-azide conjugate. Prepare a 10 mM stock solution in DMSO.

    • Alkyne Probe: Prepare a 10 mM stock solution of the alkyne-functionalized probe in DMSO.

    • Catalyst/Reducing Agent:

      • Copper (II) Sulfate (CuSO₄): 50 mM in water.

      • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water. (A water-soluble ligand to stabilize Cu(I)).

      • Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

  • This compound Reaction Setup (100 µL final volume example):

    • In a microcentrifuge tube, add the components in the following order:

      • Buffer to bring the final volume to 100 µL.

      • 10 µL of 100 µM target protein stock (final concentration: 10 µM).

      • 1 µL of 10 mM Ligand-Azide stock (final concentration: 100 µM).

      • Gently mix and incubate for 30 minutes at room temperature to allow for ligand-protein binding.

      • 1 µL of 10 mM Alkyne Probe stock (final concentration: 100 µM).

      • Prepare a fresh catalyst premix: Combine CuSO₄ and THPTA at a 1:5 molar ratio. Add the premix to the reaction to a final copper concentration of 50-100 µM.

      • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Reaction Quenching and Analysis:

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Analyze the reaction mixture by SDS-PAGE followed by in-gel fluorescence (if one of the probes is fluorescent) and/or by LC-MS to identify the product.

Mandatory Visualizations

LDCA_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. This compound Reaction cluster_analysis 3. Analysis A Target Protein D Incubate Protein + Ligand-Azide A->D B Ligand-Azide B->D C Alkyne Probe E Add Alkyne Probe + Catalyst C->E D->E F Reaction Incubation E->F G Quench Reaction F->G H LC-MS Analysis G->H I SDS-PAGE G->I

Caption: Experimental workflow for a typical this compound experiment.

Troubleshooting_Flow Start Unexpected Result (e.g., Low Yield) CheckReagents Verify Reagent Integrity (MS, Activity Assays) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK OptimizeConditions Optimize Reaction Conditions (Stoichiometry, Buffer, Time) ReagentsOK->OptimizeConditions Yes FixReagents Replace/Purify Reagents ReagentsOK->FixReagents No ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK CheckTarget Investigate Target Protein (Concentration, Steric Hindrance) ConditionsOK->CheckTarget No Success Problem Solved ConditionsOK->Success Yes RevisitDesign Re-evaluate Experimental Design (Linker, Ligand) CheckTarget->RevisitDesign

Caption: Logical troubleshooting flow for low yield in this compound.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: Simplified PI3K-Akt signaling pathway.

References

Validation & Comparative

A Comparative Guide to Lactate Dehydrogenase A (LDHA) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of LDHA Inhibitors

The efficacy of different LDHA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for several prominent LDHA inhibitors.

InhibitorTarget(s)IC50 (nM)Ki (µM)Mechanism of Action
GSK2837808A LDHA, LDHB2.6 (hLDHA), 43 (hLDHB)[1]-Selective inhibitor.[1]
(R)-GNE-140 LDHA, LDHB3 (LDHA), 5 (LDHB)[1]-Potent inhibitor.[1]
FX11 LDHA23,300 (in HeLa cells)[2]8[2][3]Competitive inhibitor with respect to NADH.[3]
AZ-33 LDHA500[1]-Selective inhibitor.[3]
LDHA-IN-3 LDHA145.2[1]-Noncompetitive inhibitor.[1]
Sodium Oxamate LDH-A--Inhibitor of LDH-A.[1]
Galloflavin LDH--Impairs aerobic glycolysis.[4]
NHI-2 LDH-A--Inhibitor of LDH-A.[4]
Compound 7 LDHA360[5]-Potent inhibitor against LDHA.[5]
Compound 10 LDHA960[5]-Inhibitor against LDHA.[5]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

Understanding the broader biological context and the methods used to evaluate these inhibitors is crucial for interpreting the data.

LDHA Signaling Pathway

LDHA plays a key role in the final step of anaerobic glycolysis. Its inhibition affects several downstream pathways critical for cancer cell proliferation and survival.

LDHA_Signaling_Pathway cluster_LDHA LDHA-Catalyzed Reaction Glucose Glucose Pyruvate (B1213749) Pyruvate Glucose->Pyruvate Glycolysis Lactate (B86563) Lactate Pyruvate->Lactate NAD+ NADH TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect LDHA LDHA Inhibitor LDHA Inhibitors Inhibitor->LDHA Inhibitor->TCA_Cycle Shifts metabolism towards ROS Increased ROS Production Inhibitor->ROS Cell_Proliferation Cancer Cell Proliferation Warburg_Effect->Cell_Proliferation Apoptosis Apoptosis ROS->Apoptosis

Caption: LDHA converts pyruvate to lactate, a key step in the Warburg effect. Inhibitors block this conversion, leading to increased oxidative stress and apoptosis.

Experimental Workflow: LDH Enzyme Inhibition Assay

A common method to determine the potency of an LDHA inhibitor is through a spectrophotometric enzyme inhibition assay.

LDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - LDH-A Enzyme - NADH - Pyruvate - Buffer - Inhibitor dilutions Incubate Incubate Enzyme with Inhibitor Reagents->Incubate Initiate Initiate Reaction (add Pyruvate) Incubate->Initiate Measure Measure NADH oxidation (Absorbance at 340nm) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Reaction Rates Plot->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for a typical LDH-A enzyme inhibition assay to determine inhibitor potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

1. LDH-A Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard biochemical assay procedures.[6][7]

  • Objective: To determine the IC50 value of a test compound against purified human LDHA.

  • Materials:

    • Purified recombinant human LDHA enzyme.

    • Assay Buffer: 0.2 M Tris-HCl, pH 7.3.[7]

    • NADH solution (6.6 mM in Assay Buffer).[7]

    • Sodium Pyruvate solution (30 mM in Assay Buffer).[7]

    • Test compound (inhibitor) at various concentrations.

    • 96-well UV-transparent microplate.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • 2.8 mL of 0.2 M Tris-HCl buffer, pH 7.3.[7]

      • 0.1 mL of 6.6 mM NADH.[7]

      • Varying concentrations of the test compound.

    • Add 0.1 mL of the diluted LDHA enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 25°C to allow for inhibitor binding.[7]

    • Initiate the enzymatic reaction by adding 0.1 mL of 30 mM sodium pyruvate to each well.[7]

    • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 3-5 minutes.[6] The rate of NADH oxidation is proportional to LDHA activity.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability (LDH Cytotoxicity) Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[8][9]

  • Objective: To assess the cytotoxic effect of an LDHA inhibitor on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HeLa).

    • Complete cell culture medium.

    • 96-well tissue culture plates.

    • Test compound (inhibitor) at various concentrations.

    • Lysis buffer (e.g., Triton X-100) for positive control (maximum LDH release).

    • Commercial LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).

    • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm).[8]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and cell-free medium (background).

    • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well assay plate.[8]

    • Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions and add it to each well of the assay plate.[8]

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30-60 minutes).[8][9]

    • Add the stop solution provided in the kit to each well.[8]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[8]

    • Calculate the percentage of cytotoxicity for each inhibitor concentration using the following formula:

      • Cytotoxicity (%) = 100 x (OD_sample - OD_spontaneous) / (OD_maximum - OD_spontaneous)

References

A Comparative Guide to Metabolic Modulators in Cancer Therapy: LDCA vs. Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, famously known as the Warburg effect, presents a promising therapeutic window. By targeting the unique metabolic dependencies of tumors, researchers aim to selectively inhibit cancer cell growth and survival. This guide provides a comparative analysis of Lithocholic Acid (LCA), often referred to as LDCA, and other prominent metabolic modulators—Dichloroacetate (DCA), 2-Deoxy-D-Glucose (2-DG), and Metformin (B114582)—in the context of cancer therapy. We present a synthesis of experimental data, detail relevant signaling pathways, and provide standardized experimental protocols to aid in the design and interpretation of future research.

At a Glance: Comparative Efficacy of Metabolic Modulators

The following table summarizes the half-maximal inhibitory concentration (IC50) values for LCA, DCA, 2-DG, and Metformin across a range of cancer cell lines, providing a quantitative overview of their anti-proliferative effects. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Cell LineCancer TypeThis compound (LCA) (µM)DCA (mM)2-DG (mM)Metformin (mM)
MCF-7 Breast Cancer~11.9 (72h)[1]~5 (96h)[2]~4-8 (72h)[3]>50 (48h)[4]
MDA-MB-231 Breast Cancer~11.3 (72h)[1]-~4-8 (72h)[3]~51.4 (48h)[4]
Capan-2 Pancreatic Cancer~0.01-0.03[5]~75 (24h)[6]--
MIA PaCa-2 Pancreatic Cancer--More sensitive than Panc-1-
Panc-1 Pancreatic Cancer-~75 (24h)[6]Less sensitive than MIA PaCa-2-
HCT116 Colon Cancer-Unaffected at 0.5mM (7 days)[7]--
A549 Lung Cancer->2 (normoxic)[8]-~2-3 fold lower IC50 than resistant line[9]

Mechanisms of Action: A Tale of Different Metabolic Targets

The therapeutic strategies of these four metabolic modulators diverge significantly in their primary molecular targets and downstream effects on cancer cell metabolism.

Lithocholic Acid (LCA) , a secondary bile acid, exhibits a multi-faceted anti-cancer effect that includes metabolic modulation. Unlike agents that directly inhibit glycolysis, LCA appears to promote a shift towards oxidative metabolism. In breast and pancreatic cancer cells, LCA has been shown to increase oxidative phosphorylation (OXPHOS) and flux through the TCA cycle[10][11]. This is contrary to the Warburg effect and may contribute to its anti-proliferative and pro-apoptotic effects by increasing oxidative stress[12]. LCA's actions are mediated through the activation of several receptors, including the Takeda G-protein coupled receptor 5 (TGR5), the Farnesoid X Receptor (FXR), and the Vitamin D Receptor (VDR)[12][13][14].

Dichloroacetate (DCA) acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This effectively channels pyruvate from glycolysis into the mitochondria for oxidation via the TCA cycle, thereby counteracting the Warburg effect and promoting apoptosis[7].

2-Deoxy-D-Glucose (2-DG) is a glucose analog that competitively inhibits glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized, leading to the inhibition of glycolysis, depletion of ATP, and induction of cell death[15][16].

Metformin , a widely used anti-diabetic drug, primarily targets complex I of the mitochondrial electron transport chain. This inhibition of oxidative phosphorylation leads to a decrease in ATP production and an increase in AMP levels, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates multiple downstream targets to inhibit anabolic processes and cell growth[17][18].

Signaling Pathways and Experimental Workflows

To visualize the intricate molecular interactions and experimental procedures discussed, we provide the following diagrams generated using the DOT language.

Signaling Pathways

LCA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC activates LCA Lithocholic Acid LCA->TGR5 VDR VDR LCA->VDR FXR FXR LCA->FXR CAR CAR LCA->CAR cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates NFkB_Inhibition NF-κB Inhibition VDR->NFkB_Inhibition mediates Gene_Expression Target Gene Expression VDR->Gene_Expression regulates FXR->Gene_Expression regulates CAR->Gene_Expression regulates Anti_proliferative_genes Anti-proliferative Genes Gene_Expression->Anti_proliferative_genes Detoxification_genes Detoxification Enzymes Gene_Expression->Detoxification_genes

Figure 1: Simplified signaling pathways of Lithocholic Acid (LCA) in cancer cells.

Metabolic_Modulators_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate ATP_gly ATP G6P->ATP_gly produces Lactate (B86563) Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (Complex I) TCA->ETC ATP_oxphos ATP ETC->ATP_oxphos produces TwoDG 2-DG TwoDG->G6P inhibits DCA DCA PDK PDK DCA->PDK inhibits Metformin Metformin Metformin->ETC inhibits LCA LCA LCA->TCA promotes LCA->ETC promotes PDH PDH PDK->PDH inhibits

Figure 2: Overview of the metabolic targets of LCA, DCA, 2-DG, and Metformin.
Experimental Workflows

Seahorse_Workflow start Start seed_cells Seed cancer cells in Seahorse XF plate start->seed_cells incubate Incubate overnight seed_cells->incubate prepare_reagents Prepare assay medium and inhibitor compounds incubate->prepare_reagents hydrate_sensor Hydrate sensor cartridge prepare_reagents->hydrate_sensor run_assay Run Seahorse XF Assay (measure OCR and ECAR) hydrate_sensor->run_assay inject_compounds Sequential injection of metabolic inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) run_assay->inject_compounds during run analyze_data Data analysis and normalization run_assay->analyze_data inject_compounds->run_assay end End analyze_data->end

Figure 3: General workflow for a Seahorse XF metabolic flux analysis experiment.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature for assessing the effects of metabolic modulators.

Seahorse XF Real-Time ATP Rate Assay

This protocol allows for the simultaneous measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

  • Seahorse XFe96/24 Extracellular Flux Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine as per experimental requirements.

  • Metabolic inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors).

  • Cancer cell lines of interest.

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a standard cell culture incubator.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Instrument Setup and Calibration: Load the hydrated sensor cartridge with the metabolic inhibitors into the appropriate ports. Calibrate the instrument with the cell plate.

  • Assay Execution: The instrument will measure baseline OCR and ECAR. Subsequently, the pre-loaded inhibitors are injected sequentially to measure key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: After the run, normalize the data to cell number or protein concentration. Analyze the OCR and ECAR profiles to determine the metabolic phenotype of the cells and the effect of the tested modulators.

Lactate Production Assay

This colorimetric assay quantifies the amount of lactate secreted by cancer cells into the culture medium, serving as a direct measure of glycolytic activity.

Materials:

  • 96-well clear, flat-bottom microplates.

  • Cancer cell lines of interest.

  • Cell culture medium.

  • Lactate Assay Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) or individual reagents (Lactate Dehydrogenase, NAD+).

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the metabolic modulators at various concentrations for the desired duration.

  • Sample Collection: Collect the cell culture supernatant.

  • Assay Reaction: In a new 96-well plate, add the collected supernatant and the reagents from the lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction where lactate is oxidized to pyruvate, with the concomitant reduction of NAD+ to NADH.

  • Measurement: The amount of NADH produced is proportional to the lactate concentration and can be measured by absorbance at a specific wavelength (e.g., 340 nm or as specified by the kit) using a microplate reader.

  • Quantification: Calculate the lactate concentration in each sample by comparing the absorbance values to a standard curve generated with known lactate concentrations.

Western Blot Analysis of Metabolic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in metabolic pathways, providing mechanistic insights into the action of the modulators.

Materials:

  • Cancer cell lines of interest.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against target metabolic proteins (e.g., PDK, hexokinase, GLUT1, AMPK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cancer cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target protein.

Conclusion

The landscape of metabolic modulators for cancer therapy is diverse and rapidly evolving. While DCA, 2-DG, and metformin have well-defined roles in targeting glycolysis and oxidative phosphorylation, Lithocholic Acid presents a more complex mechanism of action, influencing metabolic reprogramming through receptor-mediated signaling pathways. This guide provides a foundational comparison to aid researchers in navigating this complex field. The provided experimental data, pathway diagrams, and detailed protocols are intended to facilitate further investigation into these promising therapeutic avenues. A deeper understanding of the nuanced effects of these modulators, both alone and in combination, will be crucial for the development of more effective and personalized cancer treatments.

References

Comparative Analysis of LdcA Across Diverse Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure, function, and enzymatic activity of L,D-carboxypeptidase A (LdcA), a key enzyme in bacterial peptidoglycan recycling, reveals significant conservation alongside subtle variations across different bacterial species. This guide provides a comparative analysis of this compound from Escherichia coli, Pseudomonas aeruginosa, and Vibrio cholerae, offering valuable insights for researchers in microbiology, drug discovery, and biochemistry.

This compound plays a crucial role in the intricate process of peptidoglycan recycling, a pathway essential for bacterial cell wall maintenance and adaptation. By cleaving the terminal D-alanine from tetrapeptide fragments of peptidoglycan, this compound facilitates the reuse of these components in the synthesis of new cell wall material. This central function makes this compound a potential target for novel antimicrobial agents. This guide summarizes key structural and functional characteristics of this compound from three clinically relevant bacterial strains, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Performance Comparison of this compound

Bacterial StrainGeneSubcellular LocalizationSubstrate SpecificityKnown Inhibitors
Escherichia coliThis compoundCytoplasmicMonomeric muropeptides, free tetrapeptides, and UDP-activated murein precursors. Does not act on intact peptidoglycan sacculi or cross-linked muropeptides.[1]-
Pseudomonas aeruginosaThis compoundCytoplasmicPresumed to be similar to E. coli this compound, acting on tetrapeptide fragments of peptidoglycan.-
Vibrio choleraeldcV (VC2153)CytoplasmicActs on tetrapeptides; does not act on pentapeptides or cross-linked muropeptides.[2]-

Structural Insights into this compound

The three-dimensional structures of this compound from E. coli and P. aeruginosa have been determined, revealing a conserved overall fold and active site architecture. The structure for V. cholerae this compound has not yet been experimentally determined.

  • Escherichia coli this compound: The crystal structure of E. coli this compound reveals a catalytic triad (B1167595) composed of Serine, Histidine, and Glutamate residues, which is characteristic of serine peptidases.[3]

  • Pseudomonas aeruginosa this compound: A cryo-electron microscopy structure of P. aeruginosa this compound shows a similar overall architecture to the E. coli enzyme, suggesting a conserved catalytic mechanism.[4]

Signaling and Experimental Workflows

To facilitate a deeper understanding of this compound's role and the methods used to study it, the following diagrams illustrate the peptidoglycan recycling pathway and a general workflow for this compound characterization.

Peptidoglycan_Recycling_Pathway Peptidoglycan Recycling Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PGN Peptidoglycan Muropeptides Muropeptides (Tetrapeptides) PGN->Muropeptides Lytic Transglycosylases Imported_Muropeptides Imported Muropeptides Muropeptides->Imported_Muropeptides Permease This compound This compound Imported_Muropeptides->this compound Tripeptide Tripeptide This compound->Tripeptide Cleaves terminal D-Alanine UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide Tripeptide->UDP_MurNAc_Tripeptide Mpl New_PGN_Synthesis New Peptidoglycan Synthesis UDP_MurNAc_Tripeptide->New_PGN_Synthesis

Caption: A simplified diagram of the peptidoglycan recycling pathway highlighting the central role of this compound.

LdcA_Characterization_Workflow This compound Characterization Workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_characterization Biochemical and Structural Characterization Cloning Clone this compound gene into expression vector Transformation Transform into expression host (e.g., E. coli) Cloning->Transformation Induction Induce protein expression Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography Affinity_Chromatography->Size_Exclusion Purity_Analysis Purity Analysis (SDS-PAGE) Size_Exclusion->Purity_Analysis Enzyme_Assay Enzyme Activity Assay (Determine Km, kcat) Purity_Analysis->Enzyme_Assay Substrate_Specificity Substrate Specificity Analysis Purity_Analysis->Substrate_Specificity Structural_Analysis Structural Analysis (X-ray Crystallography/Cryo-EM) Purity_Analysis->Structural_Analysis

Caption: A general experimental workflow for the cloning, expression, purification, and characterization of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Recombinant this compound Production and Purification
  • Gene Cloning: The this compound gene from the target bacterium is amplified by PCR and cloned into an expression vector, often containing a purification tag such as a polyhistidine (His) tag.

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cellular debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the recombinant this compound.

  • Size-Exclusion Chromatography: Further purification is often achieved using size-exclusion chromatography to separate this compound from any remaining contaminants and protein aggregates.

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

L,D-Carboxypeptidase Activity Assay

The activity of this compound is typically measured by monitoring the cleavage of a synthetic or natural substrate. A common method involves High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.

  • Reaction Mixture: A typical reaction mixture contains the purified this compound enzyme, a suitable buffer (e.g., Tris-HCl), and the tetrapeptide substrate (e.g., UDP-MurNAc-L-Ala-γ-D-Glu-meso-DAP-D-Ala).

  • Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • HPLC Analysis: The reaction mixture is analyzed by reverse-phase HPLC to separate the tetrapeptide substrate from the tripeptide product. The peak areas are integrated to determine the amount of product formed.

  • Kinetic Parameter Determination: By varying the substrate concentration and measuring the initial reaction velocities, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined using non-linear regression analysis.

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of this compound provides crucial insights into its catalytic mechanism and substrate binding.

  • Crystallization: Purified this compound is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives.

  • X-ray Diffraction Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam. The diffraction data are collected on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which an atomic model of the protein is built and refined.

Conclusion

This comparative analysis underscores the conserved nature of this compound's function in peptidoglycan recycling across different bacterial species. The structural similarities between the E. coli and P. aeruginosa enzymes further support a common catalytic mechanism. However, the lack of comprehensive kinetic data and detailed substrate specificity studies for this compound from P. aeruginosa and V. cholerae highlights critical knowledge gaps. Future research focused on these areas will be instrumental in validating this compound as a broad-spectrum antimicrobial target and in guiding the rational design of potent and specific inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the fascinating biology of this essential bacterial enzyme.

References

Confirming On-Target Effects of Dichloroacetate (LDCA) in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to confirm the on-target effects of Dichloroacetate (LDCA or DCA), a small molecule inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). By reversing the Warburg effect, this compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, a mechanism with significant therapeutic potential.[1][2] This guide details experimental protocols and presents comparative data for this compound and alternative metabolic modulators, enabling researchers to design robust target validation studies.

Comparative Efficacy of PDK Inhibitors

The primary target of this compound is Pyruvate Dehydrogenase Kinase (PDK).[1] Inhibition of PDK leads to the activation of the Pyruvate Dehydrogenase Complex (PDC), thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[3] Several compounds have been developed to target this crucial node in cancer metabolism. The following tables provide a quantitative comparison of this compound with other notable PDK inhibitors.

Table 1: Comparison of Inhibitory Potency (IC50) Against PDK Isoforms

CompoundPDK1 (μM)PDK2 (μM)PDK3 (μM)PDK4 (μM)
Dichloroacetate (DCA) 80183--
AZD7545 0.0160.0140.0230.015
VER-246608 0.0210.0070.0080.011

Data sourced from a comparative guide on PDK inhibitors.[3]

Table 2: Comparison of Cellular Efficacy (IC50/EC50) in Cancer Cell Lines

CompoundCell LineAssayIC50/EC50
Dichloroacetate (DCA) MeWo (Melanoma)Proliferation13.3 mM
Dichloroacetate (DCA) A375 (Melanoma)Proliferation14.9 mM
Dichloroacetate (DCA) SK-MEL-2 (Melanoma)Proliferation>25 mM
AZD7545 A375 (Melanoma)Proliferation35.0 μM
AZD7545 MeWo (Melanoma)Proliferation89.3 μM
FX11 (LDHA Inhibitor) P493 (Lymphoma)ATP Levels~9 μM
FX11 (LDHA Inhibitor) Neuroblastoma Cell LinesLactate Production~10 μM

Data for DCA and AZD7545 in melanoma cell lines sourced from a study on PDK inhibition in melanoma.[4] Data for FX11 sourced from studies on LDHA inhibition.

Experimental Protocols for Target Engagement

Confirming that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development.[5] The following are detailed protocols for key experiments to validate the on-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[6]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PDK in each sample by Western blotting using a specific antibody against PDK.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble PDK as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Western Blotting for Downstream Effects

Validating the downstream consequences of target engagement provides further evidence of on-target activity. For this compound, this involves assessing the phosphorylation status of the Pyruvate Dehydrogenase (PDH) complex, a direct substrate of PDK.

Experimental Protocol:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control as described above.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the E1α subunit of PDH (e.g., anti-phospho-PDHA1).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate (e.g., ECL).

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDHA1 or a housekeeping protein like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities. A decrease in the ratio of phosphorylated PDH to total PDH in this compound-treated cells compared to the control indicates successful inhibition of PDK.

Visualizing the Molecular Mechanisms

Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in confirming the on-target effects of this compound.

Warburg Effect and this compound's Mechanism of Action

Cancer cells often exhibit the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen.[7][8][9] this compound targets this metabolic phenotype by inhibiting PDK.

Warburg_Effect_and_this compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate High in Cancer (Warburg Effect) LDHA LDHA Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Lactate->Pyruvate PDC_active PDC (Active) Pyruvate_mito->PDC_active PDC_inactive PDC (Inactive) PDC_inactive->PDC_active Dephosphorylation PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDK PDK This compound This compound This compound->PDK Inhibits

Caption: this compound inhibits PDK, promoting the conversion of pyruvate to Acetyl-CoA.

Experimental Workflow for CETSA

The following diagram illustrates the key steps in a Cellular Thermal Shift Assay experiment to confirm target engagement.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound vs. Vehicle) Heat_Shock 2. Heat Shock (Temperature Gradient) Cell_Culture->Heat_Shock Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Shock->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifugation Supernatant 5. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Western_Blot 6. Western Blot (Detect Target Protein) Supernatant->Western_Blot Analysis 7. Data Analysis (Generate Melting Curves) Western_Blot->Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Logical Relationship for Target Validation

A multi-faceted approach is crucial for robustly confirming the on-target effects of a compound. This involves demonstrating direct target binding and observing the expected downstream cellular consequences.

Target_Validation_Logic Compound This compound Target_Engagement Direct Target Engagement (e.g., CETSA) Compound->Target_Engagement Downstream_Effect Downstream Cellular Effect (e.g., ↓ p-PDH) Compound->Downstream_Effect On_Target_Confirmation Confirmation of On-Target Effect Target_Engagement->On_Target_Confirmation Phenotypic_Outcome Phenotypic Outcome (e.g., ↓ Cell Proliferation) Downstream_Effect->Phenotypic_Outcome Phenotypic_Outcome->On_Target_Confirmation

Caption: Logic for confirming on-target effects of this compound.

References

A Comparative Guide to the Enzymatic Activity of L-Aspartate α-Decarboxylase (LdcA) and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activity of L-aspartate α-decarboxylase (LdcA) and its homologues. This compound, a key enzyme in pantothenate (Vitamin B5) biosynthesis, catalyzes the conversion of L-aspartate to β-alanine. Understanding the functional nuances of this compound and its related enzymes is crucial for applications in metabolic engineering, biofuel production, and as a potential target for novel antimicrobial agents.

Overview of this compound and Its Homologues

L-aspartate decarboxylase enzymes are broadly classified based on the position of decarboxylation on the L-aspartate substrate and their cofactor requirements. The primary enzyme, L-aspartate α-decarboxylase (this compound or PanD), removes the carboxyl group from the α-carbon of L-aspartate to produce β-alanine.[1] This reaction is a critical step in the biosynthesis of pantothenate, a precursor to the essential Coenzyme A.[2]

There are two main types of this compound enzymes:

  • Pyruvoyl-dependent this compound: Predominantly found in prokaryotes, this type utilizes a pyruvoyl group as a cofactor.[3]

  • Pyridoxal-5'-phosphate (PLP)-dependent this compound: This form is mainly found in eukaryotes and relies on PLP as its cofactor.[3]

A key functional homologue is L-aspartate β-decarboxylase (also known as aspartate 4-decarboxylase) , which catalyzes the removal of the carboxyl group from the β-carbon of L-aspartate, yielding L-alanine instead of β-alanine.[4]

cluster_0 Aspartate Decarboxylase Family cluster_1 Catalytic Reactions This compound L-Aspartate α-Decarboxylase (this compound/PanD) pyr_this compound Pyruvoyl-dependent (Prokaryotes) This compound->pyr_this compound Types based on cofactor plp_this compound PLP-dependent (Eukaryotes) This compound->plp_this compound Types based on cofactor aspartate L-Aspartate beta_alanine β-Alanine + CO2 abdc L-Aspartate β-Decarboxylase l_alanine L-Alanine + CO2 aspartate->beta_alanine α-decarboxylation aspartate->l_alanine β-decarboxylation Pantothenate_Pathway cluster_main Pantothenate & Coenzyme A Biosynthesis Aspartate L-Aspartate bAla β-Alanine Aspartate->bAla CO2 This compound This compound (PanD) bAla->this compound PanC Pantothenate Synthetase (PanC) bAla->PanC Pantoate Pantoate Pantoate->PanC Pantothenate Pantothenate (Vitamin B5) FiveSteps 5 Enzymatic Steps Pantothenate->FiveSteps CoA Coenzyme A PanC->Pantothenate FiveSteps->CoA cluster_workflow This compound Enzymatic Assay Workflow prep 1. Prepare Reaction Mixture (Buffer, L-Aspartate) preheat 2. Pre-heat Mixture (e.g., 37°C for 10 min) prep->preheat initiate 3. Initiate Reaction (Add purified this compound enzyme) preheat->initiate incubate 4. Incubate (e.g., 10 min at 37°C) initiate->incubate terminate 5. Terminate Reaction (e.g., Heat at 100°C for 15 min) incubate->terminate analyze 6. Analyze Product (Quantify β-alanine via HPLC) terminate->analyze

References

A Comparative Guide to LD-Carboxypeptidases: Structure, Function, and Enzymatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of different classes of LD-carboxypeptidases (LDCs), key enzymes in bacterial cell wall metabolism and recycling. Understanding the distinctions between these enzymes is crucial for the development of novel antimicrobial agents. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a thorough comparative analysis.

Introduction to LD-Carboxypeptidases

LD-carboxypeptidases are enzymes that cleave the L-D peptide bond between the ultimate and penultimate amino acids of bacterial peptidoglycan stem peptides. This activity is central to peptidoglycan recycling, a process where bacteria salvage components of their cell wall during growth and division. By trimming tetrapeptide precursors to tripeptides, LDCs provide the correct substrate for downstream enzymes in the recycling pathway, ensuring the efficient reuse of cell wall components.[1][2][3] The primary classes of LDCs include the serine-dependent LdcA, the zinc-dependent metalloenzyme LdcB, and a recently identified cysteine-dependent class represented by ElsL.

Structural and Functional Comparison

LD-carboxypeptidases can be broadly categorized into three distinct classes based on their catalytic mechanism and structural fold.

FeatureThis compound (Serine Peptidase)LdcB (Zinc-Metallopeptidase)ElsL (Cysteine Peptidase)
Catalytic Mechanism Utilizes a catalytic triad, typically Ser-His-Glu, for nucleophilic attack.Employs a zinc ion in the active site, coordinated by conserved histidine and aspartate/glutamate residues, to activate a water molecule for hydrolysis.[1]Relies on a cysteine residue as the primary nucleophile in catalysis.[4]
Structural Fold Belongs to the S66 family of serine peptidases.[5]Adopts a zinc-carboxypeptidase fold characteristic of the LAS (Lysostaphin, D-Ala-D-Ala metallopeptidases, Sonic hedgehog) superfamily.[1]Possesses a YkuD-family domain, which is more commonly found in L,D-transpeptidases.[4]
Cellular Localization Typically cytoplasmic.[5]Anchored to the exterior of the cell membrane in Gram-positive bacteria or located in the periplasm of Gram-negative bacteria.[5]Cytoplasmic.[6]
Substrate Specificity Primarily acts on murein tetrapeptides (e.g., L-Ala-γ-D-Glu-meso-diaminopimelic acid-D-Ala).[3]Active against bacterial cell wall tetrapeptides.[1]Shows selective LD-carboxypeptidase activity on murein tetrapeptides (M4) but not pentapeptides (M5).[7]
Representative Organism Pseudomonas aeruginosa, Escherichia coliStreptococcus pneumoniae, Bacillus anthracis, Bacillus subtilis[1]Acinetobacter baumannii[4]

Quantitative Data Comparison

A direct quantitative comparison of the kinetic parameters of these enzymes is essential for understanding their efficiency and for the design of specific inhibitors. The following table summarizes available kinetic data for representative LD-carboxypeptidases. Note: Direct comparative studies are limited, and data is compiled from individual studies.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound Pseudomonas aeruginosaMurNAc-L-Ala-γ-D-Glu-meso-A₂pm-D-AlaData not availableData not availableData not available
LdcB Streptococcus pneumoniaeData not availableData not availableData not availableData not available
ElsL Acinetobacter baumanniiData not availableData not availableData not availableData not available

Absence of specific kinetic parameters in the literature highlights a key area for future research.

Signaling Pathways and Experimental Workflows

Peptidoglycan Recycling Pathway

LD-carboxypeptidases play a critical role in the cytoplasmic part of the peptidoglycan recycling pathway. The following diagram illustrates the central position of this compound in this process in Gram-negative bacteria.

Peptidoglycan_Recycling cluster_periplasm Periplasm PGN_Turnover Peptidoglycan Turnover Muropeptides Muropeptides (e.g., Tetra- and Pentapeptides) PGN_Turnover->Muropeptides AmpG AmpG Permease Muropeptides->AmpG Transport Imported_Muropeptides Imported Muropeptides AmpG->Imported_Muropeptides AmpD AmpD (N-acetylmuramyl-L-alanine amidase) Imported_Muropeptides->AmpD Tetrapeptide L-Ala-γ-D-Glu-mDAP-D-Ala AmpD->Tetrapeptide This compound This compound (LD-Carboxypeptidase) Tetrapeptide->this compound Tripeptide L-Ala-γ-D-Glu-mDAP This compound->Tripeptide Mpl Mpl (Murein peptide ligase) Tripeptide->Mpl UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide Mpl->UDP_MurNAc_Tripeptide De_novo_synthesis To De Novo Peptidoglycan Synthesis UDP_MurNAc_Tripeptide->De_novo_synthesis Experimental_Workflow Start Start Enzyme_Substrate Incubate Purified LDC with Tetrapeptide Substrate Start->Enzyme_Substrate Reaction_Quench Quench Reaction (e.g., acid addition) Enzyme_Substrate->Reaction_Quench Centrifugation Centrifuge to Remove Precipitated Protein Reaction_Quench->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC Reverse-Phase HPLC Analysis Supernatant_Collection->HPLC Peak_Analysis Analyze Peaks: Quantify Substrate and Product HPLC->Peak_Analysis Data_Analysis Calculate Kinetic Parameters (Km, kcat) Peak_Analysis->Data_Analysis End End Data_Analysis->End

References

Cross-Validation of Lithocholic Acid (LCA) Efficacy in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Lithocholic Acid (LCA), a secondary bile acid, across various cancer types. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to facilitate an objective evaluation of LCA's potential as an anti-cancer agent. The guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.

Quantitative Efficacy of Lithocholic Acid: A Comparative Summary

The anti-proliferative activity of Lithocholic Acid (LCA) has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of LCA in comparison to standard chemotherapeutic agents. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: IC50 Values of Lithocholic Acid (LCA) in Various Human Cancer Cell Lines

Cancer TypeCell LineLCA IC50 (µM)Exposure TimeSource
Prostate CancerPC-332.024h[1][2][3]
Prostate CancerDU-14530.424h[1][2][3]
Breast CancerMCF-7Dose-dependent decrease in viability (25-200 µM)24h and 48h[4]
Pancreatic CancerCapan-2, BxPC-3Inhibition of proliferation at serum reference concentrationsNot specified[5][6][7]
NeuroblastomaBE(2)-m17, SK-n-SH, SK-n-MCIXC, Lan-1Cytotoxic at concentrations non-toxic to normal neuronsNot specified[8][9]
GlioblastomaMultiple Cell LinesNot specifiedNot specified[10]
Gallbladder CancerGBC cell linesInhibition of proliferationNot specified[11]

Table 2: Comparative IC50 Values of Standard Chemotherapeutics

This table provides a reference for the potency of commonly used chemotherapy drugs in cell lines where the efficacy of LCA has also been studied. Direct comparative studies are limited; therefore, these values are compiled from various sources.

Cancer TypeCell LineDrugIC50Exposure TimeSource
Breast CancerMCF-7Doxorubicin~0.4 µMNot specified
Breast CancerMCF-7Doxorubicin1.1 µg/mlNot specified[12]
Prostate CancerPC-3Paclitaxel31.2 nM24h[13]
Prostate CancerPC-3Paclitaxel22.2 nM48h[14]
Pancreatic CancerPANC-1Gemcitabine494 nM - 23.9 µMNot specified[15]
Pancreatic CancerMIA PaCa-2Gemcitabine21.8 nM72h[16]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the assessment of LCA's anti-cancer efficacy.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • LCA Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of LCA (e.g., 5 µM to 200 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the LCA concentration.

Apoptosis Detection: Western Blot Analysis

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

Protocol:

  • Cell Lysis: After treatment with LCA for the desired time, cells are harvested and washed with cold PBS. The cell pellet is then resuspended in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal protein loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Visualizing Mechanisms of Action and Experimental Design

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by LCA and a typical experimental workflow for its evaluation.

LCA_TGR5_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LCA Lithocholic Acid (LCA) TGR5 TGR5 Receptor LCA->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Apoptosis Pro-Apoptotic Signaling PKA->Apoptosis Promotes

Caption: LCA-TGR5 signaling pathway leading to apoptosis.

Experimental_Workflow cluster_assays Efficacy Assessment start Select Cancer Cell Lines (e.g., MCF-7, PC-3) culture Cell Culture and Seeding start->culture treatment Treatment with LCA (Dose-Response) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Western Blot) treatment->apoptosis data_analysis Data Analysis (IC50 Calculation) viability->data_analysis apoptosis->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for evaluating LCA's in vitro efficacy.

References

A Comparative Analysis of LdcA Mutant Phenotypes in the Context of Bacterial Cell Wall Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypes of L,D-carboxypeptidase A (LdcA) mutants with other key bacterial cell wall mutants. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to illuminate the unique role of this compound in peptidoglycan recycling and overall cell wall homeostasis.

Introduction: The Critical Role of this compound in Peptidoglycan Recycling

The bacterial cell wall is a dynamic structure, primarily composed of peptidoglycan (PG), that undergoes continuous remodeling during growth and division.[1][2][3] This process liberates muropeptides that are typically internalized and recycled to synthesize new PG.[4][5] Within this crucial recycling pathway, the cytoplasmic enzyme L,D-carboxypeptidase A (this compound) plays a vital role. It cleaves the terminal D-alanine from tetrapeptide stems of recycled muropeptides, converting them into tripeptides.[6][7][8] This conversion is critical because the resulting tripeptide is the preferred substrate for the Mpl ligase, which reincorporates it into the de novo PG synthesis pathway.[4][7]

Disruption of the this compound gene leads to a dysfunctional recycling process.[9] In the absence of this compound, tetrapeptides accumulate in the cytoplasm and are aberrantly ligated to UDP-MurNAc by Mpl.[6][9][10] The resulting UDP-MurNAc-tetrapeptide precursors are incorporated into the cell wall, but the lack of a terminal D-alanine prevents them from acting as donors in the essential 4-3 cross-linking reactions catalyzed by penicillin-binding proteins (PBPs).[4][10] This leads to a cascade of detrimental effects, establishing the this compound mutant as a unique model for studying the consequences of flawed peptidoglycan recycling.

Phenotypic Comparison of Cell Wall Mutants

The phenotype of an this compound mutant is distinct, primarily characterized by a toxic accumulation of tetrapeptide precursors that leads to cell lysis, particularly in the stationary phase.[1][6][9] This contrasts with mutants of other cell wall enzymes that affect synthesis, cleavage, or other recycling steps. The following tables provide a comparative summary of these phenotypes.

Table 1: Comparison of General Phenotypes

FeatureThis compound MutantdacD (D,D-Carboxypeptidase) Mutantslt (Lytic Transglycosylase) MutantampD (Amidase) Mutant
Primary Defect Blocks conversion of recycled tetrapeptides to tripeptides.Blocks cleavage of terminal D-alanine from pentapeptide stems.Defective cleavage of glycan strands in peptidoglycan.Blocks cleavage of MurNAc-L-Ala amide bond in recycled muropeptides.
Key Consequence Toxic accumulation of tetrapeptide precursors, reduced cross-linking.[6][9][10]Altered peptide stem composition.Aberrant cell morphology and clumping.[11]Accumulation of intact muropeptides in the cytoplasm.[9]
Growth Phase Defect Autolysis in stationary phase.[1][6]pH-dependent growth defects.[11]Growth defects in low pH conditions.[11]Generally no growth defect under lab conditions.[4]
Morphology Cell chaining (~10% of cells), smaller cell size.[11]Increased cell size, altered membrane.[11]Aberrant shapes, extensive clumping/fusion.[11]Normal morphology.
Genetic Interaction Lysis is suppressed by a concurrent ampD deletion.[6]N/AN/ASuppresses this compound mutant lethality.[6]

Table 2: Comparison of Antibiotic and Stress Susceptibility

MutantSusceptibility to Cell Wall-Targeted Antibiotics (e.g., β-lactams, Vancomycin)Susceptibility to Cytosol-Targeted Antibiotics (e.g., Gentamicin, Ciprofloxacin)Susceptibility to Detergents (e.g., SDS)
This compound Increased[11]Decreased[11]Increased[11]
dacD N/A (Data not widely available)N/A (Data not widely available)Increased[11]
slt N/A (Data not widely available)N/A (Data not widely available)N/A (Data not widely available)
ampD Generally unaffectedGenerally unaffectedGenerally unaffected

Visualizing the Pathways and Processes

To better understand the molecular basis of these phenotypes, the following diagrams illustrate the relevant biochemical pathways and experimental workflows.

Peptidoglycan_Recycling_Pathway cluster_mutant In this compound Mutant PG Peptidoglycan (Cell Wall) Muropeptides Anhydro-Muropeptides (Tetra- & Pentapeptides) PG->Muropeptides Turnover (Lytic Transglycosylases) AmpG AmpG (Permease) Muropeptides->AmpG Transport Tetrapeptide Cytoplasmic Tetrapeptide AmpG->Tetrapeptide AmpD AmpD (Amidase) This compound This compound (Inactive) Tripeptide Cytoplasmic Tripeptide This compound->Tripeptide Mpl Mpl (Ligase) UDPM3 UDP-MurNAc -Tripeptide Mpl->UDPM3 UDPM4 UDP-MurNAc -Tetrapeptide (Toxic Precursor) Mpl->UDPM4 Tetrapeptide->AmpD Cleavage of MurNAc Tetrapeptide->this compound Removes terminal D-Ala Tetrapeptide->Mpl Aberrant ligation in this compound mutant Tetrapeptide->Mpl Tripeptide->Mpl UDPMurNAc UDP-MurNAc UDPMurNAc->Mpl UDPMurNAc->Mpl Aberrant ligation in this compound mutant Synthesis De Novo PG Synthesis UDPM3->Synthesis UDPM4->Synthesis Blocks cross-linking Experimental_Workflow start Generate Cell Wall Mutant (e.g., Δthis compound) growth Culture Mutant vs. Wild-Type (WT) start->growth phenotype Phenotypic Analysis growth->phenotype biochem Biochemical Analysis growth->biochem mic MIC Determination (Antibiotic Susceptibility) phenotype->mic autolysis Autolysis Assay (Stationary Phase Viability) phenotype->autolysis microscopy Microscopy (SEM/TEM) (Morphology) phenotype->microscopy end Compare Data to WT & Other Mutants mic->end autolysis->end microscopy->end sacculi Isolate Peptidoglycan (Sacculi) biochem->sacculi precursors Extract Cytoplasmic Precursors biochem->precursors uplc Digest & Analyze by UPLC (Composition, Cross-linking) sacculi->uplc uplc->end hplc Analyze Precursors by HPLC (e.g., UDP-MurNAc-tetrapeptide) precursors->hplc hplc->end Logical_Comparison CW_Homeostasis Cell Wall Homeostasis Recycling Peptidoglycan Recycling CW_Homeostasis->Recycling Synthesis Peptidoglycan Synthesis CW_Homeostasis->Synthesis Remodeling Peptidoglycan Remodeling CW_Homeostasis->Remodeling This compound This compound Mutant (Toxic Recycling) Recycling->this compound AmpD ampD Mutant (Blocked Recycling) Recycling->AmpD PBP PBP Mutant (Blocked Cross-linking) Synthesis->PBP DacD dacD Mutant (Altered Stem Trimming) Remodeling->DacD Slt slt Mutant (Blocked Strand Cleavage) Remodeling->Slt

References

Independent Validation of a Novel Metabolic Modulator in Melanoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the performance of the novel metabolic modulator, Low-Dose Competitive Antagonist (LDCA), against doxorubicin (B1662922) monotherapy and current standard-of-care treatments for melanoma. The analysis is based on published preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies to allow for independent validation by researchers, scientists, and drug development professionals.

Executive Summary

The dual-hit metabolic modulator this compound has demonstrated a significant synergistic effect when used in combination with the chemotherapeutic agent doxorubicin in preclinical models of melanoma. This combination therapy shows promise in enhancing tumor cell death and inhibiting tumor progression. This guide presents a comparative analysis of the efficacy of the this compound-doxorubicin combination against doxorubicin alone, as well as modern targeted therapies (BRAF/MEK inhibitors) and immunotherapies, which represent the current standard of care for metastatic melanoma.

Performance Comparison

The following tables summarize the quantitative data from published studies on the efficacy of this compound in combination with doxorubicin, doxorubicin monotherapy, and other approved melanoma therapies.

Treatment GroupCell LineAssayResultCitation
This compound + Doxorubicin B16-F10 (murine melanoma)Cell Viability (MTT Assay)Significant synergistic reduction in cell viability compared to either agent alone. For example, a combination of 100 nM doxorubicin and 10 μM this compound showed a marked decrease in viability after 72 hours.[1]
B16-F10Apoptosis Assay (Flow Cytometry)The combination of 500 nM doxorubicin and 20 μM this compound significantly increased the apoptotic cell population compared to single-agent treatment.[1]
B16-F10Clonogenic AssayThe combination treatment significantly reduced the colony-forming ability of melanoma cells.[2]
In vivo murine melanoma modelTumor Growth InhibitionCombination treatment thwarted tumor growth kinetics and accentuated survival.[2]
Doxorubicin Monotherapy Metastatic Melanoma PatientsPhase II Clinical TrialNo objective responses were observed in 14 evaluable patients. The treatment was well-tolerated but showed no significant activity.[3]
Advanced Melanoma PatientsPhase II Clinical Trial (Esorubicin, a doxorubicin analog)A response rate of 10% was observed in 20 patients with advanced melanoma.[4]
BRAF/MEK Inhibitors BRAF V600-mutant metastatic melanomaPhase III Clinical Trial (Dabrafenib + Trametinib vs. Dabrafenib)Combination therapy showed superior progression-free survival (~9.0-9.5 months) compared to dabrafenib (B601069) monotherapy (~6 months).[5]
BRAF V600E-mutated metastatic melanomaPhase III Clinical Trial (Vemurafenib vs. Dacarbazine)Vemurafenib (B611658) resulted in a 74% reduction in the risk of death or disease progression compared to dacarbazine. The objective response rate was 48% for vemurafenib versus 5% for dacarbazine.[6]
Immunotherapy Metastatic Melanoma PatientsPhase III Clinical Trial (Nivolumab + Ipilimumab)Approximately half of the patients treated with the combination were alive at the 10-year follow-up.[7]
Advanced Melanoma PatientsPhase II/III Clinical Trial (Nivolumab + Relatlimab vs. Nivolumab)The combination of nivolumab (B1139203) and relatlimab resulted in a longer median progression-free survival (10.1 months) compared to nivolumab alone (4.6 months).[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation.

LDH-A Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the lactate (B86563) dehydrogenase A (LDHA) enzyme.

  • Principle: LDHA catalyzes the conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

  • Protocol:

    • Prepare a reaction buffer containing HEPES-K+, NADH, and pyruvate.

    • Add the test compound (e.g., this compound) at various concentrations to the reaction buffer.

    • Initiate the reaction by adding purified recombinant human LDHA protein.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • The rate of NADH disappearance is proportional to LDHA activity. Calculate the percentage of inhibition relative to a control without the inhibitor.[9][10]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the test compounds (e.g., this compound, doxorubicin, or their combination) for the specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.[11][12]

Clonogenic Assay

This in vitro cell survival assay measures the ability of a single cell to grow into a colony.

  • Principle: The assay determines the effectiveness of cytotoxic agents on cell survival and proliferation. A colony is defined as a cluster of at least 50 cells.

  • Protocol:

    • Prepare a single-cell suspension of the cells of interest.

    • Seed a specific number of cells into petri dishes or multi-well plates.

    • Treat the cells with the desired agents (e.g., this compound and/or doxorubicin).

    • Incubate the cells for a period of 1-3 weeks to allow for colony formation.

    • Fix the colonies with a fixative solution (e.g., methanol/acetic acid).

    • Stain the colonies with a staining solution (e.g., crystal violet).

    • Count the number of colonies containing at least 50 cells.

    • The surviving fraction is calculated as the ratio of the number of colonies formed to the number of cells seeded, normalized to the plating efficiency of untreated control cells.[13][14][15][16]

Mitochondrial Membrane Potential Assay

This assay is used to measure changes in the mitochondrial membrane potential (ΔΨm), which is an early indicator of apoptosis.

  • Principle: Healthy mitochondria maintain a high negative charge. Cationic fluorescent dyes, such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1, accumulate in active mitochondria with high membrane potential. In apoptotic cells, the mitochondrial membrane potential collapses, leading to a decrease in the accumulation of these dyes.

  • Protocol (using TMRE):

    • Suspend cells in a suitable buffer or medium.

    • Treat the cells with the test compounds.

    • Add the TMRE dye to the cell suspension and incubate to allow the dye to accumulate in the mitochondria.

    • Wash the cells to remove the excess dye.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.

    • A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[17][18][19]

Visualizations

Signaling Pathway of this compound and Doxorubicin in Melanoma Cells

LDCA_Doxorubicin_Pathway cluster_cell Melanoma Cell This compound This compound LDHA LDH-A This compound->LDHA Inhibits Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Pyruvate Pyruvate Mitochondria Mitochondria LDHA->Mitochondria Metabolic Stress Lactate Lactate Pyruvate->Lactate Conversion Apoptosis Apoptosis Mitochondria->Apoptosis Initiates DNA->Apoptosis Induces

Caption: Synergistic mechanism of this compound and Doxorubicin in inducing apoptosis in melanoma cells.

Experimental Workflow for Evaluating Combination Therapy

Experimental_Workflow start Start: Melanoma Cell Culture treatment Treatment Groups: - Control - this compound - Doxorubicin - this compound + Doxorubicin start->treatment assays In Vitro Assays treatment->assays invivo In Vivo Murine Model treatment->invivo viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Flow Cytometry) assays->apoptosis clonogenic Colony Formation (Clonogenic Assay) assays->clonogenic data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis clonogenic->data_analysis tumor_growth Tumor Growth Measurement invivo->tumor_growth survival Survival Analysis invivo->survival tumor_growth->data_analysis survival->data_analysis

Caption: Workflow for preclinical evaluation of this compound and Doxorubicin combination therapy.

Logical Relationship of Melanoma Treatment Alternatives

Melanoma_Treatment_Alternatives melanoma Metastatic Melanoma braf_mutation BRAF Mutation Status melanoma->braf_mutation chemotherapy Chemotherapy (e.g., Doxorubicin) melanoma->chemotherapy Less Common First-Line braf_pos BRAF V600 Mutant braf_mutation->braf_pos Positive braf_neg BRAF Wild-Type braf_mutation->braf_neg Negative targeted_therapy Targeted Therapy (BRAF/MEK Inhibitors) braf_pos->targeted_therapy immunotherapy Immunotherapy (Checkpoint Inhibitors) braf_pos->immunotherapy braf_neg->immunotherapy ldca_combo Investigational: This compound + Doxorubicin chemotherapy->ldca_combo Potential Enhancement

Caption: Decision logic for first-line treatment of metastatic melanoma based on BRAF mutation status.

References

LdcA vs. DD-carboxypeptidases: A Comparative Guide to Key Enzymes in Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two critical classes of enzymes involved in bacterial cell wall peptidoglycan (PG) synthesis and remodeling: L,D-carboxypeptidase A (LdcA) and D,D-carboxypeptidases (DD-CPases). Understanding the distinct roles, enzymatic properties, and inhibition of these enzymes is crucial for the development of novel antimicrobial strategies.

Introduction to Peptidoglycan Dynamics

The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of sugars and amino acids that provides structural integrity and protection. The synthesis and continuous remodeling of this dynamic barrier are orchestrated by a suite of enzymes, including this compound and DD-carboxypeptidases. While both are carboxypeptidases involved in trimming peptide stems of the peptidoglycan, they operate in different cellular compartments, recognize distinct substrates, and play unique physiological roles. DD-carboxypeptidases are primarily involved in the final stages of peptidoglycan biosynthesis and maturation in the periplasm, whereas this compound functions in the cytoplasm as a key enzyme in the peptidoglycan recycling pathway.

Enzymatic Activity and Substrate Specificity

The fundamental difference between this compound and DD-carboxypeptidases lies in their stereospecificity and the linkage they cleave.

  • This compound (L,D-carboxypeptidase): This cytoplasmic enzyme specifically hydrolyzes the L-alanyl-D-glutamate bond at the terminus of murein tetrapeptides (L-Ala¹-γ-D-Glu²-meso-DAP³-D-Ala⁴), releasing the terminal D-alanine and producing a tripeptide. This tripeptide can then be re-incorporated into the peptidoglycan synthesis pathway.

  • DD-carboxypeptidases (DD-CPases): These periplasmic enzymes, many of which are also known as penicillin-binding proteins (PBPs), cleave the D-alanyl-D-alanine bond of the pentapeptide stem (L-Ala¹-γ-D-Glu²-meso-DAP³-D-Ala⁴-D-Ala⁵) of peptidoglycan precursors. This action trims the pentapeptide to a tetrapeptide, which can then act as an acceptor in transpeptidation reactions to cross-link the peptidoglycan strands.

The kinetic parameters of these enzymes reflect their different roles and substrate specificities.

Table 1: Comparative Enzymatic Activity

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
DD-Carboxypeptidases
PBP4Escherichia coliN-acetylmuramyl-L-alanyl-γ-D-glutamyl-meso-2,6-diaminopimelyl-D-alanyl-D-alanine0.240.03125[1]
PBP5Escherichia coliNα,Nε-diacetyl-Lys-D-Ala-D-Ala2.5 ± 0.31.8 ± 0.1720[2]
PBP5Escherichia coliL-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala1.8 ± 0.21.2 ± 0.1667[3]
PBP6bEscherichia colidiacetyl-L-Lys-D-Ala-D-Ala (pH 5.0)0.14 ± 0.020.9 ± 0.16429[3]
PBP6bEscherichia colidiacetyl-L-Lys-D-Ala-D-Ala (pH 7.5)2.5 ± 0.31.1 ± 0.1440[3]
L,D-Carboxypeptidase
This compoundEscherichia coliL-Ala-γ-D-Glu-meso-A₂pm-D-AlaN/AN/AN/AData not available in searched literature

Note: Kinetic parameters can vary depending on the specific assay conditions and substrate used.

Physiological Roles

The distinct locations and enzymatic activities of this compound and DD-carboxypeptidases translate to different, yet interconnected, physiological roles.

This compound:

  • Peptidoglycan Recycling: this compound is a central enzyme in the cytoplasmic recycling of peptidoglycan fragments. By trimming tetrapeptides to tripeptides, it provides the substrate for Mpl (murein peptide ligase) to re-enter the de novo synthesis pathway.

  • Stationary Phase Survival: In Escherichia coli, this compound is essential for viability during the stationary phase of growth[4].

DD-Carboxypeptidases:

  • Peptidoglycan Maturation: DD-CPases regulate the extent of peptidoglycan cross-linking by controlling the availability of pentapeptide donors for transpeptidation reactions.

  • Cell Shape Maintenance: The activity of DD-CPases, particularly PBP5 in E. coli, is crucial for maintaining the correct cell shape[2].

  • Environmental Adaptation: Different DD-carboxypeptidases can have specialized roles under varying environmental conditions. For instance, E. coli PBP6b exhibits higher activity at acidic pH, contributing to cell shape maintenance in such environments[3]. The presence of multiple, seemingly redundant DD-CPases may allow bacteria to adapt to diverse conditions.

Inhibitors

The distinct active site architectures of this compound and DD-carboxypeptidases make them susceptible to different classes of inhibitors.

This compound Inhibitors:

  • β-Lactams with a D-amino acid side chain: Some cephalosporins have been shown to inhibit this compound.

  • Dithiazolines: A dithiazoline compound has been identified as a non-β-lactam inhibitor of E. coli this compound.

DD-Carboxypeptidase Inhibitors:

  • β-Lactam Antibiotics: DD-carboxypeptidases are primary targets of β-lactam antibiotics like penicillins and cephalosporins. These antibiotics act as substrate analogs and form a stable acyl-enzyme intermediate, thereby inactivating the enzyme.

  • Peptide Analogs: Peptides that mimic the D-Ala-D-Ala terminus of the natural substrate can act as competitive inhibitors[5].

Table 2: Comparative Inhibitor Constants

EnzymeInhibitorKi (μM)IC50 (μM)OrganismReference
DD-Carboxypeptidases
DD-carboxypeptidasePenicillin G1-Proteus mirabilis[6]
DD-carboxypeptidaseCarbenicillin1.14 ± 0.50-Proteus mirabilis[6]
L,D-Carboxypeptidase
This compoundDithiazoline compound-3Escherichia coliData from text

Note: Ki and IC50 values are highly dependent on experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of this compound and DD-carboxypeptidase activities.

L,D-Carboxypeptidase A (this compound) Activity Assay

This protocol is adapted from the characterization of this compound from Novosphingobium aromaticivorans and can be optimized for E. coli this compound.

Principle: The assay measures the cleavage of the terminal D-alanine from a tetrapeptide substrate. The resulting tripeptide and D-alanine are separated and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound enzyme

  • Tetrapeptide substrate (e.g., L-Ala-γ-D-Glu-meso-A₂pm-D-Ala)

  • Reaction buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching solution: Glacial acetic acid

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and 0.2 mM tetrapeptide substrate.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding a known amount of purified this compound enzyme (e.g., 0.2 ng).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding glacial acetic acid.

  • Analyze the reaction products by HPLC. Separate the substrate, tripeptide, and D-alanine using a suitable gradient.

  • Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

DD-Carboxypeptidase (DD-CPase) Activity Assay

This protocol describes a continuous coupled-enzyme spectrophotometric assay[1].

Principle: The D-alanine released by the DD-carboxypeptidase is oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Materials:

  • Purified DD-carboxypeptidase enzyme

  • Substrate (e.g., Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine)

  • Reaction buffer: 50 mM Tris-HCl, pH 8.5

  • Coupled enzyme mix: D-amino acid oxidase (DAO), horseradish peroxidase (HRP), and a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) in buffer.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the coupled enzyme mix to each well of a 96-well microplate.

  • Add varying concentrations of the DD-carboxypeptidase substrate to the wells. Include a no-substrate control.

  • Initiate the reaction by adding the purified DD-carboxypeptidase enzyme solution to each well.

  • Immediately place the microplate in a plate reader pre-heated to 37°C.

  • Measure the increase in absorbance at the appropriate wavelength (e.g., 505 nm) over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the cellular context and experimental workflow related to this compound and DD-carboxypeptidases.

Peptidoglycan_Metabolism Peptidoglycan Synthesis and Recycling Pathways cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_MurNAc_penta UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase Muropeptides Muropeptide fragments Tetrapeptide Tetrapeptide Muropeptides->Tetrapeptide Processing This compound This compound Tetrapeptide->this compound Tripeptide Tripeptide Recycled_precursors Recycled precursors Tripeptide->Recycled_precursors Mpl This compound->Tripeptide Cleavage of terminal D-Ala Recycled_precursors->UDP_MurNAc_penta Synthesis Nascent_PG Nascent Peptidoglycan (Pentapeptide stems) Lipid_II_periplasm->Nascent_PG Transglycosylation/ Transpeptidation DD_CPase DD-Carboxypeptidases (e.g., PBP5) Nascent_PG->DD_CPase Mature_PG Mature Peptidoglycan (Tetrapeptide stems) Turnover_products Turnover products Mature_PG->Turnover_products Autolysins DD_CPase->Mature_PG Removal of terminal D-Ala Turnover_products->Muropeptides Transport Enzyme_Assay_Workflow General Workflow for Carboxypeptidase Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Enzyme Purify Enzyme (this compound or DD-CPase) Reaction_Setup Set up reaction mixture (Buffer, Substrate) Purify_Enzyme->Reaction_Setup Prepare_Substrate Prepare Substrate (Tetra- or Pentapeptide) Prepare_Substrate->Reaction_Setup Prepare_Buffers Prepare Buffers and Reagents Prepare_Buffers->Reaction_Setup Initiate_Reaction Initiate reaction with Enzyme Reaction_Setup->Initiate_Reaction Incubate Incubate at optimal temperature and time Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., acid quenching) Incubate->Stop_Reaction Detect_Product Detect and quantify product (HPLC or Spectrophotometry) Stop_Reaction->Detect_Product Calculate_Velocity Calculate initial velocity (V₀) Detect_Product->Calculate_Velocity Determine_Kinetics Determine kinetic parameters (Km, kcat) Calculate_Velocity->Determine_Kinetics Enzyme_Comparison Key Differences between this compound and DD-Carboxypeptidases This compound This compound (L,D-Carboxypeptidase) Location: Cytoplasm Substrate: Tetrapeptide Cleavage: L-Ala-D-Glu bond Role: Peptidoglycan Recycling DD_CPase DD-Carboxypeptidases Location: Periplasm Substrate: Pentapeptide Cleavage: D-Ala-D-Ala bond Role: PG Synthesis & Maturation

References

A Comparative Guide to the Specificity of LDH-A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of LDH-A Inhibitor Specificity

The therapeutic efficacy of an LDH-A inhibitor is greatly influenced by its specificity for LDH-A over the LDH-B isoform. The following table summarizes the inhibitory potency and specificity of several known LDH-A inhibitors.

InhibitorTarget(s)IC50 / Ki (LDH-A)IC50 / Ki (LDH-B)Specificity Notes
GSK2837808A LDH-A2.6 nM (IC50)[5][6]43 nM (IC50)[5][6]Demonstrates significant selectivity for LDH-A over LDH-B.
(R)-GNE-140 LDH-A, LDH-B3 nM (IC50)[5][7]5 nM (IC50)[5][7]A potent inhibitor of both LDH-A and LDH-B with minimal selectivity.
FX-11 LDH-A8 µM (Ki)[2][7]>90 µM (Ki)[2]Shows good selectivity for LDH-A.[2]
Galloflavin LDH-A, LDH-B5.46 µM (Ki)[7]15.06 µM (Ki)[7]A dual inhibitor with moderate selectivity for LDH-A.
Sodium Oxamate LDH-A--A known LDH inhibitor that specifically targets LDH-A.[5]
AZ-33 LDH-A0.5 µM (IC50)[5][6]-A potent inhibitor of LDH-A.[6]
LDHA-IN-3 LDH-A145.2 nM (IC50)[5]-A potent, noncompetitive inhibitor of LDH-A.[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency. Specificity is determined by the ratio of IC50 or Ki values for LDH-B versus LDH-A.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments used to characterize LDH-A inhibitors.

LDH Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LDH-A.

Objective: To determine the IC50 value of an inhibitor for LDH-A.

Materials:

  • Purified human LDH-A enzyme[8]

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)[8]

  • Pyruvate[8]

  • Assay Buffer: 50 mM Hepes (pH 7.2), 0.01% (v/v) Triton X-100, 0.01% bovine gamma-globulin, 2 mM DTT[8]

  • Test compounds (e.g., LDCA, FX-11) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, LDH-A enzyme (e.g., 2 nM), and NADH (e.g., 60 µM).[8]

  • Add serial dilutions of the test compound to the wells of the 96-well plate. Include a DMSO control.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding pyruvate (B1213749) (e.g., 60 µM) to all wells.[8]

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate (B86563) Production Assay

This assay assesses the effect of an LDH-A inhibitor on lactate production in cancer cells.

Objective: To measure the inhibition of lactate production in a cellular context.

Materials:

  • Cancer cell line (e.g., A549, NCI-H1975)[8]

  • Cell culture medium

  • Test compounds

  • Lactate assay kit[8]

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-6 hours).[8][9]

  • Collect the cell culture supernatant.[9]

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's instructions.[8]

  • Calculate the percentage of lactate production inhibition relative to the vehicle-treated control cells.

Visualizing the Role of LDH-A in Cellular Metabolism

The following diagrams illustrate the central role of LDH-A in the metabolic pathways of cancer cells and a general workflow for assessing LDH-A inhibitors.

LDHA_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A (favored) LDH-B TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Normoxia Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect LDHA LDH-A LDHB LDH-B Cancer_Cell Cancer Cell Proliferation, Invasion, Angiogenesis Warburg_Effect->Cancer_Cell LDCA_Inhibitor LDH-A Inhibitor (e.g., this compound) LDCA_Inhibitor->LDHA Inhibits

Caption: LDH-A's role in the Warburg effect and cancer progression.

Inhibitor_Assessment_Workflow Start Identify Potential LDH-A Inhibitor Enzymatic_Assay Enzymatic Assay (LDH-A vs LDH-B) Start->Enzymatic_Assay Determine_Specificity Determine IC50/Ki & Specificity Enzymatic_Assay->Determine_Specificity Determine_Specificity->Start Non-specific or Ineffective Cellular_Assay Cellular Lactate Production Assay Determine_Specificity->Cellular_Assay Specific Inhibitor In_Vivo In Vivo Tumor Models Cellular_Assay->In_Vivo End Lead Compound In_Vivo->End

Caption: Workflow for assessing the specificity of LDH-A inhibitors.

Conclusion

The development of specific LDH-A inhibitors represents a promising strategy for cancer therapy by targeting the metabolic vulnerabilities of tumor cells.[10] While information on "this compound" is not currently prevalent, the comparative data on inhibitors like GSK2837808A, which shows high selectivity for LDH-A, highlights the progress in this field. The provided experimental protocols offer a framework for the rigorous evaluation of new inhibitor candidates to ensure both potency and specificity, which are critical for advancing these compounds into clinical development.

References

Comparative Proteomics of LdcA Mutant and Wild-Type Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular adaptations of bacteria is paramount. This guide provides a comparative overview of the proteomic landscapes of wild-type bacteria and their corresponding LdcA mutants. The L,D-carboxypeptidase this compound plays a crucial role in peptidoglycan recycling, a fundamental process for bacterial cell wall maintenance, division, and stress resistance. Its inactivation is expected to trigger a cascade of regulatory responses, reflected in the differential expression of various proteins.

Data Presentation: Anticipated Differential Protein Expression

The deletion of this compound disrupts the normal recycling of peptidoglycan components, leading to an accumulation of tetrapeptide fragments within the cytoplasm. This disruption is anticipated to induce a cellular stress response and metabolic shifts. The following table summarizes the expected changes in protein abundance in an this compound mutant compared to its wild-type strain, based on the known functions of this compound and the cellular responses to cell wall stress.

Protein CategoryExpected Change in this compound MutantRationale
Cell Wall Metabolism & Peptidoglycan Synthesis
D,D-carboxypeptidases/endopeptidasesCompensatory mechanism to remodel the cell wall in the absence of L,D-carboxypeptidase activity.
Penicillin-binding proteins (PBPs)↑/↓Altered expression to adapt to changes in peptidoglycan precursor availability.
Murein transglycosylases/lytic transglycosylases↑/↓Remodeling of the peptidoglycan sacculus in response to altered precursor pools.
Enzymes for precursor synthesis (e.g., Mur ligases)Increased demand for peptidoglycan precursors to repair cell wall defects.
Stress Response Proteins
Chaperones (e.g., DnaK, GroEL)Response to misfolded proteins and cellular stress caused by a compromised cell envelope.
Proteases (e.g., Clp proteases)Degradation of damaged or misfolded proteins resulting from cell wall stress.
Universal stress proteins (Usp)General stress response to the physiological imbalance caused by the mutation.
Metabolism
Central carbon metabolism enzymes↑/↓Metabolic reprogramming to reallocate resources for cell wall repair and stress response.
Amino acid biosynthesis enzymesIncreased demand for amino acids as building blocks for new proteins and peptidoglycan precursors.
Virulence Factors
Adhesins, toxins, secretion system componentsDownregulation of energetically costly virulence factor production to prioritize survival and repair.

Experimental Protocols

To generate the quantitative data for a comparative proteomic study of an this compound mutant and its wild-type counterpart, the following experimental workflow is recommended.

Bacterial Culture and Protein Extraction
  • Bacterial Strains and Growth Conditions: The wild-type strain and the isogenic this compound deletion mutant are cultured in a suitable rich medium (e.g., Luria-Bertani broth) to mid-logarithmic phase at the appropriate temperature and aeration. It is crucial to ensure identical growth conditions for both strains to minimize variability not related to the mutation.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation at 4°C. The cell pellets are washed with a suitable buffer (e.g., phosphate-buffered saline) to remove media components. Cell lysis can be achieved by mechanical methods such as sonication or bead beating in a lysis buffer containing protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for subsequent analysis.

Two-Dimensional Gel Electrophoresis (2-DE)
  • First Dimension: Isoelectric Focusing (IEF): An equal amount of total protein from each sample is solubilized in a rehydration buffer and applied to an immobilized pH gradient (IPG) strip. IEF separates proteins based on their isoelectric point (pI).

  • Second Dimension: SDS-PAGE: The IPG strip is then equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. This second dimension separates the proteins based on their molecular weight.

  • Gel Staining and Image Analysis: The gels are stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or a fluorescent dye). The stained gels are scanned, and the protein spots are detected and quantified using specialized 2-DE analysis software. Differentially expressed protein spots are identified based on statistically significant changes in spot intensity between the wild-type and mutant gels.

Protein Identification by Mass Spectrometry (MALDI-TOF MS)
  • In-Gel Digestion: Protein spots of interest are excised from the 2-DE gels. The proteins within the gel pieces are destained, reduced, alkylated, and then digested with a specific protease, typically trypsin.

  • Peptide Extraction: The resulting peptides are extracted from the gel pieces.

  • MALDI-TOF Mass Spectrometry: The extracted peptides are mixed with a matrix solution and spotted onto a MALDI target plate. The peptide masses are determined using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

  • Database Searching: The resulting peptide mass fingerprint (a list of peptide masses) is used to search a protein database (e.g., NCBI, UniProt) to identify the protein from which the peptides were derived.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for In-depth Analysis

For a more comprehensive and sensitive analysis, a gel-free approach using LC-MS/MS is recommended.

  • In-solution Digestion: Total protein extracts from both wild-type and mutant strains are digested with trypsin in solution.

  • Peptide Separation by Liquid Chromatography (LC): The complex peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS): The eluting peptides are introduced into a tandem mass spectrometer. In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured. Selected peptides are then fragmented, and the mass-to-charge ratio of the fragment ions is measured in the second stage (MS2).

  • Data Analysis and Protein Identification/Quantification: The MS/MS spectra are searched against a protein database to identify the peptide sequences and, consequently, the proteins. Label-free or label-based (e.g., iTRAQ, TMT) quantification methods can be used to determine the relative abundance of proteins between the wild-type and mutant samples.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparative proteomics of an this compound mutant.

Peptidoglycan_Recycling_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_mutant This compound Mutant Pathway PG Peptidoglycan LT Lytic Transglycosylases PG->LT Turnover Muropeptides Muropeptides (Tetrapeptides) LT->Muropeptides AmpG AmpG (Permease) Muropeptides->AmpG Transport Tetrapeptide_in Tetrapeptide AmpG->Tetrapeptide_in This compound This compound (L,D-carboxypeptidase) Tetrapeptide_in->this compound Wild-Type Pathway Mpl Mpl (Murein peptide ligase) Tetrapeptide_in->Mpl Aberrant recycling Tripeptide Tripeptide This compound->Tripeptide Tripeptide->Mpl UDP_MurNAc_Tripeptide UDP-MurNAc-tripeptide Mpl->UDP_MurNAc_Tripeptide UDP_MurNAc_Tetrapeptide UDP-MurNAc-tetrapeptide (Aberrant precursor) Mpl->UDP_MurNAc_Tetrapeptide UDP_MurNAc UDP-MurNAc UDP_MurNAc->Mpl New_PG_synthesis New Peptidoglycan Synthesis UDP_MurNAc_Tripeptide->New_PG_synthesis Defective_PG Defective_PG UDP_MurNAc_Tetrapeptide->Defective_PG Defective Peptidoglycan (Cell wall stress)

Caption: Peptidoglycan recycling pathway in wild-type and this compound mutant bacteria.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis WT_Culture Wild-Type Culture Harvest_Lysis Cell Harvest & Lysis WT_Culture->Harvest_Lysis Mutant_Culture This compound Mutant Culture Mutant_Culture->Harvest_Lysis Protein_Quant Protein Quantification Harvest_Lysis->Protein_Quant TwoDE 2D-Gel Electrophoresis Protein_Quant->TwoDE LC_MSMS LC-MS/MS Protein_Quant->LC_MSMS Spot_Picking Spot Picking & Digestion TwoDE->Spot_Picking Image_Analysis 2-DE Image Analysis TwoDE->Image_Analysis In_Solution_Digestion In-Solution Digestion LC_MSMS->In_Solution_Digestion DB_Search_MSMS Database Search (MS/MS) LC_MSMS->DB_Search_MSMS MALDI_TOF MALDI-TOF MS Spot_Picking->MALDI_TOF In_Solution_Digestion->LC_MSMS Analysis DB_Search_MALDI Database Search (PMF) MALDI_TOF->DB_Search_MALDI Quantification Protein Quantification Image_Analysis->Quantification DB_Search_MALDI->Quantification DB_Search_MSMS->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

Caption: Experimental workflow for comparative proteomics of bacterial mutants.

Cell_Wall_Stress_Response cluster_response Cellular Response LdcA_deletion This compound Deletion PG_recycling_defect Peptidoglycan Recycling Defect LdcA_deletion->PG_recycling_defect Tetrapeptide_accumulation Cytoplasmic Tetrapeptide Accumulation PG_recycling_defect->Tetrapeptide_accumulation Cell_wall_stress Cell Wall Stress Tetrapeptide_accumulation->Cell_wall_stress TCS Two-Component Systems (e.g., Cpx, Rcs) Cell_wall_stress->TCS Sigma_factors Alternative Sigma Factors (e.g., RpoS, RpoE) Cell_wall_stress->Sigma_factors Gene_expression Altered Gene Expression TCS->Gene_expression Sigma_factors->Gene_expression Upregulation Upregulation of: - Chaperones - Proteases - Cell wall synthesis enzymes Gene_expression->Upregulation Downregulation Downregulation of: - Virulence factors - Non-essential metabolic pathways Gene_expression->Downregulation Cell_survival Enhanced Cell Survival & Adaptation Upregulation->Cell_survival Downregulation->Cell_survival

Caption: Putative signaling pathway for the cell wall stress response due to this compound deletion.

Validating the Role of Lactate Dehydrogenase A (LDHA) in Tumor Progression Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of the role of Lactate (B86563) Dehydrogenase A (LDHA) in tumor progression, with a specific focus on evidence gathered from knockout models. It is intended for researchers, scientists, and drug development professionals seeking to understand the validation of LDHA as a therapeutic target. While the query specified "LDCA," the preponderance of scientific literature points to LDHA as the key enzyme in this context. Therefore, this guide will focus on LDHA.

Lactate Dehydrogenase A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. This process is a hallmark of cancer metabolism, often referred to as the "Warburg effect," where cancer cells predominantly rely on glycolysis for energy production even in the presence of oxygen.[1][2] This metabolic shift is believed to confer a survival advantage and promote invasive capabilities in tumor cells.[1] Upregulation of LDHA is observed in various human cancers and is often associated with aggressive tumor outcomes and metastasis.[1] The use of knockout (KO) models has been instrumental in validating the oncogenic role of LDHA and exploring its potential as a therapeutic target.

Comparative Data from LDHA Knockout Studies

The following tables summarize quantitative data from key studies utilizing LDHA knockout models to investigate its role in tumor progression.

Table 1: Effect of LDHA Knockout on Tumorigenesis in Mouse Models

Cancer Model Genotype Key Findings Quantitative Outcome Reference
Non-Small Cell Lung Cancer (NSCLC) - K-RAS drivenCretm-LDH-Afl/fl;K-rasLSL-G12DReduced LDH-A expression resulted in a significant reduction in tumor area.Deletion of one LDH-A allele led to a substantial tumor reduction.[1]
NSCLC - EGFR resistantCretm-LDH-Afl/fl;EGFR-T790MInactivation of LDH-A led to decreased tumorigenesis and regression of established tumors.Not specified[1]
Prostate Cancer (in vitro)PC-3 and DU145 cells with LDHA siRNA knockdownInhibition of cell proliferation, migration, and invasion; promotion of apoptosis.Reduced glucose consumption and lactate secretion.[2]

Table 2: Molecular and Cellular Effects of LDHA Inhibition/Knockdown

Cell Line/Model Inhibition Method Effect on Signaling/Metabolism Effect on Cell Behavior Reference
NSCLC cellsLDH-A abrogationReprogramming of pyruvate metabolism, decreased lactic fermentation, re-activation of mitochondrial function in vitro.Essential for cancer-initiating cell survival and proliferation.[1]
Prostate Cancer Cells (PC-3, DU145)siRNA knockdown or FX11 inhibitorDecreased Warburg effect (reduced glucose consumption and lactate secretion).Inhibited cell proliferation, migration, invasion; promoted apoptosis.[2]
Pancreatic Cancer CellsLDLR knockdownReduced cholesterol uptake, decreased cell proliferation.Limited activation of the ERK1/2 survival pathway.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of LDHA's role in tumor progression.

Generation of Conditional LDHA Knockout Mouse Models

Conditional knockout models, often utilizing the Cre-LoxP system, are essential for studying genes that could be embryonically lethal when knocked out systemically.[4]

  • Objective: To create a mouse model where the Ldha gene can be specifically deleted in a temporal and/or spatial manner.

  • Methodology: Cre-LoxP System [4]

    • Generation of Floxed Allele: The Ldha gene is flanked by loxP sites ("floxed"). This is typically achieved through homologous recombination in embryonic stem (ES) cells.[5][6]

    • Introduction of Cre Recombinase: The floxed mice are crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. For instance, in the NSCLC model, a tamoxifen-inducible Cre (Cretm) was used.[1]

    • Induction of Knockout: Administration of an inducer (e.g., tamoxifen) activates Cre recombinase, which then recognizes the loxP sites and excises the intervening Ldha gene, leading to a functional knockout in the target cells or tissues.

  • Verification: Deletion of the Ldha gene is confirmed by techniques such as PCR genotyping of genomic DNA and Western blot analysis to confirm the absence of the LDHA protein in the target tissues.[1]

In Vivo Tumor Progression Analysis
  • Objective: To assess the impact of LDHA knockout on tumor initiation, growth, and progression in a living organism.

  • Methodology:

    • Tumor Induction: Tumors are induced in both LDHA knockout and wild-type (control) mice. This can be achieved through various methods, such as:

      • Oncogene Expression: Using genetically engineered mouse models that express specific oncogenes, like K-RASG12D or mutant EGFR, which drive tumor formation in specific tissues (e.g., lung).[1]

      • Carcinogen Induction: Treating mice with chemical carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce tumor formation.[7]

    • Tumor Monitoring: Tumor growth is monitored over time. Tumor volume can be measured using calipers for subcutaneous tumors or visualized using imaging techniques like positron emission tomography (PET) for internal tumors.[1][8]

    • Survival Analysis: Kaplan-Meier survival curves are generated to compare the overall survival and tumor-free survival between knockout and control groups.[7]

    • Histopathological Analysis: At the end of the study, tumors are excised, fixed, and sectioned for histological staining (e.g., H&E) to assess tumor morphology and grade. Immunohistochemistry is used to analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

In Vitro Cellular Assays
  • Objective: To dissect the specific cellular mechanisms affected by LDHA knockout.

  • Methodology:

    • LDHA Knockdown: In cancer cell lines, LDHA expression is knocked down using RNA interference (e.g., siRNA).[2]

    • Proliferation Assay: Cell proliferation rates are measured using assays like MTT or by direct cell counting over a time course.

    • Migration and Invasion Assays: Transwell migration (Boyden chamber) assays are used to assess cell motility. For invasion assays, the transwell membrane is coated with Matrigel.[2]

    • Apoptosis Assay: Apoptosis is quantified using methods like Annexin V/PI staining followed by flow cytometry.

    • Metabolic Assays: Glucose consumption and lactate secretion in the cell culture medium are measured to assess the impact on glycolysis (the Warburg effect).[2]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

LDHA's Role in the Warburg Effect

LDHA_Warburg_Effect LDHA drives the Warburg effect in cancer cells. cluster_cell Tumor Cell Cytoplasm Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Secreted) Pyruvate->Lactate Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Reduced in cancer LDHA LDHA Pyruvate->LDHA LDHA->Lactate TumorCell Tumor Cell

Caption: LDHA drives the Warburg effect in cancer cells.

Experimental Workflow for LDHA Knockout Mouse Study

Knockout_Workflow start Generate LDHA-floxed mice cross Cross with Cre-driver mice start->cross induce Induce Knockout (e.g., Tamoxifen) cross->induce tumor Induce Tumors (e.g., Oncogene activation) induce->tumor monitor Monitor Tumor Growth & Survival tumor->monitor analysis Endpoint Analysis: - Histology - Western Blot - Metabolic Profiling monitor->analysis end Validate LDHA Role in Tumor Progression analysis->end

Caption: Workflow for validating LDHA's role using a conditional knockout mouse model.

Consequences of LDHA Knockout in Tumors

LDHA_KO_Consequences KO LDHA Knockout Lactate Decreased Lactate Production KO->Lactate Mito Increased Mitochondrial Respiration KO->Mito Proliferation Decreased Proliferation KO->Proliferation Invasion Decreased Invasion & Metastasis KO->Invasion Apoptosis Increased Apoptosis KO->Apoptosis TumorGrowth Reduced Tumor Growth Proliferation->TumorGrowth Invasion->TumorGrowth Apoptosis->TumorGrowth

Caption: Logical relationships between LDHA knockout and its anti-tumor effects.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lithocholic Acid (LCA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. Proper disposal of all chemicals, including the secondary bile acid Lithocholic Acid (LCA), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of LCA, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any procedure involving Lithocholic Acid, it is crucial to be aware of the necessary personal protective equipment (PPE) and handling precautions. Adherence to these guidelines will minimize exposure risks and prevent accidental contamination.

Table 1: Personal Protective Equipment and Handling for Lithocholic Acid

Precaution CategorySpecific RequirementCitation
Eye Protection Wear safety glasses or goggles. An eye-wash station should be readily accessible.[1]
Hand Protection Wear appropriate protective gloves.[2]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection Use in a well-ventilated area or with appropriate exhaust ventilation to avoid inhaling dust or aerosols.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Step-by-Step Disposal Procedure for Lithocholic Acid

The proper disposal of LCA waste involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.

cluster_0 LCA Disposal Workflow A Step 1: Waste Identification & Classification B Step 2: Segregation of Waste A->B Characterize as hazardous waste C Step 3: Container Selection & Labeling B->C Isolate from incompatible materials D Step 4: Waste Accumulation C->D Use approved, sealed & labeled containers E Step 5: Arrange for Disposal Pickup D->E Store in designated satellite accumulation area

Caption: Workflow for the proper disposal of Lithocholic Acid waste.

  • Waste Identification and Classification : The first and most critical step is to identify and classify LCA waste.[4] Based on available safety data, LCA should be considered a hazardous waste.[3] Do not dispose of LCA down the drain or in regular trash.[5]

  • Segregation of Waste : To prevent dangerous chemical reactions, it is imperative to segregate LCA waste from other incompatible laboratory waste streams.[4][6] For instance, acids should be kept separate from bases, and oxidizers from flammable materials.[4]

  • Container Selection and Labeling :

    • Container : Use a designated, leak-proof, and chemically compatible container for collecting LCA waste.[5][6] The container must be kept securely closed except when adding waste.[5]

    • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "Lithocholic Acid," and the date when the waste was first added to the container.[4]

  • Waste Accumulation :

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[5]

    • This area should be away from heat sources and direct sunlight.[7]

    • It is crucial to be aware of the volume limits for hazardous waste accumulation in a satellite area, which is typically a maximum of 55 gallons. For acutely toxic wastes, this limit is much lower.[5]

  • Arrange for Disposal Pickup : Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with federal, state, and local regulations.[5]

Spill Management Protocol

In the event of an LCA spill, immediate and appropriate action is necessary to contain the spill and protect laboratory personnel.

cluster_1 LCA Spill Response Spill LCA Spill Occurs Evacuate Evacuate & Restrict Access Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect & Place in Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area (e.g., with alcohol) Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

References

Personal protective equipment for handling LDCA

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safety during the handling of any chemical is paramount. This guide provides essential, immediate safety and logistical information for handling LDCA, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Note: The identity of "this compound" is not definitively established in the provided context. The following recommendations are based on general best practices and information for hazardous chemicals like Dichloroacetic Acid (DCA), which could be represented by a similar acronym. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to hazards.[1] A risk assessment should be conducted to determine the appropriate level of protection required. The following table summarizes recommended PPE based on potential exposure levels.

Protection LevelRecommended Personal Protective Equipment (PPE)
Minimum Lab coat, safety glasses with side shields, disposable nitrile gloves, long pants, and closed-toe shoes.[2][3]
Moderate Risk Full-face shield, hooded chemical-resistant clothing or coveralls, and inner and outer chemical-resistant gloves.[4]
High Risk / Spill Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA, a totally encapsulated chemical- and vapor-protective suit, and inner and outer chemical-resistant gloves.[4][5]

Operational Handling and Disposal Plan

Proper handling and disposal procedures are essential to mitigate risks.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Wash hands thoroughly after handling.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Spill Management:

  • In case of a spill, absorb the material with an inert substance and place it in a designated chemical waste container.[9]

  • For larger spills, dike the area to prevent spreading.[9]

  • Ensure adequate ventilation during cleanup.[6]

Disposal:

  • Dispose of all contaminated waste, including gloves and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Experimental Protocols and Safety Workflows

To ensure a safe laboratory environment, a clear and logical workflow for PPE selection and use should be established.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound sds Consult this compound Safety Data Sheet (SDS) start->sds Mandatory First Step risk_assessment Perform Risk Assessment sds->risk_assessment ppe_level Determine Required PPE Level risk_assessment->ppe_level select_ppe Select Appropriate PPE: - Eye/Face Protection - Gloves - Protective Clothing - Respiratory Protection ppe_level->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle this compound in Designated Area don_ppe->handle_chemical decontaminate Decontaminate or Doff PPE in Designated Area handle_chemical->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe end End dispose_ppe->end

PPE Selection and Handling Workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.